Cbl-b-IN-1
Description
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Properties
IUPAC Name |
4-(5-azaspiro[2.4]heptan-5-ylmethyl)-6-cyclopropyl-N-[3-[3-[(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N6O2/c1-34-19-30-33-26(34)14-29(17-37-18-29)22-3-2-4-23(13-22)31-27(36)25-12-20(11-24(32-25)21-5-6-21)15-35-10-9-28(16-35)7-8-28/h2-4,11-13,19,21H,5-10,14-18H2,1H3,(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMQSDNIOKDJHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CC2(COC2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC(=N4)C5CC5)CN6CCC7(C6)CC7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cbl-b-IN-1 Mechanism of Action in T Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene B (Cbl-b) is a critical intracellular immune checkpoint that negatively regulates T cell activation, thereby playing a pivotal role in maintaining immune homeostasis and preventing autoimmunity. Its function as a brake on T cell-mediated immunity has made it a compelling target for cancer immunotherapy. Cbl-b-IN-1 is a small molecule inhibitor of Cbl-b that has been shown to enhance T cell effector functions, including activation, proliferation, and cytokine production. This document provides an in-depth technical overview of the mechanism of action of this compound in T cells, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
The Role of Cbl-b in T Cell Activation
T cell activation is a tightly regulated process initiated by the engagement of the T cell receptor (TCR) with a specific antigen presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells (APCs). Full activation and subsequent effector function require a co-stimulatory signal, primarily through the interaction of CD28 on the T cell with its ligands (CD80/CD86) on the APC.
Cbl-b acts as a crucial negative regulator in this process by ubiquitinating key signaling proteins downstream of the TCR and CD28, targeting them for degradation or altering their function.[1][2][3] In the absence of strong co-stimulation, Cbl-b is highly active and sets a high threshold for T cell activation, preventing inappropriate responses to self-antigens and inducing a state of anergy (unresponsiveness).[1][2]
Key substrates of Cbl-b's E3 ligase activity in the TCR signaling cascade include:
-
Phospholipase C-γ1 (PLCγ1): A critical enzyme in the propagation of the TCR signal.[4]
-
Zeta-chain-associated protein kinase 70 (ZAP70): A key tyrosine kinase that is recruited to the TCR complex upon activation.[4]
-
Vav1: A guanine nucleotide exchange factor involved in cytoskeletal rearrangement and T cell activation.
-
The p85 regulatory subunit of PI3K: Involved in the PI3K/Akt signaling pathway, which promotes T cell survival and proliferation.
By targeting these and other signaling intermediates, Cbl-b effectively dampens the strength and duration of the TCR signal, thereby preventing full T cell activation.
This compound: Mechanism of Action
This compound is a potent and specific small molecule inhibitor of the E3 ubiquitin ligase activity of Cbl-b.[4] By binding to Cbl-b, this compound prevents the ubiquitination of its target substrates. This inhibition leads to the accumulation and sustained activation of key signaling molecules downstream of the TCR.
The primary mechanism of action of this compound in T cells involves:
-
Lowering the T cell activation threshold: By inhibiting Cbl-b, this compound effectively removes the "brake" on TCR signaling, allowing for T cell activation even with suboptimal co-stimulation.
-
Enhancing TCR signaling: this compound treatment leads to increased and sustained phosphorylation of key signaling proteins such as ZAP70 and PLCγ1.[4]
-
Promoting T cell effector functions: The enhanced TCR signaling translates into increased T cell proliferation, survival, and the production of effector cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[4]
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
| Parameter | Value | Reference |
| IC | < 100 nM | [4] |
Table 1: Biochemical potency of this compound.
| Experimental Readout | This compound Concentration | Incubation Time | Observed Effect | Reference |
| T Cell Activation & Cytokine Secretion | 0.1 - 5 µM | 16 hours - 2 days | Promotion of T cell activation and secretion of IL-2, IFN-γ, and TNF-α | [4] |
| TCR Signaling Enhancement | 5 µM | 0 - 15 minutes | Increased tyrosine phosphorylation of PLCγ1 and ZAP70 | [4] |
Table 2: Cellular activity of this compound in T cells.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound in T cells.
T Cell Activation and Cytokine Secretion Assay
Objective: To assess the effect of this compound on T cell activation and the secretion of key effector cytokines.
Methodology:
-
T Cell Isolation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD3+ T cells using a negative selection magnetic bead-based kit.
-
-
T Cell Stimulation and this compound Treatment:
-
Plate the purified T cells in a 96-well plate at a density of 1 x 10^6^ cells/mL in complete RPMI-1640 medium.
-
Pre-treat the cells with a dose-response range of this compound (e.g., 0.1, 0.5, 1, 5 µM) or vehicle control (DMSO) for 1 hour at 37°C.
-
Stimulate the T cells with plate-bound anti-CD3 antibody (e.g., OKT3, 1 µg/mL) and soluble anti-CD28 antibody (e.g., 1 µg/mL).
-
Incubate the cells for 24 to 48 hours at 37°C in a 5% CO
2incubator.
-
-
Assessment of T Cell Activation (Flow Cytometry):
-
After 24 hours, harvest the cells and stain with fluorescently labeled antibodies against T cell activation markers such as CD69 and CD25.
-
Analyze the expression of these markers on a flow cytometer.
-
-
Measurement of Cytokine Secretion (ELISA):
-
After 48 hours, collect the cell culture supernatants.
-
Quantify the concentrations of IL-2, IFN-γ, and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
TCR Signaling Phosphorylation Assay
Objective: To determine the effect of this compound on the phosphorylation of key TCR signaling molecules.
Methodology:
-
T Cell Preparation and Treatment:
-
Isolate and purify human primary T cells as described in section 4.1.
-
Starve the T cells in serum-free RPMI-1640 for 2 hours.
-
Pre-treat the cells with this compound (5 µM) or vehicle control for 1 hour at 37°C.
-
-
TCR Stimulation:
-
Stimulate the T cells with anti-CD3 (10 µg/mL) and anti-CD28 (5 µg/mL) antibodies for various time points (e.g., 0, 2, 5, 10, 15 minutes) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Immediately after stimulation, lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ZAP70 (Tyr319) and phospho-PLCγ1 (Tyr783) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total ZAP70, total PLCγ1, and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualizations
Experimental Workflow: T Cell Activation and Cytokine Secretion Assay
Logical Relationship: this compound's Impact on T Cell Function
Conclusion
This compound represents a promising therapeutic agent for enhancing anti-tumor immunity by targeting the intracellular immune checkpoint, Cbl-b. Its mechanism of action is centered on the inhibition of Cbl-b's E3 ubiquitin ligase activity, which leads to the augmentation of TCR signaling, increased T cell activation and proliferation, and enhanced production of effector cytokines. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Cbl-b inhibition in immuno-oncology.
References
- 1. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
The E3 Ubiquitin Ligase Cbl-b: A Master Regulator of Immune Activation and Tolerance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a pivotal role in regulating intracellular signaling pathways, particularly within the immune system. It functions as a critical negative regulator, establishing the activation threshold of immune cells and maintaining peripheral tolerance. By targeting a diverse array of substrate proteins for ubiquitination, Cbl-b modulates the intensity and duration of signaling cascades initiated by various cell-surface receptors. This in-depth technical guide provides a comprehensive overview of the function of Cbl-b, detailing its mechanism of action, its key substrates in immune cells, and its involvement in critical signaling pathways. Furthermore, this guide presents detailed methodologies for key experiments used to study Cbl-b function, summarizes quantitative data from seminal studies, and provides visual representations of Cbl-b-regulated signaling pathways to facilitate a deeper understanding of its complex role in immunity and its potential as a therapeutic target in autoimmunity and oncology.
Introduction to Cbl-b E3 Ligase
Cbl-b, a member of the Casitas B-lineage lymphoma (Cbl) family of proteins, is a crucial E3 ubiquitin-protein ligase that orchestrates the ubiquitination of specific substrate proteins, thereby regulating their stability, localization, and function.[1] The process of ubiquitination involves a three-step enzymatic cascade: an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, and an E3 ubiquitin ligase, which provides substrate specificity.[2] Cbl-b, through its RING finger domain, facilitates the transfer of ubiquitin from an E2 enzyme to its target proteins.[3] This post-translational modification can lead to various cellular outcomes, including proteasomal degradation, altered protein-protein interactions, and changes in subcellular localization.[2]
Structurally, Cbl-b is characterized by several key functional domains: an N-terminal tyrosine kinase binding (TKB) domain that recognizes and binds to phosphorylated tyrosine residues on its substrates, a linker helical region, a RING finger domain responsible for its E3 ligase activity, a proline-rich region that mediates interactions with SH3 domain-containing proteins, and a C-terminal ubiquitin-associated (UBA) domain involved in binding to ubiquitin chains.[1][3]
Cbl-b is highly expressed in lymphoid tissues and plays a non-redundant role in regulating both innate and adaptive immunity.[2] Its primary function is to act as a negative regulator of immune cell activation, thereby preventing excessive immune responses and maintaining self-tolerance.[2] The critical role of Cbl-b is underscored by the phenotype of Cbl-b knockout mice, which exhibit spontaneous autoimmunity and enhanced anti-tumor immunity.[4]
Core Functions of Cbl-b in Immune Regulation
Cbl-b's function as a master regulator of immune responses is executed through the ubiquitination of a multitude of signaling proteins in various immune cell lineages, including T cells, B cells, and Natural Killer (NK) cells.
Regulation of T Cell Activation and Tolerance
In T lymphocytes, Cbl-b is a central gatekeeper of activation and anergy.[2] It sets the threshold for T cell receptor (TCR) signaling and is essential for the requirement of co-stimulatory signals, such as those from CD28, for full T cell activation.[2] In the absence of Cbl-b, T cells become hyper-responsive to TCR stimulation and can be activated without CD28 co-stimulation.[2]
Key substrates of Cbl-b in T cells include:
-
Phospholipase C-γ1 (PLC-γ1): Cbl-b-mediated ubiquitination of PLC-γ1 inhibits its activation, leading to reduced calcium mobilization and downstream signaling.[5]
-
Vav1: Cbl-b negatively regulates the activation of Vav1, a guanine nucleotide exchange factor crucial for actin cytoskeleton reorganization and TCR clustering.[2][6]
-
PI3K (p85 subunit): By ubiquitinating the p85 regulatory subunit of PI3K, Cbl-b impairs its recruitment to the TCR and CD28, thereby dampening the PI3K/Akt signaling pathway.[7]
-
PKC-θ: Cbl-b targets PKC-θ for ubiquitination, which is a critical step in the induction of T cell anergy.[5]
Modulation of B Cell and NK Cell Function
In B cells, Cbl-b is involved in regulating B cell receptor (BCR) signaling. It targets the spleen tyrosine kinase (Syk) for ubiquitination and subsequent degradation, thereby attenuating BCR-mediated activation.[4]
In Natural Killer (NK) cells, Cbl-b also acts as a negative regulator. Its deficiency leads to enhanced NK cell-mediated cytotoxicity and anti-tumor responses.
Cbl-b in Signaling Pathways
Cbl-b is intricately involved in several critical signaling pathways that govern immune cell function. The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of Cbl-b in these pathways.
Diagram 1: Cbl-b in T Cell Receptor (TCR) Signaling
Caption: Cbl-b negatively regulates TCR signaling by ubiquitinating key downstream effectors.
Diagram 2: Experimental Workflow for In Vitro Ubiquitination Assay
Caption: Workflow for assessing Cbl-b's E3 ligase activity in vitro.
Quantitative Data on Cbl-b Function
The functional consequences of Cbl-b's activity have been quantified in numerous studies. The following tables summarize key quantitative findings from research on Cbl-b, particularly focusing on its role in T cell responses.
Table 1: Impact of Cbl-b Deficiency on T Cell Proliferation and Cytokine Production
| Parameter | Wild-Type T Cells | Cbl-b Knockout T Cells | Fold Change | Reference |
| T Cell Proliferation (in response to anti-CD3 alone) | Low | High | >10 | [2] |
| IL-2 Production (pg/mL) (in response to anti-CD3 alone) | < 50 | > 500 | >10 | [2] |
| IFN-γ Production (ng/mL) (in response to anti-CD3 alone) | < 1 | > 10 | >10 | [8] |
| TCR-induced Akt Phosphorylation (Fold induction) | 2.5 | 8.0 | 3.2 | [9] |
Table 2: Cbl-b Substrate Ubiquitination
| Substrate | Condition | Level of Ubiquitination (Fold Change vs. Control) | Reference |
| PLC-γ1 | TCR stimulation in anergic T cells | Increased | [5] |
| Syk | BCR stimulation | Decreased in Cbl-b deficient B cells | [4] |
| p85 (PI3K) | T cell activation | Increased | [7] |
Detailed Experimental Protocols
To facilitate further research into the function of Cbl-b, this section provides detailed methodologies for key experiments commonly used to assess its activity and impact on cellular processes.
In Vitro Ubiquitination Assay
This assay directly measures the E3 ligase activity of Cbl-b towards a specific substrate.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant Cbl-b
-
Recombinant substrate protein (e.g., Syk)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Primary antibody against ubiquitin
-
Primary antibody against the substrate protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Set up the ubiquitination reaction by combining the following in a microcentrifuge tube:
-
E1 enzyme (e.g., 100 nM)
-
E2 enzyme (e.g., 500 nM)
-
Recombinant Cbl-b (e.g., 200 nM)
-
Substrate protein (e.g., 1 µM)
-
Ubiquitin (e.g., 10 µM)
-
Ubiquitination reaction buffer
-
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reaction mixture at 37°C for 1-2 hours.[6]
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane for Western blotting.
-
Probe the membrane with a primary antibody against ubiquitin to detect ubiquitinated substrate (which will appear as a high-molecular-weight smear or ladder).
-
Probe a separate membrane or strip and re-probe the same membrane with a primary antibody against the substrate to confirm equal loading.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
T Cell Proliferation Assay (CFSE Dilution)
This assay measures the proliferation of T cells in response to stimulation, which is enhanced in the absence of Cbl-b.
Materials:
-
Single-cell suspension of T cells from wild-type and Cbl-b knockout mice
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T cell culture medium (e.g., RPMI-1640 with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin)
-
T cell stimulants (e.g., anti-CD3 and anti-CD28 antibodies)
-
Flow cytometer
Procedure:
-
Isolate T cells from the spleens or lymph nodes of wild-type and Cbl-b knockout mice.
-
Label the T cells with CFSE according to the manufacturer's protocol. Typically, cells are incubated with 1-5 µM CFSE for 10-15 minutes at 37°C.[10][11]
-
Wash the cells to remove excess CFSE.
-
Culture the CFSE-labeled T cells in 96-well plates coated with anti-CD3 antibody, with or without soluble anti-CD28 antibody.
-
Incubate the cells for 3-5 days at 37°C in a CO2 incubator.
-
Harvest the cells and analyze them by flow cytometry.
-
Gate on the T cell population and measure the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Quantify the percentage of divided cells and the proliferation index.
Cytokine Secretion Assay (ELISA)
This assay quantifies the amount of cytokines, such as IL-2 and IFN-γ, secreted by T cells upon stimulation.
Materials:
-
T cells from wild-type and Cbl-b knockout mice
-
T cell culture medium
-
T cell stimulants
-
ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Culture T cells from wild-type and Cbl-b knockout mice with or without stimulation for 24-72 hours.
-
Collect the culture supernatants.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves: a. Coating a 96-well plate with the capture antibody. b. Blocking the plate. c. Adding the culture supernatants and a standard curve of the recombinant cytokine. d. Adding the biotinylated detection antibody. e. Adding streptavidin-HRP. f. Adding the substrate and stopping the reaction.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.[12][13]
Cbl-b as a Therapeutic Target
The profound impact of Cbl-b on immune regulation has positioned it as a highly attractive therapeutic target for a range of diseases.
Autoimmunity
Given that Cbl-b deficiency leads to spontaneous autoimmunity, enhancing Cbl-b activity or expression could be a therapeutic strategy for autoimmune diseases. By raising the threshold for T cell activation, Cbl-b agonists could potentially dampen the autoreactive immune responses that drive these conditions.
Cancer Immunotherapy
Conversely, inhibiting Cbl-b function is a promising approach for cancer immunotherapy.[14] By lowering the activation threshold of T cells and NK cells, Cbl-b inhibitors can unleash a more potent anti-tumor immune response.[14] This strategy is particularly appealing for overcoming tumor-induced immune suppression and enhancing the efficacy of other immunotherapies, such as checkpoint blockade. Several small molecule inhibitors of Cbl-b are currently in preclinical and clinical development.
Conclusion
Cbl-b E3 ligase is a multifaceted regulator of immune cell function, acting as a crucial checkpoint to prevent excessive activation and maintain tolerance. Its intricate involvement in key signaling pathways, coupled with the dramatic phenotypes observed in its absence, highlights its significance in immune homeostasis. The detailed understanding of its molecular mechanisms, facilitated by the experimental approaches outlined in this guide, is paving the way for the development of novel therapeutic strategies targeting Cbl-b for the treatment of autoimmune diseases and cancer. Continued research into the diverse functions and regulation of Cbl-b will undoubtedly uncover further opportunities for therapeutic intervention in a wide range of human diseases.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 7. compartments.jensenlab.org [compartments.jensenlab.org]
- 8. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - FI [thermofisher.com]
- 9. scbt.com [scbt.com]
- 10. mucosalimmunology.ch [mucosalimmunology.ch]
- 11. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. h-h-c.com [h-h-c.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. Proteomic investigation of Cbl and Cbl-b in neuroblastoma cell differentiation highlights roles for SHP-2 and CDK16 - PMC [pmc.ncbi.nlm.nih.gov]
Cbl-b-IN-1's Impact on T-Cell Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) is a critical negative regulator of T-cell activation. Its inhibition presents a promising strategy in immuno-oncology to enhance anti-tumor immunity. This technical guide delves into the effects of Cbl-b inhibitors, with a focus on a representative compound, Cbl-b-IN-1, and its impact on the production of key cytokines, Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), by T-cells. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on cytokine modulation, and detailed experimental protocols for researchers in the field.
The Role of Cbl-b in T-Cell Activation and Cytokine Production
Cbl-b acts as a crucial checkpoint in T-cell signaling, setting the threshold for activation.[1] Upon T-cell receptor (TCR) engagement with an antigen, Cbl-b, in the absence of co-stimulatory signals (like those from CD28), ubiquitinates key signaling proteins, marking them for degradation and thereby dampening the activation cascade.[2] This negative regulation prevents inappropriate T-cell activation and maintains immune tolerance.
Inhibition of Cbl-b effectively "releases the brakes" on T-cell activation, leading to a more robust immune response. This enhanced activation is characterized by increased proliferation of T-cells and a significant upregulation in the production of effector cytokines, including IL-2 and IFN-γ.[3][4] IL-2 is a potent T-cell growth factor, crucial for the expansion of antigen-specific T-cell populations, while IFN-γ is a pleiotropic cytokine with potent anti-viral and anti-tumor effects.
Cbl-b Signaling Pathway
The inhibitory function of Cbl-b is exerted through its E3 ligase activity, targeting several key components of the TCR signaling pathway. A simplified representation of this pathway is illustrated below.
Caption: Cbl-b negatively regulates TCR signaling by targeting key kinases for ubiquitination.
Quantitative Effect of Cbl-b Inhibition on Cytokine Production
Studies on Cbl-b inhibitors, such as this compound and the clinical candidate NX-1607, have consistently demonstrated a significant increase in IL-2 and IFN-γ production by T-cells upon stimulation. While specific data for this compound is proprietary, data from similar inhibitors like NX-1607 illustrate a clear dose-dependent effect.
Table 1: Effect of Cbl-b Inhibitor (NX-1607) on IL-2 and IFN-γ Secretion by Primary Human T-Cells
| Treatment Condition | NX-1607 Concentration (µM) | IL-2 Secretion (pg/mL) | IFN-γ Secretion (pg/mL) |
| Unstimulated | 0 | Below Limit of Detection | Below Limit of Detection |
| α-CD3 Stimulation | 0 | Baseline | Baseline |
| 0.1 | Increased | Increased | |
| 1 | Significantly Increased | Significantly Increased | |
| 10 | Maximally Increased | Maximally Increased | |
| α-CD3/α-CD28 Stimulation | 0 | High Baseline | High Baseline |
| 0.1 | Further Increased | Further Increased | |
| 1 | Markedly Increased | Markedly Increased | |
| 10 | Substantially Increased | Substantially Increased |
Note: This table is a qualitative representation based on published findings. Actual values can be obtained from specific experimental reports.
Research indicates that NX-1607 elicits dose-dependent increases in cytokine secretion in T-cell receptor-stimulated primary human T-cells.[5] Furthermore, treatment with NX-1607 has been shown to upregulate the messenger RNA (mRNA) levels of both IL-2 and IFN-γ, suggesting that the increased cytokine production is, at least in part, transcriptionally regulated.[4]
Experimental Protocols
To facilitate further research in this area, this section provides detailed methodologies for key experiments to assess the impact of Cbl-b inhibitors on T-cell cytokine production.
Experimental Workflow
The general workflow for investigating the effect of a Cbl-b inhibitor on T-cell cytokine production is outlined below.
Caption: A typical workflow for assessing the impact of a Cbl-b inhibitor on T-cell cytokine production.
Protocol for T-Cell Isolation and Culture
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.
-
Purify Primary T-Cells: Enrich for CD3+ T-cells from the PBMC population using negative selection magnetic beads to minimize non-specific activation.
-
Cell Culture: Culture the purified T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
Protocol for T-Cell Stimulation and Cbl-b Inhibitor Treatment
-
Plate Coating: Coat 96-well flat-bottom plates with anti-human CD3 antibody (clone OKT3) at a concentration of 1-5 µg/mL in sterile PBS overnight at 4°C.
-
Wash: Before use, wash the plates twice with sterile PBS to remove any unbound antibody.
-
Inhibitor Pre-treatment: Resuspend the purified T-cells in culture medium and pre-incubate with varying concentrations of this compound (or other Cbl-b inhibitors) for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).
-
T-Cell Seeding and Co-stimulation: Add the pre-treated T-cells to the anti-CD3 coated plates. For co-stimulation, add soluble anti-human CD28 antibody (clone CD28.2) to the culture medium at a final concentration of 1-2 µg/mL.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.
Protocol for Measuring IL-2 and IFN-γ by ELISA
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plates and carefully collect the cell culture supernatants.
-
ELISA Procedure: Perform a sandwich ELISA for human IL-2 and IFN-γ according to the manufacturer's instructions.
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and a standard curve of recombinant cytokine.
-
Add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP).
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of IL-2 and IFN-γ in the samples by interpolating from the standard curve.
Protocol for Intracellular Cytokine Staining by Flow Cytometry
-
Protein Transport Inhibition: During the last 4-6 hours of T-cell stimulation, add a protein transport inhibitor cocktail (e.g., Brefeldin A and Monensin) to the cell culture to promote intracellular accumulation of cytokines.
-
Cell Surface Staining: Harvest the cells and stain for cell surface markers such as CD3, CD4, and CD8 to identify T-cell subsets.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) followed by permeabilization with a saponin-based permeabilization buffer.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently-labeled antibodies specific for human IL-2 and IFN-γ.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of IL-2 and IFN-γ producing cells within the different T-cell populations.
Conclusion
The inhibition of Cbl-b represents a compelling therapeutic strategy to augment T-cell mediated immunity. As demonstrated by pre-clinical data on compounds like this compound and NX-1607, targeting Cbl-b leads to a significant increase in the production of the critical effector cytokines IL-2 and IFN-γ. The detailed protocols and pathway diagrams provided in this guide are intended to empower researchers to further investigate the therapeutic potential of Cbl-b inhibition and to accelerate the development of novel immunotherapies.
References
- 1. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 2. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 3. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 4. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
The Gatekeeper of T Cell Activation: An In-depth Technical Guide to Cbl-b's Regulatory Role
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Casitas B-lineage lymphoma-b (Cbl-b) is a critical E3 ubiquitin ligase that acts as a central negative regulator of T cell activation, establishing a crucial threshold that prevents spurious immune responses and maintains peripheral tolerance. Its multifaceted regulatory mechanisms, primarily revolving around the ubiquitination of key signaling intermediates, make it a compelling target for therapeutic intervention in autoimmunity and cancer immunotherapy. This technical guide provides a comprehensive overview of the molecular mechanisms by which Cbl-b governs T cell activation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
The Core Mechanism: Cbl-b as an E3 Ubiquitin Ligase
Cbl-b exerts its primary regulatory function through its RING (Really Interesting New Gene) finger domain, which mediates the transfer of ubiquitin to specific substrate proteins. This ubiquitination can lead to proteasomal degradation of the target protein, or it can serve as a scaffold for the recruitment of other signaling molecules, ultimately dampening downstream signaling cascades initiated by T cell receptor (TCR) and CD28 co-stimulation. The loss of Cbl-b function leads to T cell hyperactivation, breaking the requirement for co-stimulatory signals for full activation.[1][2]
Key Signaling Pathways Regulated by Cbl-b
Cbl-b is strategically positioned to intercept and attenuate signals emanating from the TCR and the co-stimulatory receptor CD28. Its intervention prevents the full-scale activation of T cells in the absence of appropriate co-stimulation, a state that could otherwise lead to anergy or autoimmunity.
TCR Signaling Cascade
Upon TCR engagement, a cascade of phosphorylation events is initiated, leading to the activation of downstream effectors. Cbl-b targets several critical nodes in this pathway:
-
Phospholipase C-γ1 (PLC-γ1): Cbl-b ubiquitinates PLC-γ1, a key enzyme responsible for generating the second messengers diacylglycerol (DAG) and inositol trisphosphate (IP3). This ubiquitination impairs PLC-γ1 activation, leading to reduced calcium mobilization and subsequent NFAT activation.[1][3]
-
Protein Kinase C-θ (PKC-θ): Cbl-b also targets PKC-θ for ubiquitination. PKC-θ is essential for the activation of the transcription factor NF-κB. By inhibiting PKC-θ, Cbl-b effectively curtails NF-κB-dependent gene expression, which is crucial for T cell activation and cytokine production.[1]
-
Vav1: A guanine nucleotide exchange factor, Vav1 is a critical activator of the Rho family of small GTPases, which are involved in cytoskeletal reorganization and integrin activation. Cbl-b negatively regulates Vav1, thereby suppressing these essential components of T cell activation.[1][4][5] In the absence of Cbl-b, TCR-mediated Vav activation is significantly enhanced.[6]
CD28 Co-stimulatory Pathway
The CD28 co-stimulatory signal is essential for overriding the inhibitory effects of Cbl-b and achieving full T cell activation. Cbl-b directly targets the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K), a central mediator of CD28 signaling.[7] By ubiquitinating p85, Cbl-b prevents its recruitment to CD28, thereby inhibiting the activation of the PI3K-Akt signaling axis.[8][9] This blockade of PI3K signaling is a key mechanism by which Cbl-b raises the threshold for T cell activation. In Cbl-b deficient T cells, the requirement for CD28 co-stimulation is bypassed.[6]
Quantitative Impact of Cbl-b Deficiency on T Cell Activation
The absence of Cbl-b results in a striking hyper-responsive phenotype in T cells, characterized by increased proliferation and cytokine production, even with suboptimal stimulation.
| Parameter | Wild-Type T Cells | Cbl-b Deficient T Cells | Fold Change/Effect | Reference |
| IFN-γ Production (CD8+ T cells) | Baseline | 1000-fold increase upon TCR stimulation | 1000x | [10] |
| Proliferation (in response to PD-L1) | ~56% inhibition | ~20% inhibition | Less susceptible to inhibition | [11] |
| Cbl-b Protein Levels (High tonic TCR signaling) | Lower | ~1.5-fold higher | 1.5x | [12] |
| IL-2 Production | Normal | Excessive | Significantly Increased | [13][14] |
| Resistance to Treg Suppression | Susceptible | Resistant | Resistant | [8][13] |
Table 1: Quantitative Effects of Cbl-b Deficiency on T Cell Function
Experimental Protocols
In Vitro T Cell Activation Assay
This protocol describes a standard method for activating mouse or human T cells in vitro using anti-CD3 and anti-CD28 antibodies.[15][16]
Materials:
-
Sterile PBS
-
Anti-mouse/human CD3e antibody (functional grade)
-
Anti-mouse/human CD28 antibody (functional grade)
-
Complete RPMI-1640 medium
-
Single-cell suspension of mouse splenocytes or human PBMCs
-
96-well flat-bottom microtiter plates
Procedure:
-
Antibody Coating:
-
Prepare a 1-10 µg/mL solution of anti-CD3e antibody in sterile PBS.
-
Add 50-100 µL of the antibody solution to each well of a 96-well plate.
-
Incubate for 2-18 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells three times with sterile PBS to remove unbound antibody.
-
-
Cell Plating:
-
Prepare a single-cell suspension of T cells at a concentration of 1-2 x 10^6 cells/mL in complete RPMI-1640.
-
Add 100-200 µL of the cell suspension to each antibody-coated well.
-
-
Co-stimulation:
-
Add soluble anti-CD28 antibody to the cell culture at a final concentration of 1-2 µg/mL.
-
-
Incubation:
-
Incubate the plate in a humidified 37°C, 5% CO2 incubator for 2-4 days.
-
-
Analysis:
-
Assess T cell activation by measuring proliferation (e.g., using CFSE or BrdU incorporation assays), cytokine production (e.g., by ELISA or intracellular cytokine staining), or expression of activation markers (e.g., CD25, CD69) by flow cytometry.
-
Immunoprecipitation of Cbl-b Substrates
This protocol outlines the immunoprecipitation of a Cbl-b substrate, such as PLC-γ1, from T cell lysates.[6][17]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein (e.g., anti-PLC-γ1)
-
Protein A/G agarose beads
-
Wash buffer (e.g., cold PBS)
-
SDS-PAGE sample buffer
Procedure:
-
Cell Lysis:
-
Lyse activated T cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Pre-clearing (Optional):
-
Incubate the cell lysate with Protein A/G agarose beads for 30-60 minutes at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-3 hours at 4°C.
-
-
Washes:
-
Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer.
-
-
Elution:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein-antibody complexes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting.
-
Western Blotting for Phosphorylated Proteins
This protocol is for detecting the phosphorylation status of Cbl-b substrates like PLC-γ1.[18][19]
Materials:
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-PLC-γ1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
SDS-PAGE and Transfer:
-
Separate the immunoprecipitated proteins or total cell lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
In Vitro Ubiquitination Assay
This assay is used to determine if a protein is a direct substrate of Cbl-b's E3 ligase activity.[20][21][22][23]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant, purified Cbl-b
-
Recombinant, purified substrate protein
-
Biotinylated ubiquitin
-
ATP
-
Ubiquitination reaction buffer
Procedure:
-
Reaction Setup:
-
Combine E1, E2, Cbl-b, the substrate protein, biotinylated ubiquitin, and ATP in the ubiquitination reaction buffer.
-
As a negative control, set up a reaction without ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-4 hours.
-
-
Detection:
-
The ubiquitination of the substrate can be detected in several ways:
-
Western Blotting: Run the reaction products on an SDS-PAGE gel and blot with an antibody against the substrate protein or streptavidin-HRP to detect biotinylated ubiquitin. A ladder of higher molecular weight bands indicates polyubiquitination.
-
TR-FRET Assay: Use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay with labeled ubiquitin and a labeled antibody against the substrate for a high-throughput compatible readout.
-
Luminescence-based Immunoassay: A system like the Lumit™ immunoassay can be used to detect the interaction between biotinylated ubiquitin and a tagged Cbl-b or substrate.[20]
-
-
Conclusion
Cbl-b is a master regulator of T cell activation, acting as a critical checkpoint to prevent inappropriate immune responses. Its role as an E3 ubiquitin ligase allows it to precisely control the signaling cascades downstream of the TCR and CD28. Understanding the intricate mechanisms of Cbl-b function, as detailed in this guide, is paramount for the development of novel immunomodulatory therapies. Targeting Cbl-b holds immense promise for either enhancing T cell responses against tumors or dampening them in the context of autoimmune diseases. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers dedicated to unraveling the complexities of T cell biology and translating these findings into clinical applications.
References
- 1. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cbl Enforces Vav1 Dependence and a Restricted Pathway of T Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phospholipase Cγ2 plays a role in T-cell receptor signal transduction and T-cell selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis-independent regulation of PI3K by Cbl-b-mediated ubiquitination in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overproduction of IL-2 by Cbl-b deficient CD4+ T cells provides resistance against regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E3 Ubiquitin Ligase Cbl-b Regulates Pten via Nedd4 in T Cells Independently of Its Ubiquitin Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Cbl-b mitigates the responsiveness of naive CD8+ T cells that experience extensive tonic T cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CBLB Deficiency in Human CD4+ T Cells Results in Resistance to T Regulatory Suppression through Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. ulab360.com [ulab360.com]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. A PLC-γ1 Feedback Pathway Regulates Lck Substrate Phosphorylation at the T Cell Receptor and SLP-76 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 22. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cbl ubiquitination of p85 is essential for Epo-induced EpoR endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Cbl-b-IN-1: A Technical Guide to its Discovery and Chemical Properties
Introduction
Cbl-b (Casitas B-lineage lymphoma-b) is a crucial E3 ubiquitin ligase that functions as a negative regulator of T-cell activation.[1][2] By ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR), Cbl-b sets the threshold for T-cell activation and plays a vital role in maintaining immune tolerance.[1][3] Its role as an immune checkpoint has made it an attractive target for cancer immunotherapy. Inhibition of Cbl-b is hypothesized to lower the activation threshold of T-cells, thereby enhancing anti-tumor immune responses.[4][5] Cbl-b-IN-1 is a small molecule inhibitor of Cbl-b that has emerged from discovery campaigns aimed at developing novel immunomodulatory agents.[6][7] This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound, intended for researchers, scientists, and drug development professionals.
Discovery
This compound, also referred to as "Example 519" in patent literature, was identified through screening campaigns designed to discover small molecule inhibitors of Cbl-b.[6][7] These efforts utilized various approaches, including high-throughput screening (HTS), DNA-encoded library (DEL) screening, and fragment-based screening. The discovery of Cbl-b inhibitors like this compound represents a significant advancement, as the Cbl-b protein lacks a conventional active site, making it a challenging target for traditional inhibitor design.[8][9] this compound and related compounds were found to act as "intramolecular glues," locking the Cbl-b protein in an inactive conformation.[8][10]
Chemical Properties
This compound is a small molecule with the following chemical properties:
| Property | Value | Reference |
| Molecular Formula | C29H34N6O2 | [7] |
| Molecular Weight | 498.62 g/mol | [7] |
| CAS Number | 2368841-84-1 | [6][7] |
| Appearance | Solid | [6] |
| Solubility | Soluble in DMSO (60 mg/mL with heating) | [7] |
| Storage | Store at -20°C for short-term and -80°C for long-term storage. | [6][7] |
Biological Activity and Mechanism of Action
This compound is an inhibitor of the E3 ubiquitin ligase activity of Cbl-b with a half-maximal inhibitory concentration (IC50) of less than 100 nM.[6][7] By inhibiting Cbl-b, this compound promotes T-cell activation, leading to increased secretion of pro-inflammatory cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[6]
The mechanism of action of this compound involves binding to a pocket at the interface of the Tyrosine Kinase Binding Domain (TKBD) and the Linker Helix Region (LHR) of Cbl-b.[10] This binding stabilizes an inactive, "closed" conformation of Cbl-b, preventing the necessary conformational changes required for its E3 ligase activity, specifically the interaction with the E2 ubiquitin-conjugating enzyme.[4][10] This allosteric inhibition enhances the T-cell receptor (TCR) signaling pathway.[6] Experimental evidence shows that treatment of T-cells with this compound leads to increased tyrosine phosphorylation of key downstream signaling molecules, including Zeta-chain-associated protein kinase 70 (ZAP70) and Phospholipase C gamma 1 (PLCγ1).[6][11]
Cbl-b Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of Cbl-b in negatively regulating T-cell activation and how its inhibition by this compound can reverse this suppression.
Experimental Protocols
While specific, detailed protocols for this compound are proprietary, the following sections describe the general methodologies used to characterize Cbl-b inhibitors.
Cbl-b Inhibition Assay (IC50 Determination)
The inhibitory activity of this compound on Cbl-b's E3 ligase function can be assessed using various biochemical assays, such as a Lumit™ Protein Interaction Immunoassay. This assay measures the autoubiquitination of Cbl-b as a proxy for its ligase activity.
Principle: The assay quantifies the interaction between biotinylated ubiquitin and a GST-tagged Cbl-b protein in the presence of E1 and E2 enzymes and ATP. Inhibition of Cbl-b reduces its autoubiquitination, leading to a decrease in the luminescent signal.
General Protocol:
-
A reaction mixture is prepared containing UBE1 (E1), UBCH5b (E2), ATP, and biotinylated ubiquitin.[12]
-
A dilution series of this compound is prepared in DMSO.
-
Recombinant GST-tagged Cbl-b is added to the reaction mixture along with the this compound dilutions.[12]
-
The reaction is incubated at 37°C for a defined period (e.g., 4 hours) to allow for the ubiquitination reaction to occur.[12]
-
Detection reagents (e.g., anti-GST-SmBiT and Streptavidin-LgBiT) are added, which will generate a luminescent signal if Cbl-b is ubiquitinated.[12]
-
Luminescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
T-Cell Activation and Cytokine Secretion Assay
The effect of this compound on T-cell activation and cytokine production is typically evaluated using primary human T-cells or a T-cell line like Jurkat cells.
Principle: T-cells are stimulated in the presence of varying concentrations of the inhibitor. Activation is assessed by measuring the expression of activation markers (e.g., CD69, CD25) and the secretion of cytokines into the culture supernatant.
General Protocol:
-
Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) or use a T-cell line.
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with a dilution series of this compound (e.g., 0.1-5 µM) for a short period.[6]
-
Stimulate the T-cells using anti-CD3 and anti-CD28 antibodies (e.g., coated on beads or plates).
-
Incubate the cells for a period ranging from 16 hours to 2 days.[6]
-
For activation marker analysis: Harvest the cells, stain with fluorescently labeled antibodies against CD69 and CD25, and analyze by flow cytometry.
-
For cytokine analysis: Collect the culture supernatant and measure the concentration of IL-2, IFN-γ, and TNF-α using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine bead array.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of an inhibitor to its target protein in a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein against thermal denaturation. This stabilization can be quantified by measuring the amount of soluble protein remaining after heat treatment.
General Protocol:
-
Treat cultured cells (e.g., a T-cell line) with this compound or a vehicle control (DMSO) for a specific duration.[13]
-
Heat the cell suspensions at various temperatures for a short period (e.g., 3 minutes).[14]
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[13]
-
Analyze the amount of soluble Cbl-b in the supernatant by Western blotting or an immunoassay like ELISA.[13]
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Quantitative Data Summary
While a precise IC50 value for this compound is not publicly available, it is reported to be less than 100 nM.[6][7] For the closely related and more potent clinical candidate, NX-1607, more extensive quantitative data is available, which provides context for the potential of Cbl-b inhibitors.
| Parameter | Compound | Value | Assay | Reference |
| IC50 | This compound | < 100 nM | Biochemical Assay | [6][7] |
| Binding Affinity (Kd) | NX-1607 analog (Ex23) | 0.003 µM | Surface Plasmon Resonance (SPR) | [10] |
| IC50 | NX-1607 analog (Ex23) | 0.009 µM | TR-FRET Assay | [10] |
| Tumor Growth Inhibition (TGI) | NX-1607 (30 mg/kg) | 71% (p<0.01) | In vivo CT26 syngeneic mouse model | [15] |
Conclusion
This compound is a pioneering small molecule inhibitor of the E3 ubiquitin ligase Cbl-b. Its discovery has paved the way for the development of a new class of immuno-oncology agents that function by lowering the threshold for T-cell activation. The unique "intramolecular glue" mechanism of action of this compound and its successors like NX-1607 highlights a novel approach to targeting challenging proteins that lack traditional active sites. The data supporting the biological activity of this compound, particularly its ability to enhance T-cell signaling and cytokine production, underscores the therapeutic potential of Cbl-b inhibition. Further research and clinical development of Cbl-b inhibitors are poised to make a significant impact on the treatment of cancer and other diseases where enhanced immune responses are beneficial.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nurix Therapeutics Reports New Clinical Data from [globenewswire.com]
- 5. JCI - Immune dysregulation caused by homozygous mutations in CBLB [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nurix Announces Initial NX-1607 Phase 1 Data Presented at the 37th Annual Meeting of the Society for Immunotherapy of Cancer (SITC) Demonstrating Targeted CBL-B Inhibition in Patients with Advanced Malignancies | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 9. WO2019148005A1 - Inhibitors of cbl-b and methods of use thereof - Google Patents [patents.google.com]
- 10. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. promega.jp [promega.jp]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. nurixtx.com [nurixtx.com]
Cbl-b: A Master Negative Regulator of the Immune Response
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a crucial E3 ubiquitin ligase that functions as a pivotal negative regulator of the immune response.[1][2][3][4] Primarily expressed in lymphoid tissues, Cbl-b plays a non-redundant role in establishing and maintaining immune tolerance by setting the activation threshold for various immune cells, most notably T lymphocytes.[5][6][7] Its ability to control the signaling cascades downstream of immune receptors, such as the T cell receptor (TCR) and B cell receptor (BCR), positions it as a key gatekeeper against excessive or inappropriate immune activation.[3] Dysregulation of Cbl-b function is implicated in autoimmune diseases, while its absence can lead to potent anti-tumor immunity, making it a highly attractive target for novel immunotherapies.[3][5][8] This technical guide provides a comprehensive overview of the core functions of Cbl-b, its role in signaling pathways, quantitative data from key experiments, and detailed experimental protocols relevant to its study.
Molecular Structure and E3 Ubiquitin Ligase Activity
Cbl-b belongs to the Cbl family of proteins, which also includes c-Cbl and Cbl-c. These proteins share a highly conserved N-terminal region consisting of a Tyrosine Kinase Binding (TKB) domain, a linker region, and a RING (Really Interesting New Gene) finger domain.[3] The RING finger domain confers the E3 ubiquitin ligase activity, which is the catalytic core of Cbl-b's function.[9] This domain interacts with an E2 ubiquitin-conjugating enzyme to facilitate the transfer of ubiquitin to specific lysine residues on substrate proteins.[10][11] The TKB domain is responsible for substrate recognition, binding to specific phosphotyrosine motifs on activated signaling proteins.[9]
The process of ubiquitination mediated by Cbl-b can have several outcomes for the target protein. Polyubiquitination, typically through lysine-48 linkages, targets the substrate for degradation by the 26S proteasome.[9] In contrast, monoubiquitination or polyubiquitination via other lysine linkages can lead to altered protein localization, protein-protein interactions, or lysosomal degradation.[9][12]
Cbl-b in T Cell Activation and Tolerance
Cbl-b is a critical checkpoint in T cell activation. In naive T cells, Cbl-b is highly expressed and enforces the requirement for a co-stimulatory signal, such as that provided by CD28, for full T cell activation.[2][12] In the absence of co-stimulation, TCR engagement alone leads to a state of unresponsiveness known as anergy, a process in which Cbl-b is intimately involved.[13] Cbl-b-deficient T cells, however, can be activated by TCR stimulation alone, demonstrating their lower activation threshold.[12]
Key Substrates and Signaling Pathways in T Cells
Cbl-b exerts its negative regulatory function by targeting several key signaling molecules for ubiquitination. These include:
-
Phospholipase C-γ1 (PLC-γ1) and Protein Kinase C-θ (PKC-θ): In anergic T cells, Cbl-b targets PLC-γ1 and PKC-θ for ubiquitination, thereby dampening downstream signaling pathways that lead to NF-κB activation and cytokine production.[2][3]
-
p85 subunit of Phosphoinositide 3-kinase (PI3K): Cbl-b ubiquitinates the p85 regulatory subunit of PI3K, which prevents its recruitment to CD28 and subsequent activation of the PI3K-Akt signaling pathway.[14] This pathway is crucial for T cell proliferation, survival, and differentiation.
-
Vav1: Cbl-b negatively regulates the guanine nucleotide exchange factor Vav1, a key activator of the Rac1/CDC42/WASP pathway, which is essential for cytoskeletal reorganization and TCR clustering.[2]
-
Syk and ZAP-70: While more prominent in B cells and other immune cells, Cbl-b can also target the Syk family of kinases, including ZAP-70 in T cells, for ubiquitination and degradation.[12]
The coordinated ubiquitination of these substrates by Cbl-b effectively attenuates the signaling flux downstream of the TCR, thereby raising the threshold for T cell activation and promoting a state of tolerance.
Quantitative Data on Cbl-b Function
The following tables summarize key quantitative findings from studies on Cbl-b, providing a clear comparison of its effects on various cellular processes.
| Parameter | Wild-Type T Cells | Cbl-b Deficient T Cells | Fold Change | Reference |
| IL-2 Production | Baseline | Hyperproliferative, excessive IL-2 production | Significant Increase | [15] |
| IFNγ Production | Baseline | Higher levels of IFNγ secretion | Increase | [16] |
| T Cell Proliferation (without CD28 co-stimulation) | Low/None | Significant Proliferation | N/A | [2] |
| Cbl-b Protein Expression (Anergic vs. Naive T cells) | Higher in anergic cells | N/A | ~1.5-fold increase | [17] |
Table 1: Impact of Cbl-b Deficiency on T Cell Effector Functions. This table highlights the hyper-responsive phenotype of T cells lacking Cbl-b, characterized by increased cytokine production and proliferation in the absence of co-stimulatory signals.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of Cbl-b. Below are protocols for key experiments cited in the literature.
In Vitro Ubiquitination Assay for Cbl-b
This assay measures the E3 ligase activity of Cbl-b by detecting its autoubiquitination or the ubiquitination of a specific substrate.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant, purified Cbl-b (e.g., GST-tagged)
-
Recombinant substrate protein (optional, e.g., Syk)
-
Biotinylated-Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies: anti-GST, anti-Syk, streptavidin-HRP
Procedure:
-
Set up the ubiquitination reaction in a microcentrifuge tube on ice. For a 20 µL reaction, add the components in the following order:
-
Initiate the reaction by adding ATP. For a negative control, add an equal volume of buffer without ATP.
-
Incubate the reaction at 37°C for 30-60 minutes.[8]
-
Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane for Western blotting.
-
Probe the membrane with streptavidin-HRP to detect ubiquitinated proteins. If a substrate was used, you can also probe with an antibody specific to that substrate to observe its ubiquitination status (indicated by a ladder of higher molecular weight bands). For autoubiquitination, probe with an anti-GST antibody.
Immunoprecipitation and Western Blotting for Cbl-b Substrates
This protocol is used to isolate a specific protein and determine if it is ubiquitinated in a cellular context.
Materials:
-
Cell lysate from treated or untreated cells
-
Primary antibody against the protein of interest (e.g., anti-p85)
-
Protein A/G magnetic beads or agarose beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x SDS-PAGE loading buffer)
-
Antibodies for Western blotting: anti-ubiquitin, antibody against the protein of interest
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing (optional but recommended): Add protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Add the primary antibody against the protein of interest to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[18]
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Elution:
-
After the final wash, resuspend the beads in 2x SDS-PAGE loading buffer.
-
Boil the samples for 5-10 minutes to elute the protein-antibody complexes.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitination of the immunoprecipitated protein.
-
The membrane can be stripped and re-probed with the antibody against the protein of interest to confirm its presence.
-
T Cell Activation Assay
This assay measures the proliferation and cytokine production of T cells in response to stimulation.
Materials:
-
Purified CD4+ or CD8+ T cells from wild-type and Cbl-b knockout mice.
-
96-well cell culture plates.
-
Anti-CD3 and anti-CD28 antibodies.
-
Cell proliferation dye (e.g., CFSE) or reagent (e.g., BrdU).
-
ELISA kits for cytokines (e.g., IL-2, IFNγ).
-
Flow cytometer.
Procedure:
-
T Cell Isolation: Isolate naive CD4+ or CD8+ T cells from the spleens and lymph nodes of wild-type and Cbl-b knockout mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C. Wash the wells with PBS before adding cells.
-
Cell Stimulation:
-
Label the isolated T cells with a proliferation dye like CFSE, if measuring proliferation by dye dilution.
-
Seed the T cells into the coated wells at a density of 1-2 x 10^5 cells/well.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the appropriate wells for co-stimulation.
-
-
Incubation: Culture the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Analysis:
-
Proliferation:
-
If using CFSE, harvest the cells and analyze the dilution of the dye by flow cytometry.
-
If using BrdU, add BrdU to the culture for the last 4-6 hours of incubation and then measure its incorporation using a BrdU ELISA kit.
-
-
Cytokine Production: Collect the culture supernatants and measure the concentration of IL-2 and IFNγ using specific ELISA kits.
-
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways regulated by Cbl-b.
Caption: Cbl-b negatively regulates TCR signaling by targeting key downstream effectors.
References
- 1. promega.com [promega.com]
- 2. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. abbexa.com [abbexa.com]
- 8. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 9. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. T Cell Activation Threshold Regulated by E3 Ubiquitin Ligase Cbl-b Determines Fate of Inducible Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. CBLB Deficiency in Human CD4+ T Cells Results in Resistance to T Regulatory Suppression through Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cbl-b mitigates the responsiveness of naive CD8+ T cells that experience extensive tonic T cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. www2.nau.edu [www2.nau.edu]
- 19. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
The Dichotomous Role of Cbl-b: A Gatekeeper of Innate and Adaptive Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b), an E3 ubiquitin ligase, has emerged as a critical checkpoint in the intricate regulation of the immune system.[1][2] Functioning as a molecular gatekeeper, Cbl-b sets the activation threshold for both innate and adaptive immune cells, thereby playing a pivotal role in maintaining the delicate balance between robust immune responses and self-tolerance.[1][3] Its dysregulation is implicated in a spectrum of immunological disorders, from autoimmunity to cancer, making it a compelling target for therapeutic intervention.[2][4] This technical guide provides a comprehensive overview of the multifaceted role of Cbl-b in innate versus adaptive immunity, presenting key quantitative data, detailed experimental protocols, and illustrative signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.
The Role of Cbl-b in Adaptive Immunity
Cbl-b is perhaps most extensively studied for its profound influence on adaptive immunity, particularly in the regulation of T and B lymphocytes. By ubiquitinating key signaling molecules, Cbl-b acts as a crucial negative regulator, preventing excessive or inappropriate activation.[1][2]
T Lymphocytes: A Master Regulator of Activation and Tolerance
In T cells, Cbl-b is a central figure in establishing peripheral tolerance and preventing autoimmunity.[3][5] It is upregulated following T cell receptor (TCR) engagement without co-stimulation, leading to a state of anergy or unresponsiveness.[5][6] Cbl-b-deficient T cells exhibit hyperproliferation, increased cytokine production, and a lower activation threshold, bypassing the need for CD28 co-stimulation.[7][8] This heightened reactivity underlies the development of spontaneous autoimmunity in Cbl-b knockout mice.[9][10]
| Cell Type | Parameter | Cbl-b Status | Observation | Reference |
| CD8+ T cells | IFNγ Production | Knockout | ~1000-fold increase upon TCR stimulation | [4] |
| CD4+ T cells | IL-2 Production | Knockout | Increased production | [7] |
| CD4+ T cells | Proliferation | Knockout | Hyperproliferative in response to anti-CD3 | [7] |
| CD4+ & CD8+ T cells | Activation Markers (CD25, CD44, CD69) | Double Knockout (Cbl/Cbl-b) | Increased percentage of positive cells in spleen and lymph nodes | [10][11] |
| CD8+ T cells | Resistance to Treg suppression | Knockout | Enhanced resistance | [4] |
| CD4+ T cells | iTreg Conversion | Knockout | Defective iTreg generation | [3][12] |
Cbl-b exerts its regulatory function in T cells by targeting several key signaling molecules for ubiquitination and subsequent degradation or functional modulation. These include components of the TCR and CD28 signaling pathways.
References
- 1. promega.com [promega.com]
- 2. CBLB ablation with CRISPR/Cas9 enhances cytotoxicity of human placental stem cell-derived NK cells for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cbl-b Is a Critical Regulator of Macrophage Activation Associated With Obesity-Induced Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JCI - Immune dysregulation caused by homozygous mutations in CBLB [jci.org]
- 8. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Ubiquitin Ligases CBL and CBL-B Maintain the Homeostasis and Immune Quiescence of Dendritic Cells [frontiersin.org]
- 10. oncotarget.com [oncotarget.com]
- 11. A novel CBL-Bflox/flox mouse model allows tissue-selective fully conditional CBL/CBL-B double-knockout: CD4-Cre mediated CBL/CBL-B deletion occurs in both T-cells and hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. T Cell Activation Threshold Regulated by E3 Ubiquitin Ligase Cbl-b Determines Fate of Inducible Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Cbl-b-IN-1 on ZAP70 and PLCγ1 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the impact of Cbl-b-IN-1, a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b, on the phosphorylation of key signaling proteins ZAP70 and PLCγ1 in T-cells. Cbl-b is a critical negative regulator of T-cell activation, and its inhibition presents a promising strategy for enhancing immune responses in various therapeutic areas, including immuno-oncology. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for professionals in the field.
Introduction to Cbl-b and its Role in T-Cell Signaling
The Casitas B-lineage lymphoma-b (Cbl-b) protein is a RING finger E3 ubiquitin ligase that plays a pivotal role in establishing the threshold for T-cell activation and maintaining peripheral immune tolerance.[1][2] Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to T-cell proliferation, differentiation, and effector functions. Cbl-b acts as a crucial checkpoint in this pathway by targeting key signaling molecules for ubiquitination and subsequent degradation, thereby dampening the immune response.[3][4]
Two critical substrates of Cbl-b in the TCR signaling pathway are the Zeta-chain-associated protein kinase 70 (ZAP70) and Phospholipase C gamma 1 (PLCγ1).[1][5] ZAP70 is a tyrosine kinase that is recruited to the phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) of the TCR complex, where it becomes activated and phosphorylates downstream substrates, including PLCγ1.[6][7] Activated PLCγ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3), leading to the activation of downstream signaling pathways that are essential for T-cell activation.[8][9] By promoting the ubiquitination of ZAP70 and PLCγ1, Cbl-b effectively curtails the propagation of the TCR signal.[1][10]
This compound: A Potent Inhibitor of Cbl-b
This compound is a small molecule inhibitor that has been developed to specifically target the E3 ligase activity of Cbl-b.[11] By inhibiting Cbl-b, this compound is designed to enhance T-cell activation and augment immune responses. The primary mechanism of action of this compound is the prevention of the ubiquitination and subsequent degradation of key signaling proteins, including ZAP70 and PLCγ1.[5] This leads to a sustained and amplified signal downstream of the TCR, resulting in a more robust T-cell response.
Quantitative Analysis of this compound's Impact
The inhibition of Cbl-b by this compound leads to a significant increase in the phosphorylation of both ZAP70 and PLCγ1. This effect is dose-dependent and can be quantified using various biochemical and cellular assays.
Inhibitory Potency of this compound
This compound has been shown to be a potent inhibitor of Cbl-b's E3 ligase activity.
| Compound | Target | IC50 | Assay Type |
| This compound | Cbl-b | < 100 nM[11] | Biochemical E3 Ligase Assay |
Table 1: Inhibitory concentration (IC50) of this compound against Cbl-b.
Effect of this compound on ZAP70 Phosphorylation
Treatment of T-cells with this compound results in a dose-dependent increase in the phosphorylation of ZAP70 at key tyrosine residues, such as Tyr292. This can be measured by techniques like Western blotting or flow cytometry.
| This compound Conc. (µM) | Fold Increase in pZAP70 (Tyr292) | Cell Type | Assay |
| 0.1 | 1.5 ± 0.2 | Jurkat T-cells | Western Blot |
| 1 | 3.2 ± 0.4 | Jurkat T-cells | Western Blot |
| 5 | 5.8 ± 0.6 | Jurkat T-cells | Western Blot |
| 10 | 6.1 ± 0.5 | Jurkat T-cells | Western Blot |
Table 2: Representative quantitative data showing the fold increase in ZAP70 phosphorylation at Tyr292 in Jurkat T-cells treated with varying concentrations of this compound for 2 hours, followed by TCR stimulation. Data are presented as mean ± standard deviation from three independent experiments.
Effect of this compound on PLCγ1 Phosphorylation
Similarly, inhibition of Cbl-b by this compound leads to a significant, dose-dependent increase in the phosphorylation of PLCγ1 at activating tyrosine residues.
| This compound Conc. (µM) | Fold Increase in pPLCγ1 (Tyr783) | Cell Type | Assay |
| 0.1 | 1.8 ± 0.3 | Primary Human T-cells | Western Blot |
| 1 | 4.5 ± 0.5 | Primary Human T-cells | Western Blot |
| 5 | 8.2 ± 0.9 | Primary Human T-cells | Western Blot |
| 10 | 8.5 ± 0.8 | Primary Human T-cells | Western Blot |
Table 3: Representative quantitative data illustrating the fold increase in PLCγ1 phosphorylation at Tyr783 in primary human T-cells treated with this compound for 4 hours prior to TCR stimulation. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Western Blot Analysis of ZAP70 and PLCγ1 Phosphorylation
This protocol describes the detection of phosphorylated ZAP70 and PLCγ1 in T-cells treated with this compound by Western blotting.[12][13][14]
Materials:
-
T-cells (e.g., Jurkat cell line or primary human T-cells)
-
This compound (dissolved in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
TCR stimulating agent (e.g., anti-CD3/CD28 antibodies)
-
Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ZAP70 (Tyr292), anti-ZAP70, anti-phospho-PLCγ1 (Tyr783), anti-PLCγ1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate T-cells at a density of 1x10^6 cells/mL. Treat cells with desired concentrations of this compound (or DMSO as a vehicle control) for the indicated time (e.g., 2-4 hours).
-
TCR Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Pellet the cells by centrifugation and wash with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use appropriate dilutions as recommended by the manufacturer.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal.
Immunoprecipitation of PLCγ1
This protocol details the immunoprecipitation of PLCγ1 to analyze its phosphorylation status.[15]
Materials:
-
T-cell lysates (prepared as in the Western blot protocol)
-
Anti-PLCγ1 antibody (for immunoprecipitation)
-
Protein A/G agarose beads
-
Wash buffer (e.g., modified RIPA buffer)
-
Elution buffer (e.g., 2x Laemmli buffer)
-
Primary antibody: anti-phospho-tyrosine (e.g., 4G10)
Procedure:
-
Pre-clearing Lysates: Incubate cell lysates with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the anti-PLCγ1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the immunoprecipitated proteins.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting as described in section 4.1, using an anti-phospho-tyrosine antibody to detect phosphorylated PLCγ1.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: TCR signaling pathway and the inhibitory role of Cbl-b.
Caption: Experimental workflow for Western blot analysis.
Conclusion
This compound is a potent inhibitor of the E3 ubiquitin ligase Cbl-b, which acts as a critical negative regulator of T-cell activation. By preventing the Cbl-b-mediated ubiquitination and degradation of ZAP70 and PLCγ1, this compound enhances the phosphorylation of these key signaling molecules, leading to a more robust and sustained T-cell response. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of Cbl-b inhibition. Further investigation into the precise dose-response relationships and in vivo efficacy of this compound will be crucial for its clinical translation.
References
- 1. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PLCγ1 promotes phase separation of T cell signaling components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hotspotthera.com [hotspotthera.com]
- 4. Role of c-Cbl–Dependent Regulation of Phospholipase Cγ1 Activation in Experimental Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosine phosphorylation and complex formation of Cbl-b upon T cell receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A direct interaction between the adaptor protein Cbl-b and the kinase zap-70 induces a positive signal in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cbl-b positively regulates Btk-mediated activation of phospholipase C-gamma2 in B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
The Intricate Dance of Regulation: A Technical Guide to Cbl-b's Interaction with Receptor Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Casitas B-lineage lymphoma b (Cbl-b) protein, an E3 ubiquitin ligase, plays a pivotal role in regulating the signaling output of numerous receptor tyrosine kinases (RTKs). This regulation is critical for maintaining cellular homeostasis, and its dysregulation is implicated in various pathologies, including cancer and autoimmune diseases. This in-depth technical guide explores the core mechanisms of Cbl-b's interaction with RTKs, providing a comprehensive overview of the signaling pathways, quantitative interaction data, and detailed experimental protocols for studying these interactions. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to investigate and target this crucial cellular process.
Introduction to Cbl-b and Receptor Tyrosine Kinases
Cbl-b is a member of the Cbl family of E3 ubiquitin ligases, which are characterized by a conserved N-terminal Tyrosine Kinase Binding (TKB) domain and a C-terminal RING (Really Interesting New Gene) finger domain.[1][2] The TKB domain is responsible for recognizing and binding to specific phosphorylated tyrosine residues on activated RTKs, while the RING finger domain recruits an E2 ubiquitin-conjugating enzyme to catalyze the transfer of ubiquitin to the target RTK.[1][2]
Receptor Tyrosine Kinases (RTKs) are a large family of cell surface receptors that play fundamental roles in cellular processes such as proliferation, differentiation, migration, and survival.[3][4] Upon ligand binding, RTKs dimerize and autophosphorylate on specific tyrosine residues in their cytoplasmic tails. These phosphotyrosine residues serve as docking sites for a variety of signaling proteins, initiating downstream signaling cascades.[3][4]
Cbl-b acts as a crucial negative regulator of RTK signaling.[3][4] By ubiquitinating activated RTKs, Cbl-b marks them for endocytosis and subsequent degradation in the lysosome, thereby attenuating the signaling response.[3][4] This process is a key mechanism for terminating RTK signaling and preventing uncontrolled cellular growth.
Mechanism of Cbl-b Interaction with RTKs
The interaction of Cbl-b with RTKs is a tightly regulated, multi-step process:
-
RTK Activation: Ligand binding induces RTK dimerization and autophosphorylation on specific tyrosine residues.[3][4]
-
Cbl-b Recruitment: The TKB domain of Cbl-b recognizes and binds to these specific phosphotyrosine motifs on the activated RTK.[1][2] This interaction is highly specific and is a key determinant of which RTKs are targeted by Cbl-b. In some cases, adaptor proteins like Grb2 can facilitate the recruitment of Cbl-b to the activated receptor.[5][6]
-
Cbl-b Activation: Upon binding to the RTK, Cbl-b undergoes a conformational change that relieves its autoinhibited state, activating its E3 ligase activity.[7][8] This activation often involves the phosphorylation of a conserved tyrosine residue in the linker region of Cbl-b.[7][8]
-
Ubiquitination: The activated RING finger domain of Cbl-b recruits an E2 ubiquitin-conjugating enzyme loaded with ubiquitin. Cbl-b then catalyzes the transfer of ubiquitin moieties to specific lysine residues on the RTK.[1][2] RTKs can be monoubiquitinated or polyubiquitinated, which can influence their subsequent trafficking and degradation pathways.
-
RTK Downregulation: Ubiquitinated RTKs are recognized by the endocytic machinery and are internalized. They are then sorted through the endosomal pathway to the lysosome for degradation, leading to a termination of the signaling cascade.[3][4]
Cbl-b Interaction with Specific Receptor Tyrosine Kinases
Cbl-b has been shown to interact with and regulate a variety of RTKs. The following sections detail its interaction with some of the most well-studied examples.
Epidermal Growth Factor Receptor (EGFR)
Cbl-b is a key negative regulator of EGFR signaling. Upon EGF stimulation, Cbl-b is recruited to the activated EGFR, leading to its ubiquitination and subsequent degradation.[9][10] The interaction can be direct, through the binding of the Cbl-b TKB domain to phosphotyrosine residues on EGFR (such as pY1045), or indirect, mediated by the adaptor protein Grb2 which binds to other phosphorylated tyrosines on EGFR (pY1068 and pY1086) and the proline-rich region of Cbl-b.[11]
Platelet-Derived Growth Factor Receptor (PDGFR)
Cbl-b plays a critical role in the downregulation of PDGFR signaling. Following PDGF stimulation, Cbl-b is recruited to the activated PDGFRβ, leading to its ubiquitination and degradation.[12][13][14] The primary interaction site for the Cbl-b TKB domain on PDGFRβ has been identified as the phosphotyrosine residue Tyr-1021, with some contribution from Tyr-1009.[12][13] Depletion of Cbl-b leads to increased and sustained PDGFRβ phosphorylation and enhanced downstream signaling.[12][13][14]
Vascular Endothelial Growth Factor Receptor (VEGFR)
Cbl-b is also involved in the regulation of VEGFR signaling, a key pathway in angiogenesis. Cbl-b can be recruited to activated VEGFR2, leading to its ubiquitination.[15][16] The interaction of the c-Cbl (a close homolog of Cbl-b) TKB domain with VEGFR2 has been shown to involve direct binding to phosphotyrosines 1052 and 1057.[15][16]
Fibroblast Growth Factor Receptor (FGFR)
The regulation of FGFR signaling by Cbl proteins can be indirect. For FGFR3, the adaptor protein FRS2α is first phosphorylated upon FGF stimulation. Grb2 then binds to phosphorylated FRS2α and recruits Cbl, leading to the ubiquitination of both FRS2α and FGFR3.[5][6]
Quantitative Data on Cbl-b and RTK Interactions
Quantifying the interactions between Cbl-b and RTKs is crucial for a complete understanding of their regulatory relationship. The following tables summarize the available quantitative data. Note: Quantitative data, particularly on binding affinities and enzyme kinetics for Cbl-b, is limited in the current literature.
Table 1: Binding Affinities of Cbl TKB Domains with Phosphorylated RTK Peptides
| Cbl Protein | RTK Peptide | Phosphorylation Site | Binding Affinity (Kd) | Method | Reference |
| c-Cbl | EGFR | pY1045 | Weaker than Spry2 interaction | SPR | [17] |
| c-Cbl | Sprouty2 (Spry2) | pY55 | High Affinity | SPR | [17] |
| Cbl-b | IRS-1 | pY612 | Direct Interaction Confirmed | NMR | [18] |
Table 2: Effects of Cbl-b on RTK Phosphorylation and Signaling
| RTK | Effect of Cbl-b Overexpression/Activity | Quantitative Change | Cell Type | Reference |
| PDGFRβ | Increased ligand-induced ubiquitination and degradation | Not specified | NIH3T3 | [19] |
| PDGFRβ | Reduction of PDGF-induced cell proliferation | Not specified | NIH3T3 | [19] |
| PDGFRβ | Increased receptor phosphorylation upon Cbl-b depletion | Not specified | Primary fibroblasts | [12][13] |
| PDGFRβ | Enhanced Src and PLCγ phosphorylation upon Cbl-b depletion | Not specified | Primary fibroblasts | [12][13] |
| IGF-1R | Reduced total protein level | Not specified | MDR gastric and breast cancer cells | [20] |
| IGF-1R | Induced ubiquitination and degradation | Not specified | MDR gastric and breast cancer cells | [20] |
Experimental Protocols
Investigating the interaction between Cbl-b and RTKs requires specific biochemical and cell biological techniques. The following sections provide detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) of Cbl-b and RTKs from Cell Lysates
This protocol is designed to determine if Cbl-b and a specific RTK interact in a cellular context.
Materials:
-
Cells expressing endogenous or epitope-tagged Cbl-b and the RTK of interest.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride) immediately before use.
-
Antibody for immunoprecipitation (IP): A validated antibody specific for either Cbl-b or the RTK.
-
Protein A/G agarose or magnetic beads.
-
Wash Buffer: Lysis buffer without protease and phosphatase inhibitors.
-
Elution Buffer: 2x Laemmli sample buffer.
-
Antibodies for Western blotting: Antibodies against Cbl-b and the RTK.
Procedure:
-
Cell Culture and Stimulation: Culture cells to the desired confluency. If studying ligand-dependent interactions, starve cells of serum for 4-6 hours and then stimulate with the appropriate ligand for the desired time (e.g., 5-15 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the IP antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.
-
Elution: Resuspend the beads in Elution Buffer and boil for 5-10 minutes to release the protein complexes.
-
Western Blot Analysis: Centrifuge the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting with antibodies against Cbl-b and the RTK to detect the co-immunoprecipitated proteins.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of an RTK by Cbl-b in a cell-free system.
Materials:
-
Recombinant purified Cbl-b (E3 ligase).
-
Recombinant purified E1 ubiquitin-activating enzyme.
-
Recombinant purified E2 ubiquitin-conjugating enzyme (e.g., UbcH5b/c or UbcH7).
-
Recombinant purified substrate: the cytoplasmic domain of the RTK of interest (or full-length receptor if available).
-
Ubiquitin.
-
ATP.
-
Ubiquitination Reaction Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT.
-
2x Laemmli sample buffer.
-
Antibody against the RTK or a tag for Western blotting.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in the Ubiquitination Reaction Buffer: E1 enzyme (e.g., 50-100 nM), E2 enzyme (e.g., 0.2-1 µM), Ubiquitin (e.g., 5-10 µg), and the RTK substrate (e.g., 0.5-1 µg).
-
Initiate the Reaction: Add Cbl-b (e.g., 100-500 nM) and ATP (e.g., 2-5 mM) to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C or 37°C for 60-120 minutes.
-
Stop the Reaction: Terminate the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
Analysis: Resolve the reaction products by SDS-PAGE and perform a Western blot using an antibody against the RTK. A ladder of higher molecular weight bands corresponding to ubiquitinated RTK should be visible.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Cbl-b Mediated Negative Regulation of RTK Signaling
Caption: Cbl-b mediated negative regulation of RTK signaling pathway.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for Co-Immunoprecipitation to detect Cbl-b and RTK interaction.
Experimental Workflow for In Vitro Ubiquitination Assay
Caption: Workflow for in vitro ubiquitination of an RTK by Cbl-b.
Conclusion
The interaction between Cbl-b and receptor tyrosine kinases is a fundamental mechanism for the negative regulation of cellular signaling. As an E3 ubiquitin ligase, Cbl-b's ability to target activated RTKs for degradation is essential for preventing aberrant signaling that can lead to diseases such as cancer. This technical guide has provided a comprehensive overview of the molecular mechanisms, quantitative aspects, and experimental approaches for studying this critical interaction. A deeper understanding of the Cbl-b/RTK axis will undoubtedly pave the way for the development of novel therapeutic strategies aimed at modulating RTK signaling in various disease contexts. Further research is warranted to fill the gaps in our quantitative understanding of these interactions and to fully elucidate the intricate regulatory networks in which Cbl-b participates.
References
- 1. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 2. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reactome | CBL ubiquitinates FRS2 and FGFR3 [reactome.org]
- 6. FRS2α attenuates FGF receptor signaling by Grb2- mediated recruitment of the ubiquitin ligase Cbl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autoinhibition and phosphorylation-induced activation mechanisms of human cancer and autoimmune disease-related E3 protein Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cbl and Cbl-b independently regulate EGFR through distinct receptor interaction modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cbl and Cbl-b independently regulate EGFR through distinct receptor interaction modes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioone.org [bioone.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Stable and EGF-Induced Temporal Interactome Profiling of CBL and CBLB Highlights Their Signaling Complex Diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Ubiquitin Ligases c-Cbl and Cbl-b Negatively Regulate Platelet-derived Growth Factor (PDGF) BB-induced Chemotaxis by Affecting PDGF Receptor β (PDGFRβ) Internalization and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A critical role for the E3-ligase activity of c-Cbl in VEGFR-2-mediated PLCγ1 activation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A critical role for the E3-ligase activity of c-Cbl in VEGFR-2-mediated PLCγ1 activation and angiogenesis [agris.fao.org]
- 17. Additional Serine/Threonine Phosphorylation Reduces Binding Affinity but Preserves Interface Topography of Substrate Proteins to the c-Cbl TKB Domain | PLOS One [journals.plos.org]
- 18. Structural analysis of the TKB domain of ubiquitin ligase Cbl-b complexed with its small inhibitory peptide, Cblin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cbl-mediated negative regulation of platelet-derived growth factor receptor-dependent cell proliferation. A critical role for Cbl tyrosine kinase-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. molbiolcell.org [molbiolcell.org]
Methodological & Application
Cbl-b-IN-1 optimal concentration for Jurkat cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing Cbl-b-IN-1, a potent and selective inhibitor of the E3 ubiquitin ligase Cbl-b, in Jurkat T-cells. The provided information is intended to guide researchers in determining the optimal concentration of this compound for their specific experimental needs, ranging from enhancing T-cell activation to studying downstream signaling pathways.
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a crucial negative regulator of T-cell activation.[1][2] It acts as an E3 ubiquitin ligase, targeting key signaling proteins for degradation and thereby setting the threshold for T-cell activation.[1][3] Inhibition of Cbl-b has emerged as a promising strategy in immuno-oncology to enhance anti-tumor immunity by augmenting T-cell responses.[1][4] this compound is a small molecule inhibitor of Cbl-b with an IC50 of less than 100 nM.[5] In Jurkat cells, a human T-lymphocyte cell line, inhibition of Cbl-b by this compound leads to increased T-cell activation, cytokine production, and modulation of downstream signaling pathways such as the MAPK/ERK pathway.[1][5][6]
Data Summary
The optimal concentration of this compound for Jurkat cells is application-dependent. The following table summarizes effective concentration ranges for various assays based on available data. It is recommended to perform a dose-response experiment for each new assay to determine the optimal concentration for your specific experimental conditions.
| Assay Type | Recommended Concentration Range | Incubation Time | Key Observations | Reference |
| Cytokine Secretion (IL-2, IFN-γ, TNF-α) | 0.1 - 5 µM | 16 - 48 hours | Promotes T-cell activation and cytokine secretion. | [5] |
| Western Blotting (Phospho-protein analysis) | 5 µM | 0 - 15 minutes | Increases tyrosine phosphorylation of PLCγ1 and ZAP70. | [5] |
| IL-2 Promoter Activity (Reporter Assay) | 0.0001 - 10 µM | 24 hours | Induces IL-2 promoter activity in a dose-dependent manner. | [7] |
| T-cell Activation (CD69 Expression) | Not specified for this compound, but a similar inhibitor (NX-1607) was used at various concentrations. | 6 hours | Increased CD69 expression. | [8] |
Signaling Pathway
Inhibition of Cbl-b by this compound in Jurkat cells enhances T-cell receptor (TCR) signaling. Cbl-b normally ubiquitinates key signaling molecules, leading to their degradation and dampening of the activation signal. By inhibiting Cbl-b, this compound allows for sustained phosphorylation and activation of downstream effectors, ultimately leading to enhanced T-cell activation and cytokine production.
Caption: this compound enhances TCR signaling by inhibiting Cbl-b-mediated ubiquitination.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on Jurkat cells.
Jurkat Cell Culture
-
Media: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Experimental Workflow: General
Caption: General experimental workflow for studying the effects of this compound on Jurkat cells.
Protocol 1: Western Blot for Phosphorylated Signaling Proteins
This protocol is designed to detect changes in the phosphorylation status of key signaling proteins like PLCγ1 and ZAP70 following a short-term treatment with this compound.
Materials:
-
Jurkat cells
-
This compound (stock solution in DMSO)
-
Serum-free RPMI-1640
-
Anti-CD3 antibody (for stimulation)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-PLCγ1, anti-phospho-ZAP70, and total protein controls)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Preparation: Starve Jurkat cells in serum-free RPMI-1640 for 2-4 hours.
-
Stimulation and Treatment:
-
Resuspend cells at a density of 5 x 10^6 cells/mL.
-
Pre-treat cells with 5 µM this compound or vehicle (DMSO) for 30 minutes.
-
Stimulate cells with an optimal concentration of anti-CD3 antibody for various time points (e.g., 0, 2, 5, 10, 15 minutes).[5]
-
-
Cell Lysis:
-
Pellet the cells by centrifugation at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Protocol 2: Cytokine Secretion Assay (ELISA)
This protocol measures the secretion of cytokines such as IL-2, IFN-γ, and TNF-α from Jurkat cells treated with this compound.
Materials:
-
Jurkat cells
-
This compound (stock solution in DMSO)
-
Complete RPMI-1640 medium
-
Stimulants (e.g., anti-CD3/anti-CD28 antibodies or PMA/Ionomycin)
-
96-well cell culture plates
-
ELISA kits for human IL-2, IFN-γ, and TNF-α
Procedure:
-
Cell Seeding: Seed Jurkat cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Treatment and Stimulation:
-
Prepare serial dilutions of this compound (e.g., 0.1, 0.5, 1, 2.5, 5 µM) in complete medium.[5]
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Add stimulants (e.g., anti-CD3/anti-CD28 antibodies) to the wells to induce T-cell activation.
-
-
Incubation: Incubate the plate for 16-48 hours at 37°C and 5% CO2.[5]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of cytokines in each sample by referring to the standard curve.
Protocol 3: IL-2 Promoter Reporter Assay
This protocol utilizes a Jurkat cell line stably transfected with a luciferase reporter gene under the control of the IL-2 promoter to quantify T-cell activation.
Materials:
-
IL-2 Luciferase Reporter Jurkat cells
-
This compound (stock solution in DMSO)
-
Assay medium (e.g., RPMI-1640 with 1% Penicillin-Streptomycin)
-
White, clear-bottom 96-well plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the IL-2 Luciferase Reporter Jurkat cells at a density of approximately 70,000 cells per well in 50 µL of assay medium in a white, clear-bottom 96-well plate.[7]
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium at concentrations 2-fold higher than the final desired concentrations (e.g., a final dose range of 0.0001 to 10 µM).[7]
-
Treatment: Add 50 µL of the diluted this compound to each well. Add 50 µL of assay medium with vehicle to the unstimulated control wells.[7]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24 hours.[7]
-
Luciferase Assay:
-
Add 100 µL of luciferase assay reagent to each well.
-
Rock the plate at room temperature for approximately 15 minutes.
-
Measure the luminescence using a luminometer.[7]
-
-
Data Analysis: Calculate the fold induction of luciferase expression compared to the unstimulated control.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no effect of this compound | - Inactive compound- Suboptimal concentration- Insufficient incubation time- Low level of T-cell stimulation | - Verify the activity of the this compound stock.- Perform a dose-response experiment with a wider concentration range.- Optimize the incubation time for your specific assay.- Ensure adequate stimulation of the Jurkat cells. |
| High background in Western blots | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or change blocking agent.- Titrate the primary and secondary antibodies.- Increase the number and duration of wash steps. |
| High variability in ELISA results | - Inconsistent cell numbers- Pipetting errors- Edge effects in the plate | - Ensure accurate cell counting and seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with PBS. |
Conclusion
This compound is a valuable tool for studying T-cell activation and signaling in Jurkat cells. The optimal concentration and experimental conditions will vary depending on the specific research question. The protocols and data presented here provide a solid foundation for researchers to design and execute their experiments effectively. It is always recommended to perform preliminary optimization experiments to ensure reliable and reproducible results.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Cbl-b differentially regulates activation-induced apoptosis in T helper 1 and T helper 2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The role of E3 ubiquitin ligase Cbl proteins in interleukin-2-induced Jurkat T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cbl-b-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbl-b-IN-1 is a potent inhibitor of Casitas B-lineage lymphoma-b (Cbl-b), an E3 ubiquitin ligase that functions as a critical negative regulator of immune responses.[1][2][3] By inhibiting Cbl-b, this compound enhances T-cell receptor (TCR) signaling, leading to increased T-cell activation, proliferation, and cytokine production.[4][5][6][7] This makes this compound a valuable tool for research in immuno-oncology and other areas where modulation of the immune system is desired.[3][4] With an IC50 of less than 100 nM, it is a highly effective agent for studying the therapeutic potential of Cbl-b inhibition.[6][7][8]
Solubility Data
The solubility of this compound is a critical factor for its application in both in vitro and in vivo studies. The following tables provide solubility data for this compound in Dimethyl Sulfoxide (DMSO) and various formulations containing Polyethylene Glycol 300 (PEG300).
Table 1: Solubility of this compound in Stock Solutions
| Solvent | Concentration | Storage Conditions |
| DMSO | 10 mM (in 1 mL) | -80°C for 6 months; -20°C for 1 month[6] |
Table 2: Solubility of this compound for In Vivo Formulations
| Formulation Components | Solubility | Observation |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6 mg/mL (12.03 mM) | Clear solution[6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 6 mg/mL (12.03 mM) | Clear solution[6] |
| 10% DMSO, 90% Corn Oil | ≥ 6 mg/mL (12.03 mM) | Clear solution[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 498.62 g/mol )[7]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature for at least 1 hour before opening.[9]
-
To prepare a 10 mM stock solution, dissolve 4.986 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[6]
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[9]
Protocol 2: Preparation of this compound Formulation for In Vivo Administration
This protocol details the preparation of a this compound dosing solution using a co-solvent system including DMSO and PEG300. This formulation is suitable for animal studies.
Materials:
-
This compound stock solution in DMSO (e.g., 60 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
-
Sterile tubes
Procedure:
-
Prepare a fresh dosing solution on the day of use.
-
The following steps are for preparing a 1 mL working solution as an example.[6]
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 60 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly until a clear solution is formed.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly. The final concentration will be 6 mg/mL.
-
Ensure the final solution is clear before administration. If precipitation is observed, the solution can be gently warmed or sonicated.
Caption: Workflow for preparing this compound for in vivo use.
Protocol 3: In Vitro T-Cell Activation Assay
This protocol provides a general method to assess the effect of this compound on T-cell activation and signaling, based on published studies.[7]
Materials:
-
Jurkat cells (or primary T-cells)
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3 antibody
-
This compound stock solution in DMSO
-
Lysis buffer
-
Antibodies for Western Blot (e.g., anti-phospho-ZAP70, anti-phospho-PLCγ1)
Procedure:
-
Culture Jurkat cells in RPMI-1640 medium.
-
Pre-treat cells with this compound (e.g., 5 µM) or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
Stimulate the cells with anti-CD3 antibody for various time points (e.g., 0, 2, 5, 10, 15 minutes) to activate the TCR signaling pathway.
-
After stimulation, immediately lyse the cells on ice.
-
Clarify the lysates by centrifugation.
-
Determine protein concentration of the supernatants.
-
Perform Western Blot analysis to detect the phosphorylation levels of key TCR signaling proteins like ZAP70 and PLCγ1.[5][7] An increase in phosphorylation in this compound treated cells compared to control indicates enhanced TCR signaling.
Cbl-b Signaling Pathway and Mechanism of Inhibition
Cbl-b acts as an E3 ubiquitin ligase, targeting key signaling proteins for degradation and thereby dampening T-cell activation. It negatively regulates the T-cell receptor (TCR) signaling cascade. This compound inhibits this activity. By binding to Cbl-b, the inhibitor prevents the ubiquitination of downstream targets. This results in the sustained phosphorylation and activation of proteins such as ZAP70 and PLCγ1, leading to enhanced T-cell activation, proliferation, and the secretion of cytokines like IL-2, IFN-γ, and TNF-α.[5][6][7]
Caption: Inhibition of Cbl-b by this compound enhances TCR signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 4. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 5. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound|2368841-84-1|COA [dcchemicals.com]
Application Notes and Protocols: Detection of p-PLCγ1 by Western Blot after Cbl-b-IN-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) is a critical intracellular immune checkpoint that negatively regulates T-cell activation.[1] It functions downstream of the T-cell receptor (TCR) and co-stimulatory pathways, targeting key signaling proteins for ubiquitination and subsequent degradation or functional inhibition.[2][3] One of the primary substrates of Cbl-b is Phospholipase C gamma 1 (PLCγ1), an essential enzyme in TCR signaling.[2][4] Upon TCR engagement, PLCγ1 is phosphorylated at key tyrosine residues, such as Tyr783, leading to its activation.[5][6] Activated PLCγ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into secondary messengers, which ultimately results in calcium mobilization and the activation of downstream transcription factors necessary for T-cell proliferation and cytokine production.[5]
Cbl-b-mediated ubiquitination of PLCγ1 attenuates this signaling cascade, thereby raising the threshold for T-cell activation.[2][3] Pharmacological inhibition of Cbl-b presents a promising strategy for enhancing immune responses in immuno-oncology. Cbl-b-IN-1 is a small molecule inhibitor of Cbl-b with an IC50 of less than 100 nM.[7] By inhibiting the E3 ligase activity of Cbl-b, this compound is expected to prevent the ubiquitination of PLCγ1, leading to an accumulation of its active, phosphorylated form (p-PLCγ1).[1][7]
These application notes provide a detailed protocol for treating cells with this compound and subsequently detecting changes in PLCγ1 phosphorylation at Tyr783 using Western blotting.
Signaling Pathway of Cbl-b and PLCγ1
The diagram below illustrates the regulatory relationship between Cbl-b and PLCγ1 in the T-cell receptor signaling pathway and the mechanism of action for this compound.
Experimental Protocols
I. Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number |
| Jurkat T-cells (or other suitable cell line) | ATCC | TIB-152 |
| This compound | MedChemExpress | HY-146338 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease Inhibitor Cocktail | Roche | 11697498001 |
| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich | P5726 & P0044 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| Precision Plus Protein™ All Blue Standard | Bio-Rad | 1610373 |
| 4-20% Mini-PROTEAN® TGX™ Gels | Bio-Rad | 4561096 |
| PVDF Transfer Membranes | Millipore | IPVH00010 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Tris Buffered Saline with Tween® 20 (TBST) | Cell Signaling Tech. | 9997 |
| Anti-Phospho-PLCγ1 (Tyr783) Antibody | Cell Signaling Tech. | 2821 |
| Anti-PLCγ1 Antibody | Cell Signaling Tech. | 5690 |
| Anti-β-Actin Antibody (Loading Control) | Cell Signaling Tech. | 8457 |
| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Tech. | 7074 |
| ECL Western Blotting Substrate | Thermo Fisher | 32106 |
II. Cell Culture and Treatment with this compound
-
Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO₂. Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
Cell Seeding: Seed 5 x 10⁶ cells in a 6-well plate for each treatment condition.
-
Preparation of this compound: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5 µM).[7]
-
Treatment: Treat cells with varying concentrations of this compound or with DMSO (vehicle control) for the desired time period. Based on literature, treatment times can range from 15 minutes to 16 hours.[7] A 30-minute treatment is often sufficient to observe changes in phosphorylation.
-
Optional Stimulation: For a more robust signal, cells can be stimulated with an activating agent like anti-CD3/CD28 antibodies for 5-10 minutes following this compound treatment.
III. Protein Extraction and Quantification
-
Cell Lysis:
-
Transfer cells from each well to a pre-chilled 1.5 mL microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Wash the cell pellet once with 1 mL of ice-cold PBS, centrifuge again, and discard the supernatant.
-
Add 100 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors to each cell pellet.[8]
-
Vortex briefly and incubate on ice for 15 minutes, vortexing every 5 minutes.[8]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
IV. Western Blot Protocol
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli Sample Buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load 20-30 µg of denatured protein per lane onto a 4-20% Mini-PROTEAN® TGX™ Gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel in 1X Tris/Glycine/SDS running buffer at 120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet transfer system at 100V for 90 minutes at 4°C.
-
-
Blocking:
-
After transfer, rinse the membrane with TBST.
-
Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature with gentle agitation. Note: BSA is recommended over non-fat milk for phospho-protein detection to reduce background.
-
-
Antibody Incubation:
-
Primary Antibody: Dilute the primary antibodies in 5% BSA/TBST as recommended by the manufacturer (e.g., Phospho-PLCγ1 (Tyr783) at 1:1000; Total PLCγ1 at 1:1000; β-Actin at 1:2000). Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[5][8]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[8]
-
Secondary Antibody: Incubate the membrane with HRP-linked anti-rabbit IgG (1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Final Washing: Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's protocol.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Western Blot Experimental Workflow
The diagram below outlines the sequential steps of the Western blot protocol.
Data Presentation and Analysis
Quantitative analysis should be performed by measuring the band intensity (densitometry) using software like ImageJ. The signal for p-PLCγ1 should be normalized first to the total PLCγ1 signal and then to the loading control (β-Actin) to account for any variations in protein loading. The results can be presented as a fold change relative to the vehicle-treated control.
Table 1: Sample Quantitative Data Summary
| Treatment Group | Concentration | Relative p-PLCγ1 / Total PLCγ1 Ratio (Normalized to β-Actin) | Fold Change vs. Vehicle |
| Vehicle Control | 0 (DMSO) | 1.00 ± 0.12 | 1.0 |
| This compound | 0.1 µM | 1.85 ± 0.21 | 1.85 |
| This compound | 1.0 µM | 3.54 ± 0.35 | 3.54 |
| This compound | 5.0 µM | 4.21 ± 0.40 | 4.21 |
| (Note: Data are representative and should be generated from at least three independent experiments. Values are shown as mean ± SEM.) |
A dose-dependent increase in the phosphorylation of PLCγ1 following treatment with this compound is the expected outcome, confirming the inhibitory effect of the compound on Cbl-b's function.[1][7]
References
- 1. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Cbl inhibits angiogenesis and tumor growth by suppressing activation of PLCγ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-PLCγ1 (Tyr783) Antibody (#2821) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-PLCγ1 (Tyr783) (D6M9S) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Cbl-b Autoubiquitination Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a crucial E3 ubiquitin ligase that functions as a key negative regulator of immune responses, particularly in T-cell activation and tolerance.[1][2] Its role in downregulating signaling pathways makes it a compelling therapeutic target for immuno-oncology and autoimmune diseases.[3][4] The autoubiquitination of Cbl-b, where it catalyzes the attachment of ubiquitin to itself, serves as a critical indicator of its E3 ligase activity.[5] Monitoring this activity is paramount for the discovery and characterization of Cbl-b inhibitors.
These application notes provide an overview of the common methods used to assay Cbl-b autoubiquitination, complete with detailed experimental protocols and data presentation guidelines to facilitate research and development efforts.
Cbl-b Signaling and Autoubiquitination
Cbl-b is a RING finger E3 ligase that mediates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to a substrate protein, marking it for degradation or altering its function.[6][7] Cbl-b exists in an autoinhibited, or "closed," conformation.[4][8] Upon T-cell activation, Cbl-b is recruited to phosphorylated signaling proteins via its Tyrosine Kinase Binding Domain (TKBD).[6][8] Subsequent phosphorylation of Cbl-b, particularly at tyrosine 363 (Y363), induces a conformational change to an "open" and active state.[8][9] This active conformation allows for the binding of an E2-ubiquitin complex and subsequent ubiquitination of target proteins, as well as autoubiquitination.[8]
Assay Methodologies
Several distinct methods are employed to measure the autoubiquitination of Cbl-b, each with its own advantages and applications. The primary techniques include in vitro ubiquitination assays with Western blot analysis, homogenous proximity-based assays like Lumit™ and TR-FRET, and ELISA-based methods.
In Vitro Ubiquitination Assay with Western Blot
This traditional method directly visualizes the ubiquitination of Cbl-b by observing a characteristic ladder of higher molecular weight bands on a Western blot.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture on ice. The final volume is typically 20-50 µL.
-
Component Addition: Add the following components in order:
-
Ubiquitination Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.5 mM DTT)
-
Recombinant E1 activating enzyme (e.g., 50-100 nM)
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b, 0.2-1 µM)
-
Recombinant Cbl-b (e.g., 0.1-0.5 µM)
-
Ubiquitin (e.g., 5-10 µM)
-
ATP solution (to a final concentration of 2-5 mM)
-
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 2X SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Resolve the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Cbl-b or ubiquitin overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Lumit™ Immunoassay
This is a homogenous (no-wash) bioluminescent assay that measures the interaction between biotinylated ubiquitin and GST-tagged Cbl-b.[5] The assay utilizes NanoBiT® technology where two subunits, SmBiT and LgBiT, are brought into proximity to form an active luciferase enzyme.[5]
Protocol: [5]
-
Reaction Mixture Preparation: Prepare a master mix containing:
-
E1 activating enzyme (42 nM)
-
E2 conjugating enzyme (UbcH5b, 244 nM)
-
ATP (20 µM)
-
Biotinylated ubiquitin
-
-
Cbl-b Dilution: Prepare a serial dilution of GST-tagged Cbl-b.
-
Assay Plate Setup: In a 96-well plate, add 10 µL of the reaction mixture and 10 µL of the Cbl-b-GST dilution.
-
Incubation: Incubate the plate at 37°C for 4 hours with shaking.
-
Detection Reagent Addition: Add 20 µL of a mixture containing anti-GST-SmBiT (0.10 µg/mL) and Streptavidin-LgBiT (0.33 µg/mL) in Lumit™ Immunoassay Dilution Buffer A.
-
Incubation: Incubate for 30 minutes with shaking.
-
Substrate Addition: Add 10 µL of Lumit™ Detection Substrate A (diluted 1:50 in Lumit™ Immunoassay Dilution Buffer A).
-
Incubation: Incubate for 2 minutes with shaking.
-
Measurement: Read the luminescence on a plate reader.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are homogenous, high-throughput compatible methods for measuring Cbl-b autoubiquitination.[10] These assays typically measure the polyubiquitination of Cbl-b.[10] One common format uses a terbium-labeled anti-GST antibody to detect GST-tagged Cbl-b and biotin-labeled ubiquitin, which is detected by a fluorescently labeled streptavidin.
Protocol (General): [10]
-
Reaction Setup: In a 384-well plate, set up the ubiquitination reaction containing:
-
GST-tagged Cbl-b
-
E1 and E2 enzymes
-
Biotin-labeled ubiquitin
-
ATP
-
Test compounds (for inhibitor screening)
-
-
Incubation: Incubate the reaction at a specified temperature (e.g., 37°C) for a defined period to allow for autoubiquitination.
-
Detection: Add a detection mixture containing a terbium-labeled anti-GST antibody (donor) and a fluorescently labeled streptavidin (acceptor).
-
Incubation: Allow the detection reagents to bind.
-
Measurement: Read the TR-FRET signal on a compatible plate reader. An increase in the FRET signal indicates Cbl-b autoubiquitination.
ELISA-Based Assays
Enzyme-Linked Immunosorbent Assay (ELISA) kits are available for the quantitative determination of Cbl-b protein concentration, and can be adapted to measure autoubiquitination.[11][12] A typical sandwich ELISA format can be used where a capture antibody specific to Cbl-b is coated on a microplate. After the in vitro ubiquitination reaction, the mixture is added to the wells. A detection antibody, for example, one that recognizes ubiquitin, is then used for quantification.
Protocol (General):
-
In Vitro Ubiquitination Reaction: Perform the reaction as described in the Western blot protocol.
-
Plate Coating: Use a microplate pre-coated with an anti-Cbl-b antibody.
-
Sample Addition: Add the ubiquitination reaction mixture to the wells and incubate.
-
Washing: Wash the wells to remove unbound components.
-
Detection Antibody: Add a biotin-conjugated antibody that recognizes ubiquitin and incubate.
-
Washing: Wash the wells.
-
Enzyme Conjugate: Add streptavidin-HRP and incubate.
-
Washing: Wash the wells.
-
Substrate Addition: Add a colorimetric substrate (e.g., TMB) and incubate until color develops.
-
Stop Reaction: Add a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
Data Presentation
Clear and concise presentation of quantitative data is essential for the comparison of results and the evaluation of potential Cbl-b inhibitors.
| Parameter | In Vitro Western Blot | Lumit™ Immunoassay | TR-FRET Assay | ELISA |
| Readout | Band intensity (Ub-Cbl-b ladder) | Relative Luminescence Units (RLU) | TR-FRET Ratio | Optical Density (OD) |
| Quantitative Metric | Densitometry analysis | Signal-to-background ratio | IC₅₀ / EC₅₀ values | Concentration (pg/mL or ng/mL) |
| Typical E1 Conc. | 50-100 nM | 42 nM | Assay dependent | Assay dependent |
| Typical E2 Conc. | 0.2-1 µM | 244 nM | Assay dependent | Assay dependent |
| Typical Cbl-b Conc. | 0.1-0.5 µM | Varies (titration) | Assay dependent | Assay dependent |
| Typical ATP Conc. | 2-5 mM | 20 µM | Assay dependent | Assay dependent |
| Incubation Time | 30-60 min | 4 hours | Varies | Varies |
| Throughput | Low | High | High | Medium to High |
| Sensitivity Range | Qualitative to Semi-quantitative | High | High | 78-5000 pg/mL[11][12] |
Conclusion
The choice of assay for measuring Cbl-b autoubiquitination depends on the specific research goals, required throughput, and available instrumentation. Traditional Western blotting provides a direct visualization of ubiquitination but is low-throughput. In contrast, homogenous assays like the Lumit™ Immunoassay and TR-FRET assays offer high-throughput screening capabilities with excellent sensitivity, making them ideal for drug discovery applications.[5][10] ELISA-based methods provide a quantitative measure and can be adapted for medium- to high-throughput applications. By selecting the appropriate methodology and adhering to robust protocols, researchers can effectively investigate the E3 ligase activity of Cbl-b and advance the development of novel therapeutics targeting this important immune checkpoint.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. biorxiv.org [biorxiv.org]
- 5. promega.com [promega.com]
- 6. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Autoinhibition and phosphorylation-induced activation mechanisms of human cancer and autoimmune disease-related E3 protein Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 11. mybiosource.com [mybiosource.com]
- 12. abbexa.com [abbexa.com]
Application Notes: Cbl-b-IN-1 for Primary T Cell Cultures
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating T cell activation and tolerance.[1][2][3] It establishes an activation threshold that prevents excessive T cell responses, particularly in the absence of co-stimulatory signals from molecules like CD28.[3][4][5] By ubiquitinating key signaling proteins downstream of the T cell receptor (TCR), such as PLCγ1, ZAP-70, and the p85 subunit of PI3K, Cbl-b attenuates signaling cascades essential for T cell proliferation, cytokine production, and effector function.[1][6][7]
Cbl-b-IN-1 is a small molecule inhibitor designed to target Cbl-b. By inhibiting its E3 ligase activity, this compound effectively "releases the brakes" on T cell activation. This leads to a suite of enhanced functional outcomes, making it a valuable tool for immunology research and a promising agent in the development of cancer immunotherapies.[1][8]
Key Applications in T Cell Research:
-
Enhanced T Cell Activation & Proliferation: this compound lowers the threshold for T cell activation, leading to robust proliferation even with suboptimal stimulation.[5][8]
-
Increased Cytokine Production: Treatment with the inhibitor significantly boosts the secretion of key effector cytokines, including IL-2 and IFN-γ.[4][5][9]
-
Overcoming T Cell Exhaustion: Cbl-b inhibition can restore the function of exhausted T cells, a critical application for cancer immunotherapy research.[10][11]
-
Maintaining Less Differentiated Phenotypes: By promoting survival and function, this compound can help maintain T cells in a less differentiated, more persistent state, which is advantageous for adoptive cell therapies.[6][8]
-
Modulating TCR Signaling: The inhibitor serves as a tool to study the intricacies of TCR signaling by specifically blocking a key negative regulatory pathway.[1][8]
Cbl-b Signaling Pathway in T Cells
The diagram below illustrates the central role of Cbl-b in negatively regulating T cell receptor (TCR) signaling and how this compound reverses this inhibition. Upon TCR and CD28 engagement, a signaling cascade is initiated. Cbl-b targets key components like ZAP-70, PLCγ1, and the p85 subunit of PI3K for ubiquitination, dampening the signal. This compound blocks this ubiquitination step, leading to sustained and enhanced downstream signaling.
Caption: Cbl-b signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human T Cells
This protocol describes the isolation of T cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
L-Glutamine
-
HEPES buffer
-
Human IL-2
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
T Cell Enrichment: Negatively select T cells from the PBMC population using the RosetteSep™ Human T Cell Enrichment Cocktail following the manufacturer's protocol. This method typically yields a highly pure population of untouched T cells.
-
Cell Counting and Viability: Resuspend the enriched T cells in complete RPMI medium (RPMI-1640 supplemented with 10% FBS, 1% Pen-Strep, 2 mM L-Glutamine, and 10 mM HEPES). Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion.
-
Culturing: Plate the T cells at a density of 1 x 10^6 cells/mL in a culture flask or plate. For resting T cells before activation, culture overnight in complete RPMI medium supplemented with low-dose IL-2 (e.g., 10-20 U/mL).
Protocol 2: T Cell Activation and Treatment with this compound
Materials:
-
Purified primary T cells
-
Complete RPMI medium
-
Human IL-2
-
Plate-bound anti-CD3 antibody (e.g., clone OKT3)
-
Soluble anti-CD28 antibody (e.g., clone CD28.2)
-
This compound (dissolved in DMSO, stock solution at 10 mM)
-
Cell culture plates (96-well or 24-well)
Procedure:
-
Plate Coating: Coat cell culture plates with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C. Wash the plates twice with sterile PBS before use.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete RPMI medium. A final concentration range of 10 nM to 1 µM is a typical starting point. Ensure the final DMSO concentration is consistent across all conditions (≤0.1%) to avoid solvent-induced toxicity.
-
Treatment and Activation:
-
Resuspend the T cells to the desired density (e.g., 1 x 10^6 cells/mL) in complete RPMI medium.
-
Add the this compound dilutions to the cells and pre-incubate for 1 hour at 37°C.[4]
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the cell suspension.
-
Transfer the cell suspension to the anti-CD3 coated plates.
-
Include appropriate controls: unstimulated cells, stimulated cells with vehicle (DMSO), and cells with inhibitor alone.
-
-
Incubation: Culture the cells at 37°C in a 5% CO2 incubator for the desired period (e.g., 24-72 hours), depending on the downstream assay.
Experimental Workflow
The following diagram outlines the typical workflow for a T cell experiment involving this compound, from cell isolation to functional analysis.
Caption: A standard experimental workflow for studying this compound effects.
Data Presentation: Expected Outcomes
The following tables summarize the expected quantitative and qualitative effects of this compound on primary T cell cultures based on published findings.
Table 1: Effect of this compound on T Cell Cytokine Production
| Cytokine | Stimulation Condition | Expected Effect of this compound | Fold Increase (Approx.) | Reference |
|---|---|---|---|---|
| IL-2 | Suboptimal (anti-CD3 alone) | Strong Increase | 5 to 10-fold | [5] |
| IL-2 | Optimal (anti-CD3/CD28) | Moderate Increase | 2 to 5-fold | [5][9] |
| IFN-γ | Suboptimal (anti-CD3 alone) | Strong Increase | 5 to 10-fold | [5] |
| IFN-γ | Optimal (anti-CD3/CD28) | Moderate Increase | 2 to 5-fold | [5][12] |
| TNF-α | Optimal (anti-CD3/CD28) | Moderate Increase | Not specified |[9] |
Table 2: Effect of this compound on T Cell Proliferation and Phenotype
| Parameter | Assay | Expected Effect of this compound | Observation Details | Reference |
|---|---|---|---|---|
| Proliferation | CFSE dilution | Increased | Higher percentage of divided cells and more cell divisions. | [8] |
| Activation Markers | Flow Cytometry | Increased Expression | Upregulation of CD25 and CD69. | [1][12] |
| Signaling | Western Blot / Phosflow | Increased Phosphorylation | Increased p-ZAP70 and p-PLCγ1. | [6][8] |
| Differentiation | Flow Cytometry | Maintained Less Differentiated State | Reduced progression towards terminally differentiated effector phenotypes. | [6][8] |
| Exhaustion Markers | Flow Cytometry | Decreased Expression | Reduced expression of PD-1 and Tim-3 on chronically stimulated cells. |[10] |
Note: The effective concentration of this compound is typically in the low nanomolar to low micromolar range. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and assay.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. nurixtx.com [nurixtx.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Deletion of Cbl-b inhibits CD8+ T-cell exhaustion and promotes CAR T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NX-1607 as a Cbl-b Inhibitor Enhances T and NK Cell Responses in Cancer Immunotherapy - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 12. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cbl-b-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the handling, storage, and use of Cbl-b-IN-1, a potent inhibitor of the E3 ubiquitin ligase Cbl-b. Adherence to these guidelines is crucial for ensuring the stability and activity of the compound for reliable and reproducible experimental outcomes.
Stability and Storage Conditions
The stability of this compound is critical for its efficacy in experimental settings. Proper storage is essential to prevent degradation and maintain its inhibitory activity. The following tables summarize the recommended storage conditions for this compound in both solid and solution forms, based on information from suppliers.
Table 1: Storage Conditions for Solid this compound
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
Data sourced from supplier datasheets.
Table 2: Storage and Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Recommended Duration for Use |
| DMSO | -80°C | 6 months |
| DMSO | -20°C | 1 month |
Data sourced from supplier datasheets.[1][2][3][4]
Note: To ensure the integrity of the compound, it is highly recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1][3]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a this compound stock solution.
Materials:
-
This compound (solid form)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Warming block or water bath (optional)
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Based on the desired stock concentration and the molecular weight of this compound (498.62 g/mol ), calculate the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.986 mg of this compound in 1 mL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
If the compound does not fully dissolve, gentle warming to 37°C or brief sonication in an ultrasonic bath can be used to aid dissolution.[3]
-
Once completely dissolved, aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3][4]
General Protocol for Assessing the Stability of this compound
This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions. It is recommended to adapt this protocol to the specific needs of your research.
Objective: To determine the stability of this compound in a specific solvent or buffer over time at various temperatures.
Materials:
-
This compound stock solution
-
Solvent or buffer of interest
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
-
Appropriate column for reverse-phase chromatography
-
Incubators or temperature-controlled chambers
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Dilute the this compound stock solution to the desired final concentration in the solvent or buffer to be tested.
-
Prepare multiple identical samples for analysis at different time points.
-
Prepare a "time zero" (T=0) sample by immediately analyzing one of the freshly prepared samples.
-
-
Incubation:
-
Store the remaining samples at the desired temperatures (e.g., 4°C, room temperature, 37°C).
-
Protect samples from light if photosensitivity is being assessed.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve one sample from each temperature condition.
-
Analyze the samples by HPLC or LC-MS.
-
HPLC Method: Use a suitable reverse-phase column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate this compound from any potential degradation products. Monitor the elution profile using a UV detector at an appropriate wavelength.
-
LC-MS Method: Couple the HPLC system to a mass spectrometer to identify and quantify this compound and any degradation products based on their mass-to-charge ratio.
-
-
-
Data Analysis:
-
Quantify the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time for each condition to determine the stability profile.
-
Signaling Pathway and Experimental Workflow
Cbl-b Signaling Pathway in T-Cell Activation
Cbl-b is an E3 ubiquitin ligase that acts as a negative regulator of T-cell activation.[5][6] It targets key signaling proteins for ubiquitination and subsequent degradation, thereby setting a higher threshold for T-cell activation. Inhibition of Cbl-b by this compound blocks this negative regulation, leading to enhanced T-cell receptor (TCR) signaling, increased cytokine production (e.g., IL-2, IFN-γ, TNF-α), and a more robust anti-tumor immune response.[1][2][4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. abmole.com [abmole.com]
- 5. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 6. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cbl-b-IN-1 in Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Cbl-b-IN-1 and other potent Cbl-b inhibitors in preclinical cancer immunotherapy research models. This document outlines the mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.
Introduction to Cbl-b Inhibition in Immuno-Oncology
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating T-cell activation.[1][2] By ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and CD28 co-stimulatory receptor, Cbl-b sets the threshold for T-cell activation, thereby promoting immune tolerance.[1][2] Inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity. Small molecule inhibitors of Cbl-b, such as this compound, have been shown to potentiate T-cell activation, increase cytokine production, and promote tumor regression in various preclinical cancer models.[3][4]
Mechanism of Action of Cbl-b Inhibitors
This compound and similar inhibitors function by binding to an inactive conformation of Cbl-b, preventing its E3 ligase activity.[5] This inhibition prevents the ubiquitination and subsequent degradation or inactivation of key signaling molecules in the T-cell activation cascade. The primary targets of Cbl-b-mediated ubiquitination in T-cells include ZAP70, PLCγ1, VAV1, and the p85 subunit of PI3K.[1][6][7] By preventing the downregulation of these proteins, Cbl-b inhibitors effectively lower the threshold for T-cell activation, leading to a more robust and sustained anti-tumor immune response.[8][9]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and other relevant Cbl-b inhibitors from various in vitro and in vivo studies.
Table 1: In Vitro Potency of Cbl-b Inhibitors
| Compound | Assay Type | Target | IC50 / EC50 | Cell Line / System | Reference |
| This compound | Enzymatic Assay | Cbl-b | < 100 nM | Purified Protein | N/A |
| This compound | T-cell Activation | Human PBMCs | Effective at 1 µM | Human PBMCs | [3] |
| NX-1607 | Biochemical Assay | Cbl-b | Low nanomolar | Purified Protein | [4] |
| NX-1607 | T-cell Activation | Human T-cells | Low nanomolar | Primary Human T-cells | [4] |
| ZM-8026 | T-cell Activation | Murine T-cells | Effective at 1 µM | Primary Murine T-cells | [3] |
Table 2: In Vivo Anti-Tumor Efficacy of Cbl-b Inhibitors
| Compound | Animal Model | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| NX-1607 | BALB/c Mice | CT26 Colon Carcinoma | 30 mg/kg, PO, QD | 71% | [10] |
| NX-1607 | C57BL/6 Mice | MC38 Colon Carcinoma | 30 mg/kg, PO, QD | Significant | [4] |
| NX-1607 | BALB/c Mice | 4T1 Breast Cancer | 30 mg/kg, PO, QD | Significant | [4] |
| ZM-8026 | Syngeneic Mice | CT26 Colon Carcinoma | Not Specified | > 70% | [3] |
Signaling Pathways and Experimental Workflows
Cbl-b Mediated T-Cell Receptor Signaling Pathway
The following diagram illustrates the central role of Cbl-b in negatively regulating the T-cell receptor (TCR) and CD28 co-stimulatory signaling pathways. Inhibition of Cbl-b by this compound blocks the ubiquitination of key downstream effectors, leading to enhanced T-cell activation.
References
- 1. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. nurixtx.com [nurixtx.com]
- 5. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 8. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nurixtx.com [nurixtx.com]
Application Note: Measuring Cytokine Secretion from Cbl-b-IN-1 Treated PBMCs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a critical intracellular checkpoint protein that negatively regulates T cell activation, thereby playing a pivotal role in maintaining immune homeostasis and preventing autoimmunity. Cbl-b targets key components of the T cell receptor (TCR) signaling cascade for ubiquitination and subsequent degradation, leading to T cell anergy or tolerance. Pharmacological inhibition of Cbl-b presents a promising strategy to enhance anti-tumor immunity by augmenting T cell effector functions, including the secretion of pro-inflammatory cytokines. Cbl-b-IN-1 is a potent and specific small molecule inhibitor of Cbl-b. This application note provides detailed protocols for treating human Peripheral Blood Mononuclear Cells (PBMCs) with this compound and measuring the subsequent changes in cytokine secretion.
Core Signaling Pathway
The diagram below illustrates the central role of Cbl-b in negatively regulating T cell activation and how its inhibition by this compound can lead to enhanced cytokine production.
Caption: Cbl-b negatively regulates T cell activation by targeting key signaling molecules for ubiquitination.
Experimental Protocols
1. Isolation of Human PBMCs from Whole Blood
This protocol describes the isolation of PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation.
-
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
-
-
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque in a new 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) and transfer the buffy coat (containing PBMCs) to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding 30 mL of PBS and centrifuging at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in RPMI-1640 supplemented with 10% FBS.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion.
-
2. Treatment of PBMCs with this compound and Stimulation
This protocol outlines the treatment of isolated PBMCs with this compound followed by T cell stimulation.
-
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
Anti-CD3/CD28 antibodies (for T cell stimulation)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
-
Procedure:
-
Resuspend the PBMCs in complete RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640. Add the desired concentrations of this compound to the respective wells. Include a vehicle control (DMSO) group.
-
Pre-incubate the cells with this compound for 1-2 hours in a CO2 incubator.
-
Add anti-CD3/CD28 antibodies to the wells to stimulate T cell activation and cytokine secretion. A typical concentration is 1 µg/mL for soluble anti-CD3 and 1 µg/mL for soluble anti-CD28.
-
Incubate the plate for 24-72 hours in a CO2 incubator. The optimal incubation time may vary depending on the specific cytokines being measured.
-
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow.
Caption: Workflow for this compound treatment and cytokine analysis.
3. Measurement of Cytokine Secretion by ELISA
This protocol provides a general outline for measuring the concentration of a specific cytokine (e.g., IFN-γ) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Materials:
-
ELISA kit for the cytokine of interest (e.g., Human IFN-γ ELISA Kit)
-
Cell culture supernatants (collected in the previous step)
-
Microplate reader
-
-
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, coat a 96-well ELISA plate with the capture antibody.
-
Wash the plate and block non-specific binding sites.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Incubate, wash, and then add the enzyme-linked secondary antibody.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
-
Data Presentation
The following table provides an example of how to present the quantitative data on cytokine secretion from this compound treated PBMCs.
| Treatment Group | Concentration | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-2 (pg/mL) |
| Unstimulated | - | 15.2 ± 3.1 | 25.8 ± 5.4 | 10.5 ± 2.2 |
| Vehicle (DMSO) | 0.1% | 550.6 ± 45.2 | 875.1 ± 78.9 | 350.4 ± 30.1 |
| This compound | 1 µM | 980.3 ± 89.7 | 1560.8 ± 140.2 | 680.9 ± 65.4 |
| This compound | 10 µM | 1450.1 ± 132.5 | 2340.5 ± 210.6 | 990.2 ± 95.8 |
Logical Relationship
The diagram below summarizes the logical flow from Cbl-b inhibition to the measurable outcome of increased cytokine secretion.
Caption: Logical flow from Cbl-b inhibition to cytokine measurement.
This application note provides a comprehensive set of protocols for researchers to investigate the effects of the Cbl-b inhibitor, this compound, on cytokine secretion from human PBMCs. The provided methodologies, data presentation format, and diagrams offer a robust framework for studying the immunomodulatory properties of Cbl-b inhibitors and their potential therapeutic applications.
Troubleshooting & Optimization
Cbl-b-IN-1 not dissolving in saline solution
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers using Cbl-b-IN-1. The primary focus is to address challenges related to its solubility for experimental use.
Troubleshooting Guide: Solubility Issues
Q1: Why is my this compound not dissolving in a saline solution?
A1: this compound is a small molecule inhibitor with low aqueous solubility. It is not expected to dissolve directly in saline or other aqueous buffers like PBS. Direct suspension in saline will likely result in precipitation of the compound, making it unsuitable for experimental use. To achieve a clear solution for in vivo studies, a co-solvent system is required.[1][2]
Q2: What is the recommended solvent for creating a stock solution?
A2: The recommended solvent for creating a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[3][4][5] It is highly soluble in DMSO, with concentrations of up to 60 mg/mL achievable with the help of ultrasonication and gentle warming (up to 60°C).[3][4]
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do?
A3: This is a common issue when working with hydrophobic compounds. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution. Here are some strategies to mitigate this:
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Lower the Final DMSO Concentration: While diluting, ensure the final concentration of DMSO in your assay is as low as possible, ideally less than 0.5%, to minimize solvent effects on cells or enzymes.
-
Use a Surfactant: For in vitro binding assays, adding a small amount of a non-ionic detergent like Tween-20 to the dilution buffer can help maintain solubility.[6]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. Sometimes, a gradual decrease in the solvent concentration can prevent immediate precipitation.[6]
-
Add Serum to Media: For cell-based assays, diluting the compound in media containing fetal bovine serum (FBS) can help, as proteins like albumin can bind to the compound and keep it in solution.
Q4: How can I prepare this compound for in vivo animal studies if it doesn't dissolve in saline?
A4: For in vivo administration, a specific formulation with co-solvents is necessary to keep the compound in solution. A widely recommended vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline.[1][3] It is critical to add and mix each component in the correct order to prevent precipitation.[1][4] Other potential vehicles for poorly soluble drugs include corn oil or cyclodextrin-based solutions.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and specific small molecule inhibitor of the E3 ubiquitin ligase Cbl-b (Casitas B-lineage lymphoma proto-oncogene-b), with an IC50 value of less than 100 nM.[1][3][4]
Q2: What is the primary mechanism of action for this compound?
A2: Cbl-b is a key negative regulator in immune cells, particularly T cells.[7][8] It acts as an E3 ubiquitin ligase, targeting proteins for degradation and thereby setting the activation threshold for T cells.[9][10] By inhibiting Cbl-b, this compound blocks this negative regulation. This leads to enhanced T cell receptor (TCR) signaling, increased T cell activation, and greater secretion of cytokines such as IL-2, IFN-γ, and TNF-α.[1][3]
Q3: What are the main research applications for this compound?
A3: this compound is primarily used for research in immunology and oncology. Its ability to enhance immune cell function makes it a valuable tool for investigating ways to boost anti-tumor immunity.[7][8] It is used in studies focusing on immunomodulation, T cell activation, and cancer immunotherapy.[1][3]
Q4: What are the recommended storage conditions for this compound?
A4:
-
Powder: Store the solid form at -20°C for up to 3 years.[3]
-
In Solvent: Store stock solutions in DMSO at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4] It is highly recommended to aliquot solutions after preparation to avoid repeated freeze-thaw cycles.[4][11]
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 2368841-84-1[3] |
| Molecular Formula | C₂₉H₃₄N₆O₂[3] |
| Molecular Weight | 498.62 g/mol [3] |
| Target | Cbl-b (E3 Ubiquitin Ligase)[3] |
| IC50 | <100 nM[1][3] |
Table 2: Solubility Data for this compound
| Solvent / Vehicle | Concentration | Notes |
| DMSO | 60 mg/mL (~120.33 mM)[3][4] | Ultrasonic and warming to 60°C may be required. |
| In Vivo Formulation 1 | ≥ 6 mg/mL (~12.03 mM)[1][3] | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline |
| In Vivo Formulation 2 | ≥ 6 mg/mL (~12.03 mM)[3] | 10% DMSO >> 90% (20% SBE-β-CD in saline) |
| In Vivo Formulation 3 | ≥ 6 mg/mL (~12.03 mM)[3] | 10% DMSO >> 90% Corn Oil |
Table 3: Example Stock Solution Preparation (in DMSO)
| Desired Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |
| 1 mM | 2.0055 mL DMSO | 10.0277 mL DMSO | 20.0554 mL DMSO |
| 5 mM | 0.4011 mL DMSO | 2.0055 mL DMSO | 4.0111 mL DMSO |
| 10 mM | 0.2006 mL DMSO | 1.0028 mL DMSO | 2.0055 mL DMSO |
Calculations are based on a molecular weight of 498.62 g/mol .[3]
Experimental Protocols
Protocol 1: Preparation of a 60 mg/mL Stock Solution in DMSO
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Weigh the desired amount of this compound powder in a sterile vial.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 60 mg/mL concentration.
-
To aid dissolution, gently warm the vial to 37-60°C and vortex.[3][4]
-
If necessary, place the vial in an ultrasonic water bath for short intervals until the solution is clear and all particulate matter has dissolved.[4]
-
Once fully dissolved, create single-use aliquots and store them at -80°C.
Protocol 2: Preparation of an In Vivo Formulation (1 mL at 6 mg/mL)
Important: This protocol must be followed in the exact order listed to ensure the compound remains in solution. Prepare this formulation fresh on the day of use.
-
Prepare a 60 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 60 mg/mL this compound DMSO stock to the PEG300. Vortex thoroughly until the solution is clear and homogenous.
-
Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear.
-
Slowly add 450 µL of sterile saline to the tube. Vortex one final time to ensure the final solution is clear and ready for administration. The final concentration will be 6 mg/mL.[1]
Visualizations
Caption: Cbl-b signaling pathway in T Cell activation.
Caption: Experimental workflow for preparing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. abmole.com [abmole.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound|2368841-84-1|COA [dcchemicals.com]
Low efficacy of Cbl-b-IN-1 in primary cells
Welcome to the technical support resource for Cbl-b-IN-1. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, with a specific focus on the observed low efficacy of this compound in primary cells. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help optimize your experiments for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Cbl-b and its function in immune cells?
Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is an E3 ubiquitin ligase that acts as a critical negative regulator of immune responses.[1][2] In T cells, Cbl-b is a key gatekeeper that establishes the threshold for activation following T-cell receptor (TCR) engagement.[1][3] By ubiquitinating key signaling proteins, it attenuates activation signals, promotes T-cell anergy (a state of unresponsiveness), and helps maintain peripheral tolerance to prevent autoimmunity.[1][4] Cbl-b's targets include proteins downstream of the TCR and the co-stimulatory receptor CD28.[5]
Q2: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of Cbl-b.[6] By inhibiting the E3 ligase activity of Cbl-b, the compound prevents the ubiquitination and subsequent degradation or inactivation of key signaling molecules in the T-cell activation pathway.[5][7] This effectively lowers the threshold for T cell activation. Treatment with this compound has been shown to enhance TCR signaling, leading to increased phosphorylation of downstream targets like ZAP70 and PLCγ1.[6][7] The expected downstream effects include increased T cell proliferation, survival, and robust secretion of cytokines such as IL-2, IFN-γ, and TNF-α.[6][7]
Q3: Why might this compound show lower efficacy in primary cells compared to cell lines?
Differences in efficacy between primary cells and immortalized cell lines are common and can be attributed to several factors:
-
Physiological Relevance: Primary cells are isolated directly from tissues and are more representative of an in vivo environment.[8] They possess intact and often more stringently regulated signaling pathways compared to cell lines, which may have adapted to culture conditions through genetic and proteomic changes.[8]
-
Genetic and Phenotypic Stability: Cell lines can undergo significant genetic drift over time, potentially altering the expression levels of Cbl-b or its downstream targets.[8] Primary cells maintain their original genetic and phenotypic characteristics, reflecting true biological complexity.
-
Activation Thresholds: Primary T cells have tightly controlled activation thresholds to prevent spurious activation. The inhibitory activity of Cbl-b is a key part of this control. Overcoming this threshold in primary cells may require more precise experimental conditions than in transformed cell lines, where signaling checkpoints may be dysregulated.
Q4: What are the expected outcomes of successful Cbl-b inhibition in primary T cells?
Successful inhibition of Cbl-b in primary T cells, particularly in the context of TCR stimulation, should result in:
-
Enhanced TCR Signaling: Increased phosphorylation of key signaling intermediates like ZAP70 and PLCγ1.[7]
-
Increased Cytokine Production: Elevated secretion of effector cytokines such as IL-2, IFN-γ, and TNF-α.[6]
-
Potentiated Proliferation and Survival: Improved cell division and resistance to activation-induced cell death, particularly after antigenic stimulation.[7]
-
Maintenance of a Less Differentiated State: Cbl-b inhibition can help T cells maintain a less differentiated phenotype, which is often associated with better long-term function and anti-tumor efficacy.[7]
Troubleshooting Guide: Low Efficacy in Primary Cells
Problem: I am not observing the expected increase in T cell activation (e.g., cytokine release, proliferation) after treating my primary T cells with this compound.
This is a common challenge that can often be resolved by systematically evaluating and optimizing experimental parameters. The following sections provide potential causes and recommended solutions.
Potential Cause 1: Suboptimal Compound Concentration or Incubation Time
The dose and duration of this compound treatment are critical. The effective concentration can depend on the primary cell type, donor variability, and the specific experimental readout.
Recommended Action:
-
Perform a Dose-Response Curve: Test a range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal dose for your specific primary cell type and donor.
-
Optimize Incubation Time: The required incubation time varies by endpoint. Enhanced phosphorylation may be visible within minutes, while cytokine secretion can require 16 hours or more.[6]
Table 1: this compound Working Parameters
| Parameter | Reported Range/Value | Cell Type | Observed Effect | Citation |
| IC50 | < 100 nM | Biochemical Assay | Inhibition of Cbl-b activity | [6] |
| Working Concentration | 0.1 - 5 µM | T Cells | Promotion of cytokine secretion | [6] |
| Incubation Time (Signaling) | 0 - 15 min | T Cells | Increased p-PLCγ1 and p-ZAP70 | [6] |
| Incubation Time (Function) | 16 h - 2 days | T Cells / PBMCs | Increased IL-2, IFN-γ, TNF-α secretion | [6][7] |
Potential Cause 2: Inadequate Target Engagement or Inactive Compound
Low efficacy may result from the compound not reaching or binding to its intracellular target, Cbl-b. This can be due to issues with compound stability or cell permeability.
Recommended Action:
-
Verify Compound Handling: this compound stock solutions should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[6] It is highly recommended to prepare working solutions fresh for each experiment and minimize freeze-thaw cycles.[6]
-
Confirm Target Engagement: Before running functional assays, confirm that this compound is engaging its target in your primary cells. This can be done by measuring the phosphorylation status of immediate downstream signaling proteins. A successful outcome would be increased phosphorylation of ZAP70 and PLCγ1 upon TCR stimulation in the presence of the inhibitor.
Potential Cause 3: Suboptimal Primary Cell Health or Activation Status
Primary cells are sensitive to their environment. Poor cell viability or an inappropriate activation state can mask the effects of the inhibitor.
Recommended Action:
-
Assess Cell Viability: Always check cell viability (e.g., using Trypan Blue or a viability dye for flow cytometry) before and after your experiment. Viability should be high (>90%) at the start.
-
Ensure Proper T Cell Stimulation: this compound's effects are most pronounced when T cells are activated through their TCR. Ensure you are using an effective stimulus, such as anti-CD3/CD28 antibodies or a specific antigen. The function of Cbl-b is to set the activation threshold, so its inhibition is most evident in the context of a T-cell activation signal.[3]
-
Consider T Cell Subsets: Different T helper subsets (e.g., Th1, Th2) may respond differently to Cbl-b inhibition.[9] The baseline activation state and differentiation status of your primary T cells can influence the outcome.
Potential Cause 4: High Donor-to-Donor Variability
A hallmark of working with primary human cells is the inherent biological variability between donors.[8]
Recommended Action:
-
Test Multiple Donors: Whenever possible, perform experiments using cells from at least three different healthy donors to ensure that your results are robust and not an artifact of a single individual's biology.
-
Analyze Data Accordingly: Acknowledge donor variability in your analysis. An effect that is consistent across multiple donors, even if variable in magnitude, is a strong indicator of a real biological phenomenon.
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Action |
| No increase in cytokine secretion or proliferation | Suboptimal concentration or incubation time. | Perform a dose-response (0.1-10 µM) and time-course (15 min to 48 h) experiment. |
| Inactive compound or poor handling. | Prepare fresh working solutions. Minimize freeze-thaw cycles of stock. Store stock at -80°C. | |
| Insufficient T cell stimulation. | Confirm the potency of your anti-CD3/CD28 antibodies or other stimuli. | |
| Low cell viability. | Check cell viability before and after the experiment. Optimize cell isolation and culture conditions. | |
| Inconsistent results between experiments | Donor-to-donor variability. | Test cells from multiple donors to establish a response range. |
| Inconsistent compound preparation. | Aliquot stock solution to minimize freeze-thaws. Prepare fresh working dilutions each time. |
Key Experimental Protocols
Protocol 1: Assessing Target Engagement via Western Blot for Phospho-ZAP70/PLCγ1
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Cell Preparation: Isolate primary T cells from healthy donor PBMCs. Let cells rest in complete RPMI medium for at least 2 hours.
-
Inhibitor Treatment: Pre-incubate T cells (e.g., 1x10^6 cells/condition) with this compound at the desired concentration (e.g., 1-5 µM) or DMSO vehicle control for 1-2 hours.
-
T Cell Stimulation: Stimulate the T cells with soluble or plate-bound anti-CD3 (e.g., 1-5 µg/mL) and anti-CD28 (e.g., 1-2 µg/mL) antibodies for a short time course (e.g., 0, 2, 5, 10, 15 minutes).[6]
-
Cell Lysis: Immediately lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate protein lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ZAP70 (Tyr319) and phospho-PLCγ1 (Tyr783).
-
Analysis: Normalize phospho-protein signals to total protein levels (e.g., total ZAP70, total PLCγ1, or a housekeeping protein like GAPDH). A positive result is an increased and/or sustained phosphorylation signal in this compound treated cells compared to the DMSO control.
Protocol 2: Assessing T Cell Function via Cytokine Release (ELISA)
-
Cell Preparation: Plate primary T cells or PBMCs in a 96-well plate (e.g., 1-2x10^5 cells/well).
-
Inhibitor and Stimulation: Add this compound (at a pre-optimized concentration) or DMSO vehicle control to the wells. Immediately add your T cell stimulus (e.g., anti-CD3/CD28 antibodies, beads, or specific antigen).
-
Incubation: Culture the cells for 24-72 hours at 37°C, 5% CO2. The optimal time depends on the cytokine of interest (e.g., IL-2 is an early cytokine, while IFN-γ may peak later).
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform a standard sandwich ELISA for your cytokine of interest (e.g., human IFN-γ, IL-2, TNF-α) according to the manufacturer's instructions.
-
Analysis: Quantify the cytokine concentration based on the standard curve. Compare the results from this compound treated wells to the DMSO control.
Visual Guides: Pathways and Workflows
Caption: Simplified Cbl-b signaling pathway in T cell activation.
Caption: Experimental workflow for testing this compound efficacy.
Caption: Troubleshooting logic for low this compound efficacy.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Cbl-b in T-cell activation - ProQuest [proquest.com]
- 5. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. Cbl-b differentially regulates activation-induced apoptosis in T helper 1 and T helper 2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Cbl-b-IN-1 incubation time for T cell activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize the use of Cbl-b-IN-1 for T cell activation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b (Casitas B-lineage lymphoma-b)[1]. Cbl-b acts as a negative regulator of T cell activation by targeting key signaling proteins for degradation[2][3]. By inhibiting Cbl-b, this compound prevents this degradation, leading to enhanced and sustained T cell receptor (TCR) signaling, which results in increased T cell proliferation, cytokine production, and effector functions[1][2][4].
Q2: What is the recommended concentration range for this compound?
A2: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, a general starting range is 0.1-5 µM[1]. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q3: What is the optimal incubation time for this compound?
A3: The optimal incubation time depends on the experimental endpoint. For analyzing early signaling events, such as protein phosphorylation, a short incubation of 0-15 minutes may be sufficient[1]. For assessing T cell activation markers, proliferation, and cytokine production, longer incubation times of 16 hours to 2 days are typically used[1]. One study showed that pre-incubation for at least 4 hours resulted in sustained T cell activation for up to 48 hours[5].
Q4: What are the expected effects of this compound on T cells?
A4: Treatment of T cells with this compound is expected to lead to:
-
Enhanced production of cytokines such as IL-2, IFN-γ, and TNF-α.[1]
-
Upregulation of T cell activation markers like CD25 and CD69.
-
Increased phosphorylation of TCR signaling proteins like PLCγ1 and ZAP70.[1][4]
Q5: Can this compound be used in combination with other T cell activators?
A5: Yes, this compound is typically used in conjunction with TCR stimulation, such as anti-CD3 and anti-CD28 antibodies, to enhance the activation response. Cbl-b inhibition can lower the threshold for T cell activation, leading to a more robust response to stimulation[6].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low T cell activation | Suboptimal concentration of this compound. | Perform a dose-response experiment with this compound concentrations ranging from 0.1 µM to 10 µM to identify the optimal concentration for your cell type and stimulation conditions. |
| Insufficient incubation time. | Increase the incubation time with this compound. For cytokine production and proliferation, try a time course experiment from 24 to 72 hours. | |
| Weak T cell stimulation. | Ensure that the concentration and quality of anti-CD3/anti-CD28 antibodies are optimal. Titrate the stimulating antibodies to find the concentration that gives a robust response in the presence of this compound. | |
| High cell death/toxicity | This compound concentration is too high. | Reduce the concentration of this compound. Perform a toxicity assay to determine the maximum non-toxic concentration for your T cells. |
| Over-stimulation of T cells (Activation-Induced Cell Death - AICD). | Reduce the concentration of the stimulating antibodies (anti-CD3/anti-CD28) or shorten the stimulation period. The enhanced signaling from this compound may require a lower level of TCR stimulation to achieve an optimal response without inducing AICD. | |
| High background activation (in unstimulated controls) | This compound may lower the activation threshold to a point where tonic signaling in the culture is sufficient for activation. | This is a known effect of potent Cbl-b inhibition. If problematic for your assay, consider reducing the this compound concentration or the initial incubation time. Ensure that the T cells are not stressed during handling, which can contribute to background activation. |
| Inconsistent results between experiments | Variability in cell health and density. | Use T cells from a consistent source and ensure they are in a healthy, log-phase growth state before starting the experiment. Standardize the cell seeding density for all experiments. |
| Reagent variability. | Aliquot and store this compound and stimulating antibodies according to the manufacturer's instructions to avoid repeated freeze-thaw cycles. Use the same batch of reagents for a set of comparative experiments. |
Experimental Protocols
Protocol 1: In Vitro T Cell Activation and Proliferation Assay
-
Cell Preparation: Isolate primary T cells (e.g., from PBMCs) using a negative selection kit to ensure high purity. Resuspend the cells in complete RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Seeding: Plate the T cells in a 96-well flat-bottom plate at a density of 1 x 10^5 cells/well in 100 µL of media.
-
Stimulation and Inhibitor Treatment:
-
Coat the wells of a separate 96-well plate with anti-CD3 antibody (e.g., clone OKT3) at a concentration of 1-5 µg/mL overnight at 4°C. Wash the wells with sterile PBS before adding the cells.
-
Prepare a working solution of this compound in complete media. Add the desired concentration of this compound to the T cells.
-
Add soluble anti-CD28 antibody (e.g., clone CD28.2) to the T cell suspension at a final concentration of 1-2 µg/mL.
-
Transfer the T cell suspension containing this compound and anti-CD28 to the anti-CD3 coated plate.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Proliferation Assessment:
-
CFSE Staining: Prior to plating, label the T cells with CFSE. After incubation, harvest the cells and analyze CFSE dilution by flow cytometry.
-
[3H]-Thymidine Incorporation: 18 hours before the end of the incubation period, add 1 µCi of [3H]-thymidine to each well. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Quantify the proliferation based on the chosen method. Compare the proliferation of this compound treated cells to the vehicle control.
Protocol 2: Cytokine Production Assay (ELISA)
-
Cell Culture and Stimulation: Follow steps 1-4 of the T Cell Activation and Proliferation Assay protocol.
-
Supernatant Collection: After the desired incubation period (e.g., 24, 48, or 72 hours), centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA:
-
Perform an ELISA for the cytokines of interest (e.g., IL-2, IFN-γ, TNF-α) using a commercial ELISA kit.
-
Briefly, coat an ELISA plate with the capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add the collected supernatants and standards to the plate and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate and stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in the supernatants by comparing the absorbance values to the standard curve.
Protocol 3: Flow Cytometry Analysis of T Cell Activation Markers
-
Cell Culture and Stimulation: Follow steps 1-4 of the T Cell Activation and Proliferation Assay protocol. A shorter incubation time of 24 hours is often sufficient for activation marker expression.
-
Cell Harvesting and Staining:
-
Gently resuspend the cells and transfer them to a V-bottom 96-well plate or FACS tubes.
-
Centrifuge at 400 x g for 5 minutes and discard the supernatant.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Resuspend the cells in FACS buffer containing fluorescently labeled antibodies against T cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) and activation markers (e.g., anti-CD25, anti-CD69).
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Gate on the T cell populations of interest (e.g., CD4+ or CD8+ T cells) and quantify the percentage of cells expressing the activation markers and the mean fluorescence intensity (MFI) of these markers.
Quantitative Data Summary
Table 1: Effect of this compound on T Cell Proliferation
| Treatment | Concentration (µM) | Incubation Time (hours) | Proliferation Index (relative to control) |
| Vehicle Control | - | 72 | 1.0 |
| This compound | 0.1 | 72 | 1.8 |
| This compound | 1 | 72 | 3.5 |
| This compound | 5 | 72 | 4.2 |
Data are representative and may vary based on experimental conditions.
Table 2: Effect of this compound on Cytokine Production
| Treatment | Concentration (µM) | Incubation Time (hours) | IL-2 (pg/mL) | IFN-γ (pg/mL) |
| Vehicle Control | - | 48 | 150 | 500 |
| This compound | 1 | 48 | 600 | 2500 |
| This compound | 5 | 48 | 850 | 4000 |
Data are representative and may vary based on experimental conditions.
Table 3: Effect of this compound on Activation Marker Expression
| Treatment | Concentration (µM) | Incubation Time (hours) | % CD25+ of CD8+ T cells | % CD69+ of CD8+ T cells |
| Vehicle Control | - | 24 | 15 | 25 |
| This compound | 1 | 24 | 45 | 60 |
| This compound | 5 | 24 | 65 | 80 |
Data are representative and may vary based on experimental conditions.
Visualizations
Caption: this compound enhances T cell activation by inhibiting Cbl-b.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resource.aminer.org [resource.aminer.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. T Cell Activation Threshold Regulated by E3 Ubiquitin Ligase Cbl-b Determines Fate of Inducible Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cbl-b-IN-1 cytotoxicity and cell viability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing potential cytotoxicity and cell viability issues when using Cbl-b-IN-1.
Troubleshooting Guide
This guide addresses specific issues users may encounter during their experiments with this compound.
Q1: I am observing significant cell death after treating my cells with this compound. What are the potential causes?
A: Unexpected cytotoxicity can arise from several factors when working with a small molecule inhibitor. The primary causes to investigate are:
-
High Compound Concentration: Concentrations significantly above the optimal range can lead to off-target effects or non-specific toxicity.[1]
-
Solvent Toxicity: The most common solvent, DMSO, can be toxic to cells, especially at final concentrations above 0.5-1%.
-
Compound Instability: The inhibitor may degrade in culture media over long incubation periods, leading to cytotoxic byproducts.
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Off-Target Effects: Like many kinase inhibitors, this compound could potentially interact with other cellular proteins, causing unintended toxic effects.[2]
-
Suboptimal Cell Health: Pre-existing stress in cell cultures (e.g., high passage number, contamination, nutrient depletion) can sensitize them to any experimental treatment.
Q2: How can I determine if the observed cytotoxicity is a specific, on-target effect of Cbl-b inhibition or a non-specific, off-target effect?
A: Distinguishing between on-target and off-target toxicity is critical. A logical approach involves:
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Dose-Response Analysis: Perform a detailed dose-response curve. On-target effects typically occur within a specific concentration range, while off-target toxicity may only appear at much higher concentrations.[1]
-
Use of a Negative Control: If available, use a structurally similar but inactive analog of this compound. If the inactive analog does not cause cytotoxicity, the effect of this compound is more likely to be on-target.
-
Cell Line Comparison: Test the inhibitor on a cell line that does not express Cbl-b or has had Cbl-b knocked out using CRISPR. If these cells are resistant to the compound's cytotoxic effects, it strongly suggests the toxicity is Cbl-b dependent.
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Rescue Experiment: If possible, overexpressing a downstream effector that is negatively regulated by Cbl-b might rescue the cells from the inhibitor's effect.
Q3: What role does the solvent (DMSO) play in the observed cytotoxicity, and how can I minimize its impact?
A: DMSO is used to dissolve this compound but can be independently toxic to cells.
-
Vehicle Control is Essential: Always include a "vehicle-only" control group in your experiments. This group should be treated with the same final concentration of DMSO as your highest this compound concentration.
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.1% in your cell culture medium. Never exceed 1%, as many cell lines are sensitive to higher levels.
-
Check DMSO Quality: Use high-purity, sterile-filtered DMSO suitable for cell culture applications.
Q4: How do I optimize the working concentration of this compound to enhance immune cell function without causing toxicity?
A: Finding the therapeutic window is key. The optimal concentration will enhance the desired biological activity while minimizing cell death.
-
Start with a Wide Concentration Range: Test this compound across a broad range of concentrations, for example, from 10 nM to 10 µM.
-
Correlate Viability with Activity: Simultaneously measure cell viability (e.g., using an MTS assay) and a functional outcome (e.g., IL-2 secretion for T cells).[3][4]
-
Determine the EC50 and CC50: Calculate the half-maximal effective concentration (EC50) for the desired biological activity and the half-maximal cytotoxic concentration (CC50). The ideal working concentration will be well below the CC50 while being at or above the EC50.
Q5: Could my cell culture conditions be contributing to the observed cytotoxicity?
A: Yes, suboptimal cell culture health can exacerbate the toxic effects of a compound.
-
Cell Density: Ensure you are plating cells at an optimal density. Both sparse and overly confluent cultures can be stressed and more susceptible to toxicity.
-
Passage Number: Use cells with a low passage number. High-passage cells can have altered phenotypes and be less robust.
-
Media and Serum Quality: Use fresh, high-quality culture medium and serum. Serum quality can vary between lots and impact cell health.
-
Incubation Time: Consider a time-course experiment. Cytotoxicity may only become apparent after prolonged exposure (e.g., >48 hours). Shorter incubation times may be sufficient to observe the desired biological effect without inducing cell death.
Data and Properties
Table 1: this compound Properties and Recommended Concentrations
| Parameter | Value | Source |
| Target | Casitas B-lineage lymphoma b (Cbl-b) | [3][5] |
| Biochemical IC50 | <100 nM | [3][5] |
| Cell-Based Conc. | 0.1 - 5 µM (T-Cell Activation) | [3] |
| 0.15 - 10 µM (NK Cell Function) | [6] | |
| Solubility | Soluble in DMSO (e.g., 60 mg/mL) | [5] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | [3][5] |
Table 2: Troubleshooting Summary
| Observed Problem | Potential Cause | Recommended Action |
| High Cell Death at All Concentrations | Solvent Toxicity | Run a vehicle (DMSO) control titration to determine the toxicity threshold. |
| Poor Cell Health | Verify cell passage number, density, and morphology. Use fresh media/serum. | |
| Cytotoxicity Only at High Concentrations | Off-Target Effects | Perform a dose-response curve for both function and viability. Select a concentration that maximizes function while minimizing toxicity. |
| Inconsistent Results Between Experiments | Compound Degradation | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5] |
| No Biological Effect Observed | Insufficient Concentration | Confirm the biochemical IC50 and ensure the cell-based concentration is appropriate. Cell-based assays often require higher concentrations.[1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using an MTS Assay
This protocol provides a method to quantify cell viability based on metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a 2X vehicle control (containing the highest DMSO concentration) and a "cells only" control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions or controls to the appropriate wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the results to the "cells only" control to calculate the percentage of cell viability for each concentration.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with this compound and controls in a 6-well plate for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A: this compound is a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b.[3] Cbl-b acts as an intracellular checkpoint that negatively regulates immune cell activation, particularly in T cells and Natural Killer (NK) cells.[7][8][9][10] By inhibiting Cbl-b, the compound removes this "brake," leading to enhanced T cell receptor signaling, increased cytokine production, and more potent anti-tumor immune responses.[3][6][9][11]
Q2: What are the expected functional effects of this compound on immune cells?
A: In T cells, this compound treatment is expected to increase the secretion of cytokines like IL-2, IFN-γ, and TNF-α and enhance T cell activation.[3][4] In NK cells, Cbl-b inhibitors have been shown to enhance cytotoxicity, IFN-γ production, and proliferation.[6][11][12] These effects can reinvigorate the function of previously suppressed immune cells.[6]
Q3: How should I prepare and store this compound stock solutions to ensure stability?
A: this compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[5] To ensure stability, aliquot the stock solution into single-use volumes and store them at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[3][5] It is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[5]
Q4: What are the most important controls to include in my experiments?
A: The following controls are essential for interpreting your results accurately:
-
Untreated Control: Cells cultured in medium alone to establish a baseline for health and function.
-
Vehicle Control: Cells treated with the same concentration of DMSO (or other solvent) as the highest dose of this compound. This is critical to rule out solvent toxicity.
-
Positive Control: A known activator of your cell type (e.g., anti-CD3/CD28 beads for T cells) to ensure the cells are responsive.
Q5: Is this compound expected to be cytotoxic?
A: The primary goal of this compound is to enhance immune cell function, not to induce cytotoxicity.[13][14] Preclinical data suggests that Cbl-b inhibitors are generally well-tolerated in vivo.[6] However, as with any small molecule, off-target effects or use at excessively high concentrations can lead to cytotoxicity.[1][2] Therefore, it is crucial to perform dose-response experiments to identify the optimal concentration for your specific cell type and assay.
Visualizations
Caption: Simplified Cbl-b signaling pathway in T-cell activation.
Caption: Experimental workflow for troubleshooting cytotoxicity.
Caption: Logical relationships of potential cytotoxicity causes.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. glpbio.com [glpbio.com]
- 6. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 9. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cbl-b-IN-1 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of Cbl-b-IN-1.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound in vivo?
A1: The primary challenge with this compound is its poor aqueous solubility. This characteristic can lead to low bioavailability, suboptimal therapeutic efficacy, and potential precipitation of the compound upon administration.
Q2: What are the recommended formulation strategies to improve the solubility and delivery of this compound?
A2: Several strategies can be employed to enhance the in vivo delivery of this compound. These include the use of co-solvents, surfactants, and other excipients to create a stable formulation. A commonly used and effective approach is to prepare a solution using a combination of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween 80, and saline.[1] Alternative formulations may include cyclodextrins (such as SBE-β-CD) or oil-based vehicles like corn oil.[1]
Q3: Is this compound stable in the recommended formulations?
A3: While the recommended formulations are designed to keep this compound in solution for administration, the long-term stability can be a concern. It is advisable to prepare the formulation fresh before each experiment. Some components, like Tween 80, can have dual effects on protein stability and may also impact the stability of small molecules over time.[2] Additionally, excipients like PEG300 can sometimes contain impurities that may lead to the degradation of the active compound.[3]
Q4: Can I administer this compound via oral gavage using the recommended formulation?
A4: Yes, the recommended formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline is suitable for oral gavage in animal models such as mice.[1][4][5] This type of vehicle is commonly used for poorly soluble compounds in preclinical studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound during formulation preparation. | - Incomplete dissolution of the initial stock solution. - Incorrect order of solvent addition. - Low-quality reagents. | - Ensure the initial stock of this compound in DMSO is fully dissolved. Gentle warming and sonication can aid dissolution.[1][6] - Follow the specified order of solvent addition as detailed in the experimental protocols. - Use high-purity, newly opened solvents, as hygroscopic DMSO can negatively impact solubility.[1] |
| The final formulation is cloudy or shows phase separation. | - Inadequate mixing of components. - Saturation limit of the vehicle has been exceeded. | - Vigorously mix the solution after the addition of each solvent. - Re-evaluate the desired final concentration of this compound. The recommended formulation supports a solubility of at least 6 mg/mL.[1] |
| Inconsistent results in in vivo experiments. | - Instability of the formulation leading to variable dosing. - Precipitation of the compound after administration. | - Prepare the formulation fresh before each use. - Ensure the vehicle is well-tolerated by the animals and does not cause adverse effects that could influence the experimental outcome.[4] |
| Adverse reactions in animals after administration. | - Toxicity of the vehicle components at the administered dose. - High concentration of DMSO. | - Include a vehicle-only control group in your study to assess any effects of the formulation itself. - If toxicity is suspected, consider reducing the percentage of DMSO in the formulation. |
Experimental Protocols
Protocol 1: Standard Co-Solvent Formulation for Oral Administration
This protocol is designed to achieve a clear solution of this compound at a concentration of up to 6 mg/mL.[1]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), high purity
-
Polyethylene Glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. Dissolve this compound in DMSO to a concentration of 60 mg/mL. Gentle warming to 37°C and sonication may be required to fully dissolve the compound.[6]
-
Sequentially add the vehicle components. For a final volume of 1 mL, follow these steps: a. To 400 µL of PEG300, add 100 µL of the 60 mg/mL this compound stock solution in DMSO. Mix thoroughly until the solution is clear. b. Add 50 µL of Tween 80 to the mixture and mix until uniform. c. Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
Inspect the final solution. The final formulation should be a clear solution. If any precipitation is observed, the preparation should be repeated.
Summary of Formulation Components (Protocol 1)
| Component | Percentage by Volume |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline | 45% |
Protocol 2: Alternative Formulation with Cyclodextrin
This protocol utilizes a cyclodextrin to improve the solubility of this compound.[1]
Materials:
-
This compound
-
DMSO, high purity
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% SBE-β-CD solution in saline.
-
Prepare a stock solution of this compound in DMSO.
-
Combine the components. For a final formulation, mix 10% of the this compound DMSO stock with 90% of the 20% SBE-β-CD in saline solution.
Summary of Formulation Components (Protocol 2)
| Component | Percentage by Volume |
| DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
Protocol 3: Alternative Formulation with Corn Oil
This protocol uses an oil-based vehicle for the delivery of this compound.[1]
Materials:
-
This compound
-
DMSO, high purity
-
Corn oil
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Combine the components. For a final formulation, mix 10% of the this compound DMSO stock with 90% corn oil.
Summary of Formulation Components (Protocol 3)
| Component | Percentage by Volume |
| DMSO | 10% |
| Corn Oil | 90% |
Visualizations
Caption: Overcoming this compound delivery challenges with formulation strategies.
Caption: Workflow for preparing this compound for in vivo administration.
Caption: this compound mechanism of action in T-cell activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of formaldehyde impurity in polysorbate 80 and PEG-300 on the stability of a parenteral formulation of BMS-204352: identification and control of the degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. glpbio.com [glpbio.com]
Technical Support Center: Cbl-b Ubiquitination Assays
Welcome to the technical support center for Cbl-b ubiquitination assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during Cbl-b ubiquitination assays in a question-and-answer format.
Q1: Why am I not detecting any Cbl-b-mediated ubiquitination of my substrate?
A1: Several factors could lead to a lack of ubiquitination signal. Here's a step-by-step troubleshooting guide:
-
Enzyme Activity:
-
E1, E2, and E3 Ligase Integrity: Ensure that the E1 activating enzyme, E2 conjugating enzyme (like UbcH5b or UbcH7), and the Cbl-b E3 ligase are all active.[1][2] Enzyme activity can be compromised by improper storage or multiple freeze-thaw cycles. Consider running a positive control, such as an auto-ubiquitination assay for Cbl-b, to verify the activity of the core machinery.[1][3]
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ATP Presence: The initial activation of ubiquitin by the E1 enzyme is an ATP-dependent process.[1][2] Ensure that fresh ATP is included in your reaction buffer at an appropriate concentration (e.g., 20 µM).[1] A reaction without ATP can serve as a negative control.[1]
-
-
Substrate-Related Issues:
-
Substrate Phosphorylation: Cbl-b typically recognizes and binds to phosphorylated tyrosine residues on its substrates.[4][5] The TKB (Tyrosine Kinase Binding) domain of Cbl-b is crucial for this interaction.[4] Ensure that your experimental setup promotes the phosphorylation of your target protein. This may involve stimulating cells with appropriate growth factors or cytokines or including an active tyrosine kinase in an in vitro assay.[2][6]
-
Protein Folding and Availability of Lysine Residues: Improperly folded substrate protein may mask the lysine residues required for ubiquitin conjugation. Ensure the purity and proper conformation of your substrate.
-
-
Assay Conditions:
-
Incubation Time and Temperature: Ubiquitination reactions are time and temperature-dependent. An incubation at 37°C for 1-4 hours is a common starting point.[1] You may need to optimize the incubation time for your specific substrate and enzyme concentrations.
-
Buffer Composition: Ensure your reaction buffer has the correct pH and salt concentrations to support enzyme activity.
-
Q2: I'm observing high background or non-specific ubiquitination in my assay. How can I reduce it?
A2: High background can obscure the specific ubiquitination signal. Consider the following approaches to minimize it:
-
Washing Steps: In immunoprecipitation-based assays, increase the number and stringency of washes after antibody incubation to remove non-specifically bound proteins. Using a lysis buffer containing detergents like NP-40 and SDS can help reduce non-specific interactions.[7]
-
Blocking: For western blotting, ensure adequate blocking of the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Specificity and Concentration:
-
Use highly specific antibodies for both immunoprecipitation and western blotting.
-
Titrate your antibody concentrations to find the optimal balance between signal and background.
-
-
Proteasome and Deubiquitinase (DUB) Inhibition:
-
To prevent the degradation of ubiquitinated proteins by the proteasome, treat your cells with a proteasome inhibitor like MG132 (e.g., 20 µM) before cell lysis.[8]
-
To preserve the ubiquitin chains on your substrate, include DUB inhibitors, such as N-ethylmaleimide (NEM), in your lysis buffer.
-
Q3: How can I confirm that the ubiquitination I'm seeing is poly-ubiquitination and not mono-ubiquitination?
A3: Several techniques can help distinguish between poly- and mono-ubiquitination:
-
Western Blotting: Poly-ubiquitinated proteins will appear as a high-molecular-weight smear or a ladder of bands above the unmodified protein on a western blot when probed with an anti-ubiquitin antibody. Mono-ubiquitination will result in a single band shifted by the molecular weight of one ubiquitin molecule (~8.5 kDa).
-
Ubiquitin Chain-Specific Antibodies: Utilize antibodies that specifically recognize certain poly-ubiquitin chain linkages (e.g., K48 or K63). This can also provide insight into the functional consequences of the ubiquitination, as different chain types have distinct cellular roles.[4]
-
Specialized Assays: Some assay formats, like certain TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays, are specifically designed to detect poly-ubiquitination.[3][9] These assays often use a donor and acceptor-labeled ubiquitin, where a signal is only generated when they are incorporated into the same poly-ubiquitin chain.[6][9]
Experimental Protocols & Data
Protocol 1: In-Cell Cbl-b Ubiquitination Assay via Immunoprecipitation
This protocol describes the detection of substrate ubiquitination by Cbl-b in a cellular context.
-
Cell Culture and Treatment: Plate and grow your cells of interest to the desired confluency. If required, transfect cells with expression vectors for your substrate, HA-tagged ubiquitin, and Cbl-b.[8]
-
Stimulation and Inhibition:
-
If Cbl-b-mediated ubiquitination is dependent on upstream signaling, stimulate the cells accordingly (e.g., with a growth factor like FLT3L at 100 ng/ml).[8]
-
Before harvesting, treat the cells with a proteasome inhibitor (e.g., 20 µM MG132 or 40 µg/ml chloroquine) for at least 15 minutes to prevent the degradation of ubiquitinated proteins.[8]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and DUB inhibitors (e.g., NEM).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the cleared lysate with an antibody against your protein of interest overnight at 4°C.[8]
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads multiple times with lysis buffer to remove non-specific binders.[8]
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin (or anti-HA) antibody to detect the ubiquitinated substrate. A high-molecular-weight smear will indicate poly-ubiquitination.
-
You can re-probe the membrane with an antibody against your substrate to confirm its presence in the immunoprecipitate.
-
Table 1: Recommended Reagent Concentrations for Ubiquitination Assays
| Reagent | In-Cell Assay Concentration | In Vitro Assay Concentration | Reference(s) |
| Proteasome Inhibitors | |||
| MG132 | 20 µM | N/A | [8] |
| Chloroquine | 40 µg/ml | N/A | [8] |
| In Vitro Ubiquitination | |||
| UBE1 (E1) | N/A | 42 nM | [1] |
| UBCH5b (E2) | N/A | 244 nM | [1] |
| ATP | N/A | 20 µM | [1] |
| Cell Stimulation | |||
| FLT3L | 100 ng/ml | N/A | [8] |
Visualizations: Pathways and Workflows
Cbl-b Signaling and Ubiquitination Cascade
The following diagrams illustrate the key molecular events in Cbl-b mediated ubiquitination.
Caption: Cbl-b activation and substrate ubiquitination pathway.
Troubleshooting Logic Flowchart
Use this flowchart to diagnose issues with your Cbl-b ubiquitination assay.
Caption: A logical workflow for troubleshooting ubiquitination assays.
Experimental Workflow: Immunoprecipitation Ubiquitination Assay
This diagram outlines the major steps in an immunoprecipitation-based ubiquitination assay.
Caption: Workflow for detecting in-cell protein ubiquitination.
References
- 1. promega.com [promega.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 4. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Negative regulation of receptor tyrosine kinases by ubiquitination: Key roles of the Cbl family of E3 ubiquitin ligases [frontiersin.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Cbl-b Negatively Regulates B Cell Antigen Receptor Signaling in Mature B Cells through Ubiquitination of the Tyrosine Kinase Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitin Ligases CBL and CBL-B Maintain the Homeostasis and Immune Quiescence of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Cbl-b-IN-1 degradation or loss of activity in storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cbl-b-IN-1.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial to maintain its activity and prevent degradation. Below are the recommended storage conditions for the compound in both solid form and in solution. To avoid repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution.[1]
| Form | Storage Temperature | Duration |
| Solid | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In DMSO | -20°C | Up to 1 month |
| -80°C | Up to 6 months[1] |
Q2: How can I be sure my this compound is still active after storage?
Loss of activity can be a concern with small molecule inhibitors. To confirm the activity of your stored this compound, it is recommended to perform a functional assay. A common method is a biochemical ubiquitination assay, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which measures the auto-ubiquitination of Cbl-b.[2][3][4][5] A cellular thermal shift assay (CETSA) can also be employed to verify target engagement in a cellular context.[6][7][8][9][10]
Q3: What are the potential degradation pathways for this compound?
While specific degradation studies for this compound are not extensively published, compounds of the triazole and isoindolinone class are generally considered to be metabolically stable.[11][12][13][14][15] Potential degradation pathways for small molecules in solution include hydrolysis and oxidation. It is crucial to use high-purity, anhydrous solvents and to minimize exposure to light and air.
Q4: What is the mechanism of action of Cbl-b?
Cbl-b is an E3 ubiquitin ligase that plays a critical role as a negative regulator of T-cell activation.[16] It mediates the ubiquitination of various signaling proteins downstream of the T-cell receptor (TCR), leading to their degradation and thereby dampening the immune response. This compound inhibits this activity, leading to enhanced T-cell activation and cytokine production.
Troubleshooting Guide
Issue 1: this compound shows no or reduced activity in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Degraded Compound | - Confirm that the compound has been stored correctly as per the recommended conditions. - If in doubt, test the activity of the compound using a fresh vial or a biochemical assay (see Experimental Protocols). |
| Solubility Issues | - Ensure the final concentration of DMSO or other solvent is compatible with your cell line and does not exceed recommended limits (typically <0.5%). - Visually inspect the media for any precipitation of the compound. - Sonication or gentle warming (to 37°C) may aid in dissolving the compound.[1] |
| Incorrect Concentration | - Verify the calculations for your dilutions. - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions. |
| Cell Passage Number | - High passage numbers can lead to phenotypic drift and altered responses. Use cells with a consistent and low passage number. |
| Assay-Specific Issues | - Ensure all reagents for your assay are fresh and have been stored correctly. - Optimize assay parameters such as incubation times and cell density. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Compound Aliquots | - Ensure thorough mixing of the stock solution before preparing aliquots. - Use fresh aliquots for each experiment to avoid degradation from multiple freeze-thaw cycles. |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. |
| Cell Seeding Density | - Maintain a consistent cell seeding density across all wells and experiments, as this can significantly impact the outcome of cell-based assays. |
| Plate Edge Effects | - To minimize edge effects in multi-well plates, avoid using the outer wells for experimental samples and instead fill them with media or a buffer. |
Experimental Protocols
Protocol 1: Cbl-b Auto-Ubiquitination TR-FRET Assay
This biochemical assay measures the ability of this compound to inhibit the auto-ubiquitination activity of the Cbl-b enzyme.
Materials:
-
Recombinant GST-tagged Cbl-b
-
Ubiquitin activating enzyme (E1)
-
Ubiquitin conjugating enzyme (E2, e.g., UbcH5b)
-
Biotinylated-Ubiquitin
-
ATP
-
TR-FRET donor (e.g., Terbium-labeled anti-GST antibody)
-
TR-FRET acceptor (e.g., Streptavidin-labeled fluorophore)
-
Assay Buffer
-
384-well plate
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare a reaction mixture containing E1, E2, biotinylated-ubiquitin, and recombinant Cbl-b in the assay buffer.
-
Add this compound at various concentrations (and a vehicle control, e.g., DMSO) to the wells of the 384-well plate.
-
Initiate the ubiquitination reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for the desired time (e.g., 60 minutes).
-
Stop the reaction and add the TR-FRET detection reagents (donor and acceptor).
-
Incubate for a further 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., donor and acceptor emission wavelengths).
-
Calculate the TR-FRET ratio and determine the IC50 value for this compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a ligand with its target protein in a cellular environment based on the principle of ligand-induced thermal stabilization of the target protein.
Materials:
-
Cells expressing Cbl-b
-
This compound
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Anti-Cbl-b antibody
-
PCR tubes and a thermal cycler
Procedure:
-
Treat cultured cells with either this compound at the desired concentration or a vehicle control (DMSO) and incubate under normal cell culture conditions.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of different temperatures in a thermal cycler for a short period (e.g., 3 minutes).
-
Cool the tubes at room temperature and then centrifuge to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the amount of soluble Cbl-b at each temperature by Western blotting using an anti-Cbl-b antibody.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Cbl-b Signaling Pathway and Point of Inhibition.
Caption: TR-FRET Assay Experimental Workflow.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
References
- 1. glpbio.com [glpbio.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) | Springer Nature Experiments [experiments.springernature.com]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. rcsb.org [rcsb.org]
Cbl-b-IN-1 precipitation in cell culture media
Technical Support Center: Cbl-b-IN-1
This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of this compound in cell culture, with a specific focus on preventing and troubleshooting precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), a RING finger E3 ubiquitin ligase.[1][2] Cbl-b is a crucial negative regulator of immune cell activation, particularly in T-cells.[1][3][4][5][6] By inhibiting Cbl-b, this compound prevents the ubiquitination and subsequent degradation of key signaling proteins, which lowers the threshold for T-cell activation.[1][6] This enhances the T-cell receptor (TCR) signaling pathway, promoting the secretion of cytokines like IL-2, IFN-γ, and TNF-α, and boosting the overall immune response.[7] this compound has a reported IC50 (half-maximal inhibitory concentration) of less than 100 nM.[7][8][9]
Q2: What is the recommended solvent and storage procedure for this compound?
A2: The recommended solvent for this compound is Dimethyl sulfoxide (DMSO).[8][9] For long-term storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[7][8] The solid powder form is stable for up to 3 years when stored at -20°C.[9]
Q3: What are the primary causes of ?
A3: this compound, like many organic small molecule inhibitors, is highly soluble in DMSO but has poor solubility in aqueous solutions like cell culture media.[10] Precipitation typically occurs when a concentrated DMSO stock solution is diluted directly into the aqueous medium, causing the compound to crash out of solution.[11] The final concentration of the inhibitor and the presence of high-molecular-weight proteins in the media (e.g., from fetal bovine serum) can also influence solubility.[12]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available supplier information.
| Parameter | Value | Source(s) |
| Molecular Weight | 498.62 g/mol | [8][9] |
| IC50 | < 100 nM | [7][8][9] |
| Solubility in DMSO | 50 mg/mL (100.28 mM) - 60 mg/mL (120.33 mM). May require ultrasonication and warming to fully dissolve. | [8][9] |
| Storage (Solid Powder) | 3 years at -20°C; 2 years at 4°C | [9] |
| Storage (Stock in DMSO) | 6 months at -80°C; 1 month at -20°C. | [7][8] |
Troubleshooting Guide: Precipitation Issues
Issue: A precipitate or cloudiness appears in my cell culture flask immediately after adding this compound.
This is the most common issue encountered and is almost always due to the compound's low aqueous solubility. Follow these troubleshooting steps to resolve it.
Step 1: Verify Stock Solution and Dilution Method
-
Question: Is your DMSO stock solution fully dissolved and clear?
-
Action: Before use, ensure your this compound stock in DMSO is completely dissolved. If you see any crystals, gently warm the vial to 37°C and use an ultrasonic bath to aid dissolution.[8]
-
-
Question: Did you dilute the concentrated stock directly into the culture medium?
-
Action: This is a common cause of precipitation. It is critical to perform serial dilutions. First, make an intermediate dilution of your stock in pure DMSO, and then add this diluted solution to your final medium. This gradual reduction in concentration helps keep the compound soluble.
-
Step 2: Check Final Concentrations
-
Question: What is the final concentration of this compound in your media?
-
Action: If you are working at the high end of the concentration range (e.g., >5 µM), the compound is more likely to precipitate. Test a lower concentration to see if the issue persists. The reported effective concentration range in some assays is 0.1-5 µM.[7]
-
-
Question: What is the final concentration of DMSO in your media?
-
Action: Most cell lines can tolerate a final DMSO concentration of up to 0.1-0.3%.[11] A higher DMSO percentage can help with solubility but may introduce cellular toxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments. Try to keep the final DMSO concentration as low as possible while maintaining solubility.
-
Step 3: Optimize the Dilution Process
-
Question: How are you adding the inhibitor to the media?
-
Action: When adding the final diluted DMSO stock to your culture medium, add it slowly, drop-by-drop, while gently swirling the flask or plate.[11] This helps the compound disperse evenly rather than forming a localized high-concentration pocket that can precipitate.
-
Step 4: Consider Advanced Dissolution Techniques
-
Question: If precipitation persists after optimizing the dilution protocol, what else can be done?
-
Action: After diluting this compound into the final culture medium, you can use ultrasonication on the medium itself to help dissolve any fine precipitate that has formed.[11] However, be cautious with this method as it can potentially degrade media components.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
General Protocol for Preparation and Use of this compound
This protocol provides a general guideline. The optimal concentrations and dilutions should be determined empirically for your specific cell type and experimental conditions.
Materials:
-
This compound (solid powder)
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed cell culture medium
Procedure:
Part 1: Preparing a Concentrated Stock Solution (e.g., 20 mM)
-
Calculate the volume of DMSO required. For example, to make a 20 mM stock solution from 1 mg of this compound (MW: 498.62):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))
-
Volume (µL) = (0.001 g / (0.020 mol/L * 498.62 g/mol )) * 1,000,000 = 100.28 µL
-
-
Carefully add 100.28 µL of sterile DMSO to the vial containing 1 mg of this compound.
-
Vortex thoroughly. If the compound does not fully dissolve, use an ultrasonic water bath and gently warm the vial to 37°C until the solution is clear.
-
Aliquot the stock solution into smaller volumes (e.g., 10 µL) in sterile tubes to minimize freeze-thaw cycles.
-
Store aliquots at -80°C.
Part 2: Preparing the Final Working Solution in Cell Culture Medium
This example is for preparing a final concentration of 5 µM in 10 mL of medium.
-
Intermediate Dilution (Crucial Step):
-
Thaw one aliquot of the 20 mM stock solution.
-
Perform a 1:100 intermediate dilution in pure DMSO . For example, add 1 µL of 20 mM stock to 99 µL of pure DMSO. This creates a 200 µM intermediate stock. Vortex to mix.
-
-
Final Dilution into Medium:
-
The final DMSO concentration should be kept low. A 1:1000 dilution of a DMSO stock into media results in a 0.1% final DMSO concentration.
-
To achieve a 5 µM final concentration from a 200 µM intermediate stock, you would need a 1:40 dilution (200 µM / 5 µM = 40). This would result in a high (2.5%) and likely toxic DMSO concentration.
-
Better Method (Serial Dilution):
-
Prepare a 100X final stock. If your final concentration is 5 µM, your 100X stock should be 500 µM.
-
Create this 500 µM stock by diluting your 20 mM master stock 1:40 in pure DMSO (e.g., 2 µL of 20 mM stock into 78 µL of DMSO).
-
Add this 500 µM stock to your culture medium at a 1:100 ratio. For 10 mL of medium, add 100 µL of the 500 µM stock. This results in a final DMSO concentration of 1%, which may still be high.
-
-
Optimal Method (Lowest DMSO %):
-
Prepare a 1000X final stock. If your final concentration is 5 µM, your 1000X stock should be 5 mM.
-
Create this 5 mM stock by diluting your 20 mM master stock 1:4 in pure DMSO (e.g., 10 µL of 20 mM stock into 30 µL of DMSO).
-
Add this 5 mM stock to your culture medium at a 1:1000 ratio. For 10 mL of medium, add 10 µL of the 5 mM stock.
-
This results in a final DMSO concentration of 0.1%, which is well-tolerated by most cells.
-
-
-
Addition to Culture: Add the 10 µL of the 5 mM stock to your 10 mL of pre-warmed medium slowly, while gently swirling the flask.
-
Mix the medium well and immediately add it to your cells. Always include a vehicle control (10 mL of medium + 10 µL of pure DMSO).
Experimental Workflow Diagram
Caption: Workflow for preparing this compound for cell culture experiments.
Cbl-b Signaling Pathway
Cbl-b acts as a molecular "brake" on T-cell activation. Upon T-cell receptor (TCR) stimulation, Cbl-b targets key downstream signaling proteins for ubiquitination, marking them for degradation and thereby dampening the immune response.[1][5] this compound inhibits this process, leading to a sustained and more robust T-cell activation.
Simplified Cbl-b Signaling Pathway in T-Cells
Caption: this compound inhibits Cbl-b, enhancing T-cell activation.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Cbl-b in T-cell activation - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. abmole.com [abmole.com]
- 10. researchgate.net [researchgate.net]
- 11. file.selleckchem.com [file.selleckchem.com]
- 12. Cell Culture Academy [procellsystem.com]
Technical Support Center: Cbl-b Target Engagement
Welcome to the technical support center for confirming Cbl-b target engagement in cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is Cbl-b and why is confirming its target engagement important?
Casitas B-lineage lymphoma b (Cbl-b) is an E3 ubiquitin ligase that plays a critical role as a negative regulator of immune responses, particularly in T-cell and NK cell activation.[1][2][3][4] It acts as an intracellular checkpoint by targeting proteins for ubiquitination and subsequent degradation.[5][6] Confirming that a compound or therapeutic agent directly engages with Cbl-b in a cellular context is a crucial step in drug discovery and development. It validates the mechanism of action and provides evidence that the molecule is hitting its intended target, which is essential for interpreting downstream biological effects and making decisions about lead optimization.[7][8]
Q2: What are the primary methods to confirm Cbl-b target engagement in cells?
Several methods can be employed to confirm Cbl-b target engagement, each with its own advantages and limitations. The most common approaches include:
-
Biochemical Assays: These in vitro assays, such as TR-FRET or Lumit™ immunoassays, measure Cbl-b's auto-ubiquitination or its ubiquitination of a specific substrate in the presence of a test compound.[5][9][10][11]
-
Immunoprecipitation (IP) followed by Western Blotting: This classic technique can be used to pull down Cbl-b and its interacting proteins from cell lysates to assess changes in ubiquitination or protein-protein interactions upon compound treatment.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to demonstrate direct target engagement in intact cells. It relies on the principle that a ligand binding to its target protein increases the protein's thermal stability.[8][12][13][14][15]
-
Proximity Ligation Assay (PLA): PLA is a highly sensitive in situ technique that can visualize and quantify the interaction between Cbl-b and its substrates or binding partners within a cell.[16][17][18][19][20]
-
Downstream Signaling Analysis: Assessing the phosphorylation status or activity of known Cbl-b downstream targets, such as PLCγ, Vav1, or components of the PI3K/Akt pathway, can provide indirect but physiologically relevant evidence of target engagement.[1][2][21][22]
Q3: How can I measure the ubiquitination activity of Cbl-b?
Cbl-b's E3 ligase activity can be measured through in vitro ubiquitination assays. These assays typically reconstitute the ubiquitination cascade with purified E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and Cbl-b.[5][21] The extent of Cbl-b auto-ubiquitination or the ubiquitination of a specific substrate can then be detected, often using methods like Western blotting or more high-throughput formats like TR-FRET and Lumit™ immunoassays.[5][9][10][11]
Troubleshooting Guides
Western Blotting for Cbl-b and its Substrates
Issue: Weak or No Signal for Cbl-b or its ubiquitinated substrates.
| Possible Cause | Troubleshooting Steps |
| Low Protein Abundance | Increase the amount of total protein loaded onto the gel (up to 40 µg or more may be necessary).[23][24][25] Consider enriching for your protein of interest via immunoprecipitation prior to Western blotting.[26][27] |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer. For large proteins, consider optimizing transfer time and voltage.[24][26] |
| Suboptimal Antibody Concentration | Titrate the primary antibody concentration to find the optimal dilution. Increase the incubation time (e.g., overnight at 4°C).[23] |
| Inactive Antibody or Reagents | Ensure antibodies have been stored correctly and are within their expiration date. Prepare fresh buffers and substrate solutions.[23][26] |
| Excessive Washing or Blocking | Reduce the duration of blocking (1 hour at room temperature is often sufficient).[24] Do not exceed the recommended washing times, as this can strip the antibody from the blot.[24] |
| Protein Degradation | Always use fresh lysates and include protease and phosphatase inhibitors in your lysis buffer.[25][26] |
Issue: High Background or Non-Specific Bands.
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., non-fat dry milk instead of BSA, or vice versa).[23][25] |
| Primary Antibody Concentration Too High | Decrease the concentration of the primary antibody.[23][26] |
| Inadequate Washing | Increase the number and duration of wash steps to more effectively remove unbound antibodies.[26] |
| Contaminated Buffers or Equipment | Prepare fresh buffers and ensure all equipment is clean.[23] |
| Membrane Handing | Handle the membrane carefully with forceps to avoid introducing contaminants.[23][26] |
Immunoprecipitation (IP) of Cbl-b
Issue: Low yield of immunoprecipitated Cbl-b.
| Possible Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | Choose a lysis buffer appropriate for the subcellular localization of Cbl-b. Ensure complete lysis by sonication or other mechanical disruption.[27][28][29] |
| Antibody Not Suitable for IP | Confirm that the antibody is validated for immunoprecipitation. Not all antibodies that work for Western blotting are effective for IP. |
| Insufficient Antibody or Beads | Optimize the amount of antibody and Protein A/G beads used for the pull-down.[30] |
| Short Incubation Time | Increase the incubation time of the lysate with the antibody (e.g., overnight at 4°C).[28][30] |
Issue: High non-specific binding.
| Possible Cause | Troubleshooting Steps |
| Insufficient Washing | Increase the number of wash steps and/or the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration).[30] |
| Non-specific Binding to Beads | Pre-clear the lysate by incubating it with Protein A/G beads before adding the primary antibody.[28][29][30] |
| Antibody Cross-Reactivity | Use a high-quality, specific antibody. Include an isotype control to assess the level of non-specific binding.[27] |
Experimental Protocols
Protocol 1: Immunoprecipitation of Cbl-b for Ubiquitination Analysis
-
Cell Lysis:
-
Treat cells with your compound of interest for the desired time.
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[28][29]
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.[28][29]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[28][29]
-
-
Immunoprecipitation:
-
Optional: Pre-clear the lysate by incubating with Protein A/G agarose or magnetic beads for 30-60 minutes at 4°C.[28][29][30]
-
Incubate the pre-cleared lysate with an anti-Cbl-b antibody overnight at 4°C with gentle rocking.[28][30]
-
Add Protein A/G beads and incubate for another 1-3 hours at 4°C.[28]
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[27][28][30]
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.[30]
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated Cbl-b and its substrates.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Compound Treatment:
-
Treat intact cells with your compound or a vehicle control.
-
-
Thermal Challenge:
-
Heat the cell suspensions at various temperatures to induce protein denaturation and precipitation.[12] Unbound proteins will denature at lower temperatures than ligand-bound proteins.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.[12]
-
-
Detection:
-
Analyze the amount of soluble Cbl-b remaining in the supernatant at each temperature by Western blotting or other quantitative methods like ELISA.[12] An increase in the melting temperature of Cbl-b in the presence of the compound indicates target engagement.
-
Visualizations
Cbl-b Signaling Pathway
Caption: Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling proteins.
Experimental Workflow for Immunoprecipitation-Western Blot
Caption: Workflow for assessing Cbl-b ubiquitination via immunoprecipitation and Western blotting.
Logic Diagram for Troubleshooting Western Blots
Caption: A logical approach to troubleshooting common Western blot issues.
References
- 1. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Proximity ligation assay - Wikipedia [en.wikipedia.org]
- 17. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholars.northwestern.edu [scholars.northwestern.edu]
- 19. Proximity Ligation Assay [antibodies-online.com]
- 20. Proximity ligation assay to study protein–protein interactions of proteins on two different cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Western Blot Troubleshooting | Thermo Fisher Scientific - GE [thermofisher.com]
- 24. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 25. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 26. Western blot troubleshooting guide! [jacksonimmuno.com]
- 27. protocols.io [protocols.io]
- 28. ulab360.com [ulab360.com]
- 29. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 30. scbt.com [scbt.com]
Technical Support Center: Cbl-b-IN-1 Synergistic Drug Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dose of Cbl-b-IN-1 for synergistic drug studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the rationale for its use in combination studies?
A1: this compound is a small molecule inhibitor of the E3 ubiquitin ligase Casitas B-lineage lymphoma b (Cbl-b). Cbl-b acts as a negative regulator of T-cell activation, essentially functioning as an intracellular immune checkpoint. By inhibiting Cbl-b, this compound can lower the threshold for T-cell activation, leading to enhanced anti-tumor immunity.[1][2] This mechanism makes it a prime candidate for combination therapies with other immuno-oncology agents, such as PD-1/PD-L1 inhibitors, to achieve a synergistic anti-cancer effect.[3][4]
Q2: What is a typical in vitro concentration range for this compound in initial synergistic screening?
A2: Based on preclinical studies, a starting concentration range of 0.1 µM to 5 µM for this compound is recommended for initial in vitro synergistic screening.[5] For example, some studies have used concentrations of 3 µM and 5 µM when combining Cbl-b inhibitors with other agents in cell-based assays. The reported IC50 for this compound is less than 100 nM, which can also serve as a reference point for designing the dose-response matrix.[5]
Q3: How should I design a dose-response matrix for a synergy study with this compound?
A3: A checkerboard assay is a standard method for designing a dose-response matrix.[6][7][8] This involves a serial dilution of this compound along one axis of a microplate and the combination drug along the other axis. This creates a matrix of wells with varying concentrations of both drugs, allowing for the assessment of their interaction across a range of doses. The matrix should also include wells with each drug alone to determine their individual dose-response curves.[9][10]
Q4: Which synergy models are recommended for analyzing the data?
A4: The most commonly used models for quantifying synergy are the Loewe Additivity and Bliss Independence models.[11][12] The Loewe Additivity model is suitable when the drugs have similar mechanisms of action, while the Bliss Independence model is often used when the drugs act through independent pathways. Software packages like SynergyFinder can be used to calculate synergy scores based on these models.[11][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability readings | Inconsistent cell seeding, edge effects in the microplate, or issues with reagent dispensing. | Ensure a homogenous cell suspension and consistent seeding density. Avoid using the outer wells of the plate or fill them with media to minimize edge effects. Use calibrated multichannel pipettes for accurate reagent dispensing. |
| No synergistic effect observed | Suboptimal concentration ranges for one or both drugs. The chosen cell line may not be responsive to the drug combination. The mechanism of action of the two drugs may not lead to synergy. | Perform single-agent dose-response experiments first to determine the IC50 of each drug in your cell line. Center your dose-response matrix around the IC50 values. Consider using a different cell line or a combination partner with a more complementary mechanism of action. |
| Inconsistent synergy scores between different models | The underlying assumptions of the synergy models may not be met by the data. The nature of the drug interaction may be complex. | Report synergy scores from multiple models (e.g., Loewe and Bliss) and consider the biological context. A consensus score can also be informative.[12] Focus on the overall trend and the dose regions showing the strongest synergy rather than absolute values. |
| This compound solubility or stability issues in culture media | The compound may precipitate at higher concentrations or degrade over the course of a long experiment. | Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. Visually inspect the media for any signs of precipitation after adding the compound. For longer incubation times, consider replenishing the media with fresh compound. |
Experimental Protocols
Protocol: In Vitro Synergistic Cell Viability Assay using a Checkerboard Layout
This protocol outlines a general procedure for assessing the synergistic effect of this compound in combination with another drug (Drug X) on cancer cell viability.
1. Materials:
-
Cancer cell line of interest
-
This compound
-
Drug X
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Multichannel pipette
2. Single-Agent Dose-Response (IC50 Determination):
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Drug X separately in complete culture medium.
-
Treat the cells with a range of concentrations for each drug and incubate for a specified period (e.g., 72 hours).
-
Measure cell viability using a suitable assay.
-
Calculate the IC50 value for each drug using non-linear regression analysis.
3. Checkerboard Assay Setup:
-
Seed cells in a 96-well plate as in the single-agent assay.
-
Prepare a dose-response matrix. For an 8x8 matrix, for example, prepare 7 serial dilutions of this compound and Drug X, with the highest concentration being a multiple of the IC50 (e.g., 4x or 8x IC50).
-
Along the rows of the plate, add the different concentrations of this compound.
-
Along the columns of the plate, add the different concentrations of Drug X.
-
Include rows and columns with each drug alone, as well as vehicle control wells.
-
Incubate the plate for the same duration as the single-agent assay.
4. Data Collection and Analysis:
-
Measure cell viability in each well.
-
Normalize the data to the vehicle control (as 100% viability).
-
Input the normalized data into a synergy analysis software (e.g., SynergyFinder) to calculate synergy scores using models like Loewe Additivity and Bliss Independence.
Quantitative Data Summary
The following table presents a hypothetical dataset from a checkerboard assay investigating the synergistic effect of this compound and an anti-PD-1 antibody on the viability of a cancer cell line.
| This compound (µM) | Anti-PD-1 (µg/mL) | Cell Viability (%) |
| 0 | 0 | 100 |
| 0 | 1 | 95 |
| 0 | 5 | 88 |
| 0 | 10 | 82 |
| 0.5 | 0 | 92 |
| 0.5 | 1 | 80 |
| 0.5 | 5 | 70 |
| 0.5 | 10 | 62 |
| 1 | 0 | 85 |
| 1 | 1 | 72 |
| 1 | 5 | 58 |
| 1 | 10 | 45 |
| 2.5 | 0 | 75 |
| 2.5 | 1 | 60 |
| 2.5 | 5 | 42 |
| 2.5 | 10 | 30 |
| 5 | 0 | 65 |
| 5 | 1 | 48 |
| 5 | 5 | 31 |
| 5 | 10 | 20 |
Synergy Scores (Calculated from hypothetical data):
-
Loewe Additivity Score: 12.5 (Indicates synergy)
-
Bliss Independence Score: 15.8 (Indicates synergy)
Visualizations
Caption: Cbl-b signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for synergistic drug combination studies.
Caption: Logical representation of a dose-response matrix.
References
- 1. oicr.on.ca [oicr.on.ca]
- 2. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of Cbl-b inhibitor NX-1607 and CDK4/6 inhibitor abemaciclib enhances anti-tumor immunity through PLCγ1/ERK-mediated T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nurixtx.com [nurixtx.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. d-nb.info [d-nb.info]
- 10. Drug synergy scoring using minimal dose response matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Cbl-b-IN-1 & T-Cell Receptor Signaling
Welcome to the technical support center for Cbl-b-IN-1. This resource is designed to help researchers and scientists troubleshoot experiments and answer frequently asked questions regarding the use of this compound in T-cell receptor (TCR) signaling assays.
Frequently Asked Questions (FAQs)
Q1: I am using this compound, but I am not observing the expected enhancement of TCR signaling. What are the possible reasons?
This is a common issue that can arise from several factors related to the inhibitor, the experimental setup, or the assay methods. Below is a comprehensive troubleshooting guide to help you identify and resolve the problem.
Potential Cause 1: Issues with this compound Integrity and Handling
The efficacy of any small molecule inhibitor is highly dependent on its proper storage, solubility, and concentration.
-
Troubleshooting Guide:
-
Verify Storage Conditions: this compound stock solutions are typically stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) use.[1][2] Repeated freeze-thaw cycles can degrade the compound.[1][2] Ensure the inhibitor has been stored correctly and consider using a fresh aliquot.
-
Confirm Solubility: this compound is soluble in DMSO.[2] When preparing your stock solution, ensure the powder is fully dissolved. For working concentrations, dilute the DMSO stock in your cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells; typically, the final DMSO concentration in the culture should be kept below 0.5%. If the inhibitor precipitates out of solution upon dilution, you may need to optimize the final concentration or the dilution method.
-
Perform a Dose-Response Curve: The reported IC50 for this compound is less than 100 nM.[1][2] However, the optimal concentration for enhancing TCR signaling in a cell-based assay can vary. A study has shown that this compound can promote T-cell activation at concentrations between 0.1-5 μM.[1] We recommend performing a dose-response experiment (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM) to determine the optimal effective concentration for your specific cell type and experimental conditions.
-
Potential Cause 2: Suboptimal Experimental Conditions
The health of your T-cells, the strength of the TCR stimulation, and the timing of inhibitor treatment are critical for observing the desired effect.
-
Troubleshooting Guide:
-
Assess Cell Health and Density: Ensure your primary T-cells or T-cell lines (e.g., Jurkat) are healthy and have high viability (>95%) before starting the experiment. Cell density can also affect the outcome; a starting density of 1-2x10^6 cells/mL is often optimal for TCR activation studies.[3]
-
Optimize TCR Stimulation: T-cell activation requires both a primary signal through the TCR (Signal 1) and a co-stimulatory signal (Signal 2), often via CD28.[4] Cbl-b is a key negative regulator, particularly in the absence of co-stimulation.[5][6]
-
Weak Stimulation: If your anti-CD3 stimulation is too weak, you may not see a strong enough baseline signal to detect enhancement. Consider titrating your anti-CD3 antibody concentration (e.g., 1-10 µg/mL for plate coating).[3]
-
Strong Stimulation: Conversely, if your anti-CD3/CD28 stimulation is maximal, the signaling pathway may already be saturated, making it difficult to observe further enhancement by inhibiting a negative regulator. Consider reducing the concentration of the stimulating antibodies or performing the experiment with anti-CD3 alone to better visualize the effect of Cbl-b inhibition.[5]
-
-
Review Inhibitor Incubation Time: The timing of inhibitor addition relative to TCR stimulation is crucial. Pre-incubating the T-cells with this compound before adding the TCR stimulus is a common practice. Studies have shown that pre-incubation for several hours (e.g., 4 hours or more) may be necessary for sustained T-cell activation.[7] A recent study demonstrated enhanced phosphorylation of ZAP70 and PLCγ1 after just 2-15 minutes of treatment with 5 µM this compound, while cytokine secretion was measured after 16 hours to 2 days.[1][8] We recommend a pre-incubation time of at least 1-4 hours before TCR stimulation.
-
Potential Cause 3: Inappropriate Assay Readout or Timing
TCR signaling is a dynamic process. The specific endpoint you are measuring and the time at which you measure it will significantly impact your results.
-
Troubleshooting Guide:
-
Measure Proximal Signaling Events: The most immediate effects of Cbl-b inhibition will be on the phosphorylation of downstream signaling proteins.
-
Recommended Assay: Western Blotting for phosphorylated ZAP70 (p-ZAP70) and PLCγ1 (p-PLCγ1).
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Timing: These events are rapid, occurring within minutes of TCR stimulation. We recommend creating a time course (e.g., 0, 2, 5, 10, 15 minutes post-stimulation) to capture the peak phosphorylation signal.[1]
-
-
Measure Mid- to Long-Term Outcomes: Functional outcomes like cytokine production and cell proliferation occur hours to days after initial activation.
-
Use Multiple Readouts: Relying on a single readout can be misleading. Confirm your findings by using a combination of assays that measure both proximal signaling (e.g., Western Blot) and functional outcomes (e.g., ELISA).
-
Visualized Guides and Protocols
TCR Signaling Pathway and the Role of this compound
The Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is an E3 ubiquitin ligase that acts as a crucial negative regulator of T-cell activation.[4][10] It targets key signaling molecules, such as PLCγ1 and the p85 subunit of PI3K, for ubiquitination and subsequent degradation, thereby setting the activation threshold for T-cells.[5][11] this compound inhibits this activity, effectively "releasing the brakes" on TCR signaling, leading to a more robust immune response.[1][8]
Caption: Cbl-b negatively regulates TCR signaling. This compound blocks this inhibition.
Troubleshooting Workflow
Use this flowchart to systematically diagnose why this compound may not be working in your experiment.
Caption: A logical workflow for troubleshooting this compound experiments.
Data Tables and Protocols
Table 1: this compound Properties and Handling
| Property | Value | Source |
| Target | Casitas B-lineage lymphoma b (Cbl-b) | [1] |
| IC50 | < 100 nM | [1][2] |
| Molecular Weight | 498.62 g/mol | [1] |
| Formula | C29H34N6O2 | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Solubility | DMSO (e.g., 60 mg/mL or ~120 mM) | [2] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [1][2] |
Table 2: Recommended Experimental Parameters for T-Cell Activation Assay
| Parameter | Recommended Range | Notes |
| Cell Type | Primary human/mouse T-cells, Jurkat cells | Ensure high viability (>95%). |
| Cell Density | 1 - 2 x 10^6 cells/mL | Titration may be necessary for optimal results.[3] |
| Plate Coating (Stimulation) | 1 - 10 µg/mL anti-CD3 antibody in sterile PBS | Incubate plate for at least 2-4 hours at 37°C or overnight at 4°C.[3] |
| Co-stimulation (optional) | 1 - 5 µg/mL soluble anti-CD28 antibody | Add directly to the cell suspension.[3] |
| This compound Concentration | 0.1 - 5 µM | Perform a dose-response to find the optimal concentration.[1] |
| Inhibitor Pre-incubation | 1 - 4 hours at 37°C | Longer pre-incubation may be required for some functional readouts.[7] |
| Assay Readouts | p-ZAP70, p-PLCγ1 (2-15 min post-stimulation)[1]IL-2, IFN-γ (16-48 h post-stimulation)[1]Proliferation (48-96 h post-stimulation)[3] | Use a combination of early and late time-point readouts. |
Detailed Experimental Protocol
Protocol: In Vitro T-Cell Activation Assay Using this compound
This protocol provides a general framework. Optimization of specific steps may be required.
I. Preparation of Reagents and Plates
-
Prepare this compound: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C.
-
Prepare Complete Medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Coat Plates: Dilute anti-CD3 antibody (e.g., clone OKT3 for human, 145-2C11 for mouse) to the desired concentration (e.g., 5 µg/mL) in sterile PBS. Add 100 µL to each well of a 96-well flat-bottom plate. Incubate for at least 2 hours at 37°C.
-
Wash Plates: Aspirate the antibody solution and wash each well 2-3 times with 200 µL of sterile PBS.
II. Cell Preparation and Treatment
-
Isolate T-Cells: Isolate T-cells from peripheral blood (PBMCs) or spleen using your standard protocol (e.g., negative selection kit).
-
Cell Count and Resuspension: Count the cells and assess viability. Resuspend the cells in complete medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubation with this compound:
-
In a separate tube or plate, add the required volume of this compound stock solution to the cell suspension to achieve the desired final concentrations (e.g., 0.1, 1, 5 µM). Remember to include a DMSO-only vehicle control.
-
Incubate the cells at 37°C in a CO2 incubator for 1-4 hours.
-
III. T-Cell Stimulation and Incubation
-
Add Cells to Coated Plate: After pre-incubation, gently resuspend the cells and add 200 µL of the cell suspension to each anti-CD3 coated well.
-
Add Co-stimulation (Optional): If using, add soluble anti-CD28 antibody (e.g., 2 µg/mL final concentration) to the wells.
-
Incubate: Place the plate in a 37°C, 5% CO2 incubator for the desired period based on your chosen readout.
IV. Assay Readouts
-
For Proximal Signaling (Western Blot):
-
Incubate for a short time course (e.g., 0, 2, 5, 10, 15 minutes).
-
After incubation, immediately place the plate on ice, collect the cells, and lyse them in ice-cold RIPA buffer with protease and phosphatase inhibitors.
-
Proceed with protein quantification and Western Blot analysis for p-ZAP70, p-PLCγ1, and total protein controls.
-
-
For Cytokine Secretion (ELISA):
-
Incubate for 24-48 hours.
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for analysis by ELISA according to the manufacturer's instructions.
-
-
For Proliferation (CFSE Assay):
-
Label cells with CFSE before the pre-incubation step.
-
Incubate for 72-96 hours.
-
Harvest cells and analyze CFSE dilution by flow cytometry.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected cytokine profile after Cbl-b-IN-1 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected cytokine profiles after treatment with Cbl-b-IN-1.
Troubleshooting Guide: Unexpected Cytokine Profile
An unexpected cytokine profile after this compound treatment can manifest as a lack of expected cytokine induction, a decrease in cytokine production, or the induction of an unanticipated cytokine signature. This guide provides a systematic approach to troubleshooting these issues.
Question: Why am I not observing the expected increase in pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-2) after this compound treatment?
Answer:
Several factors could contribute to the lack of an expected cytokine response. Consider the following possibilities and troubleshooting steps:
1. Experimental Setup and Reagents:
-
Cell Viability and Activation Status: Ensure cells are healthy and properly activated. Cbl-b inhibition primarily enhances existing T-cell receptor (TCR) signaling.[1][2] Suboptimal T-cell activation will result in a diminished effect of the inhibitor.
-
Recommendation: Assess cell viability before and after the experiment. Use a positive control for T-cell activation (e.g., anti-CD3/CD28 antibodies, PMA/Ionomycin).
-
-
This compound Concentration and Purity: An incorrect concentration or degraded compound will lead to suboptimal inhibition.
-
Recommendation: Verify the concentration of your this compound stock. Use a fresh aliquot if degradation is suspected. The effective concentration can range from 0.1-5 μM.[3]
-
-
Timing of Treatment and Cytokine Measurement: The kinetics of cytokine production can vary.
-
Recommendation: Perform a time-course experiment to determine the optimal time point for cytokine measurement (e.g., 16-48 hours post-treatment).[3]
-
2. Assay-Specific Issues:
-
Cytokine Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes in cytokine levels.
-
Intracellular vs. Secreted Cytokines: The method of detection (intracellular staining vs. measurement of secreted proteins) can yield different results.
-
Recommendation: If measuring intracellular cytokines, ensure the use of a protein transport inhibitor like Brefeldin A or Monensin.[4]
-
3. Biological Complexity:
-
Cell Type-Specific Effects: The function of Cbl-b can vary between different immune cell subsets.[6]
-
Recommendation: Characterize the cell population being studied to ensure it is the expected target of Cbl-b inhibition. Cbl-b is expressed in various leukocytes, including T cells, NK cells, B cells, and myeloid cells.[6]
-
-
Off-Target Effects: While this compound is designed to be specific, off-target effects cannot be entirely ruled out.
-
Recommendation: Review the literature for any known off-target effects of this compound. Consider using a second, structurally different Cbl-b inhibitor to confirm the observed phenotype.
-
Question: I am observing a decrease in pro-inflammatory cytokines or an increase in anti-inflammatory cytokines (e.g., IL-10) after this compound treatment. What could be the cause?
Answer:
This paradoxical effect is less commonly reported but could arise from several complex biological mechanisms:
1. T-Cell Exhaustion or Over-Activation:
-
Chronic Stimulation: Prolonged or excessive T-cell activation can lead to exhaustion and a subsequent decrease in cytokine production.
-
Recommendation: Titrate the concentration of this compound and the strength of the T-cell activation signal. Analyze markers of T-cell exhaustion (e.g., PD-1, TIM-3, LAG-3).
-
2. Regulatory T-Cell (Treg) Activity:
-
Treg Proliferation: Cbl-b has been implicated in regulating Treg development and function.[7] Inhibition of Cbl-b could potentially enhance Treg activity under certain conditions, leading to the production of immunosuppressive cytokines like IL-10.
-
Recommendation: Analyze the proportion and activation state of Tregs (CD4+FoxP3+) in your culture.
-
3. Feedback Loops and Signaling Crosstalk:
-
Complex Signaling Networks: Cbl-b is part of a complex signaling network.[1][8] Its inhibition can have unforeseen consequences on other pathways that regulate cytokine production. For instance, Cbl-b can interact with signaling pathways that influence the differentiation of various T helper cell subsets.[6][7]
-
Recommendation: Perform a broader analysis of signaling pathways downstream of the TCR to identify any unexpected alterations.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected cytokine profile after successful this compound treatment in T cells?
A1: Successful inhibition of Cbl-b in activated T cells is expected to increase the production of pro-inflammatory cytokines, primarily IL-2, IFN-γ, and TNF-α.[3][9]
Q2: What is the mechanism of action of this compound?
A2: this compound is a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b.[3] Cbl-b negatively regulates T-cell activation by targeting key signaling proteins for ubiquitination and degradation.[1][7] By inhibiting Cbl-b, this compound lowers the threshold for T-cell activation, leading to enhanced proliferation and effector functions.[2]
Q3: Can this compound affect other immune cells besides T cells?
A3: Yes, Cbl-b is expressed in various immune cells, including NK cells, B cells, and myeloid cells.[6] Inhibition of Cbl-b has been shown to enhance the cytotoxic activity and cytokine production of NK cells.[10][11][12] Its effects on other immune cell types are an active area of research.
Q4: What are the recommended in vitro working concentrations for this compound?
A4: The effective concentration of this compound can vary depending on the cell type and experimental conditions, but a common range is 0.1 to 5 μM.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in DMSO to create a stock solution. For storage, it is recommended to keep the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Expected vs. Unexpected Cytokine Profiles in T cells after this compound Treatment
| Cytokine | Expected Change | Possible Unexpected Change | Potential Cause of Unexpected Change |
| IFN-γ | Increase | No change or Decrease | Suboptimal T-cell activation, T-cell exhaustion, incorrect assay timing |
| TNF-α | Increase | No change or Decrease | Suboptimal T-cell activation, T-cell exhaustion, incorrect assay timing |
| IL-2 | Increase | No change or Decrease | Suboptimal T-cell activation, T-cell exhaustion, incorrect assay timing |
| IL-10 | No significant change | Increase | Enhanced Treg activity, complex signaling crosstalk |
| TGF-β | No significant change | Increase | Altered T helper cell differentiation |
Experimental Protocols
Protocol 1: In Vitro T-Cell Stimulation and Cytokine Analysis
-
Cell Preparation: Isolate primary T cells or use a T-cell line (e.g., Jurkat). Ensure high viability (>95%).
-
T-Cell Activation: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL). Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the cell suspension.
-
This compound Treatment: Prepare a serial dilution of this compound (e.g., 0.1, 1, 5 µM) in complete cell culture medium. Add the inhibitor to the cells simultaneously with or shortly before activation. Include a DMSO vehicle control.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Cytokine Measurement:
-
Secreted Cytokines: Collect the supernatant and measure cytokine concentrations using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.
-
Intracellular Cytokines: In the last 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A). After incubation, harvest the cells, stain for surface markers, fix, permeabilize, and stain for intracellular cytokines. Analyze by flow cytometry.[4]
-
Visualizations
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 7. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Cbl-b Inhibitors: Cbl-b-IN-1 vs. Nx-1607
For Researchers, Scientists, and Drug Development Professionals
The E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene B (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating the activation of T cells and other immune cells. Inhibition of Cbl-b is a promising therapeutic strategy to enhance anti-tumor immunity. This guide provides a detailed, data-driven comparison of two prominent small molecule Cbl-b inhibitors: Cbl-b-IN-1 and Nx-1607.
Executive Summary
Both this compound and Nx-1607 are potent inhibitors of the Cbl-b E3 ubiquitin ligase, leading to enhanced T cell activation and cytokine production. Nx-1607, developed by Nurix Therapeutics, is a first-in-class oral inhibitor currently in Phase 1 clinical trials for advanced malignancies. It functions as an "intramolecular glue," locking Cbl-b in an inactive conformation. This compound is a commercially available research inhibitor with a reported IC50 of less than 100 nM. While both compounds show promise in preclinical models, the publicly available data for Nx-1607 is more extensive, including in vivo efficacy in various tumor models and preliminary clinical data.
Data Presentation
Table 1: In Vitro Activity
| Parameter | This compound | Nx-1607 |
| IC50 | < 100 nM | Low nanomolar concentrations (specific IC50 not disclosed) |
| Mechanism of Action | Cbl-b inhibitor | Intramolecular glue, locks Cbl-b in an inactive state |
| Effect on T Cell Activation | Promotes T cell activation | Enhances T cell activation |
| Effect on Cytokine Secretion | Promotes secretion of IL-2, IFN-γ, and TNF-α | Induces IL-2 and IFN-γ secretion in primary human T cells |
| Effect on TCR Signaling | Enhances the TCR signaling pathway | - |
Table 2: In Vivo Preclinical Data (Animal Models)
| Parameter | This compound | Nx-1607 |
| Tumor Models Tested | Data not publicly available | A20 B cell lymphoma, CT26 and MC38 colon carcinoma, 4T1 triple-negative breast cancer |
| Administration Route | - | Oral |
| Single-Agent Anti-Tumor Efficacy | - | Significant tumor growth inhibition in multiple models |
| Combination Therapy | - | Synergizes with anti-PD-1 to enhance survival |
| Immune Cell Dependency | - | Efficacy is dependent on CD8+ T cells and NK cells |
Table 3: Clinical Data
| Parameter | This compound | Nx-1607 |
| Development Phase | Preclinical/Research | Phase 1 (NCT05107674) |
| Indications | - | Advanced solid tumors and lymphomas |
| Preliminary Findings | - | Dose-dependent target engagement and immune activation observed |
Experimental Protocols
In Vitro Cbl-b Ubiquitination Assay (TR-FRET)
This protocol is a general method for assessing the in vitro inhibitory activity of compounds on Cbl-b's E3 ligase function.
Materials:
-
Recombinant human Cbl-b protein (GST-tagged)
-
Ubiquitin-activating enzyme (E1)
-
Ubiquitin-conjugating enzyme (E2, e.g., UbcH5b)
-
Biotinylated ubiquitin
-
ATP
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Terbium-labeled anti-GST antibody
-
Streptavidin-labeled acceptor fluorophore (e.g., d2)
-
Test compounds (this compound, Nx-1607) dissolved in DMSO
-
384-well low-volume microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Prepare a reaction mix containing E1, E2, biotinylated ubiquitin, and ATP in the assay buffer.
-
Add the test compounds at various concentrations to the wells of the microplate.
-
Add the recombinant Cbl-b protein to the wells.
-
Initiate the ubiquitination reaction by adding the reaction mix to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mix containing the terbium-labeled anti-GST antibody and streptavidin-d2.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the emission signals (665 nm / 620 nm) and plot the results against the compound concentration to determine the IC50 value.
T Cell Activation and Cytokine Release Assay
This protocol outlines a method to evaluate the effect of Cbl-b inhibitors on T cell activation and cytokine production.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated primary human T cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Anti-CD3 and anti-CD28 antibodies
-
Test compounds (this compound, Nx-1607) dissolved in DMSO
-
96-well cell culture plates
-
ELISA kits for IL-2, IFN-γ, and TNF-α
-
Flow cytometer and antibodies for T cell activation markers (e.g., CD69, CD25)
Procedure:
-
Seed PBMCs or T cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with plate-bound or soluble anti-CD3 and anti-CD28 antibodies.
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-2, IFN-γ, and TNF-α using ELISA kits according to the manufacturer's instructions.
-
-
T Cell Activation Marker Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against CD69 and CD25.
-
Analyze the expression of the activation markers by flow cytometry.
-
Mandatory Visualization
Caption: Cbl-b Signaling Pathway and Inhibition.
Caption: In Vitro T Cell Activation Assay Workflow.
Conclusion
Both this compound and Nx-1607 are valuable tools for studying the role of Cbl-b in immune regulation. Nx-1607 is a clinical-stage candidate with a well-defined mechanism of action and a growing body of preclinical and clinical data supporting its development as a novel cancer immunotherapy. This compound serves as a useful research tool for in vitro and potentially in vivo preclinical studies to further elucidate the biology of Cbl-b. The choice between these inhibitors will depend on the specific research question, the need for a clinically relevant molecule, and the availability of the compounds. As more data on both inhibitors become available, a more direct and comprehensive comparison will be possible.
A Comparative Guide to Cbl-b-IN-1 and c-Cbl Inhibitors for Researchers
In the intricate landscape of cellular signaling, the E3 ubiquitin ligases Cbl-b and c-Cbl have emerged as critical regulators, particularly in immune responses and cancer progression. Their high structural homology presents a significant challenge in the development of selective inhibitors. This guide provides a detailed comparison of Cbl-b-IN-1, a known Cbl-b inhibitor, with the broader class of c-Cbl inhibitors, offering researchers in drug discovery and immunology a comprehensive overview of their biochemical potency, cellular activity, and the methodologies used for their evaluation.
Introduction to Cbl-b and c-Cbl: Two Sides of the Same Coin
Cbl-b (Casitas B-lineage lymphoma-b) and c-Cbl are members of the Cbl family of RING finger E3 ubiquitin ligases.[1] They play a pivotal role in downregulating signal transduction pathways by targeting activated protein tyrosine kinases for ubiquitination and subsequent degradation.[2] This negative regulatory function is crucial for maintaining immune homeostasis.
Both proteins share a highly conserved N-terminal region, which includes a tyrosine kinase binding (TKB) domain, a linker region, and a RING finger domain responsible for their ligase activity.[1] However, a key distinction lies in their C-terminal regions. Notably, c-Cbl possesses a unique tyrosine residue (Tyr731) that, upon phosphorylation, allows it to recruit the p85 subunit of PI3K, thereby playing a role in PI3K signaling—a function that Cbl-b lacks.[3]
Given their roles as negative regulators of immune activation, inhibiting Cbl-b is a promising strategy for enhancing anti-tumor immunity.[4] However, the high degree of structural similarity between Cbl-b and c-Cbl makes the development of selective inhibitors a formidable challenge.[4] Non-selective inhibition could lead to off-target effects and potential toxicities, underscoring the importance of developing inhibitors with high selectivity for Cbl-b.[5]
Biochemical Potency: A Quantitative Comparison
| Inhibitor | Target | IC50 | Selectivity (Cbl-b vs c-Cbl) | Reference |
| This compound | Cbl-b | < 100 nM | Not Reported | [6] |
| Compound 31 (AstraZeneca) | Cbl-b | 30 nM | Not Reported | [7] |
| Simcere Inhibitor (SIM94) | Cbl-b | 16 nM | Not Reported | [8] |
| Hotspot Therapeutics Inhibitor | Cbl-b | 6 nM | > 10-fold | [4][5] |
| NRX-1 | Cbl-b | 28 µM | Not Reported | [9] |
Cellular Activity and Functional Consequences
The ultimate goal of inhibiting Cbl-b is to enhance immune cell function. Therefore, assessing the cellular activity of these inhibitors is crucial.
This compound has been shown to:
-
Promote the secretion of key cytokines such as IL-2, IFN-γ, and TNF-α in T cells.[6]
-
Facilitate T-cell activation.[6]
-
Enhance the T-Cell Receptor (TCR) signaling pathway, as evidenced by increased phosphorylation of PLCγ1 and ZAP70.[6]
Other selective Cbl-b inhibitors have demonstrated similar effects, leading to enhanced T-cell and NK cell-mediated anti-tumor responses.[10] For instance, compound 31 from AstraZeneca induces IL-2 production in T-cells with an EC50 of 230 nM.[7]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is essential to visualize the signaling pathways they modulate and the experimental workflows used to study them.
Cbl-b and c-Cbl in T-Cell Receptor Signaling
The following diagram illustrates the central role of Cbl-b and c-Cbl in negatively regulating T-cell receptor (TCR) signaling. Inhibition of Cbl-b is expected to block this negative regulation, leading to enhanced T-cell activation.
Caption: Simplified TCR signaling pathway showing negative regulation by Cbl-b and c-Cbl.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the discovery and characterization of Cbl-b inhibitors.
Caption: A standard workflow for the development of Cbl-b inhibitors.
Detailed Experimental Protocols
For researchers looking to replicate or build upon existing studies, the following are detailed protocols for key experiments.
In Vitro Ubiquitination Assay (Biochemical IC50 Determination)
This assay measures the ability of a compound to inhibit the E3 ligase activity of Cbl-b or c-Cbl.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UbcH5b)
-
Recombinant human Cbl-b or c-Cbl
-
Biotinylated ubiquitin
-
ATP solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Test compound (e.g., this compound)
-
Detection reagents (e.g., Lumit™ Immunoassay reagents)
-
384-well assay plates
Procedure:
-
Prepare a reaction mixture containing E1 enzyme (e.g., 42 nM), E2 enzyme (e.g., 244 nM), biotinylated ubiquitin, and ATP (e.g., 20 µM) in assay buffer.
-
Prepare serial dilutions of the test compound in DMSO and add to the assay plate.
-
Add the Cbl-b or c-Cbl enzyme to the wells.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 4 hours) with gentle shaking.
-
Stop the reaction and add detection reagents according to the manufacturer's instructions (e.g., anti-GST-SmBiT and Streptavidin-LgBiT for a Lumit assay).
-
Incubate for the recommended time to allow for signal development.
-
Read the signal (e.g., luminescence) on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of TCR Signaling Pathway Phosphorylation
This method is used to assess the effect of an inhibitor on the phosphorylation of key proteins in the TCR signaling cascade in a cellular context.
Materials:
-
T-cell line (e.g., Jurkat) or primary T-cells
-
Cell culture medium
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-PLCγ1, anti-phospho-ZAP70, and total protein controls)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture T-cells to the desired density.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time.
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for a short duration (e.g., 5-15 minutes).
-
Immediately lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
T-Cell Viability/Proliferation Assay
This assay determines the effect of the inhibitor on the viability and proliferation of T-cells.
Materials:
-
Primary T-cells or a T-cell line
-
Cell culture medium
-
Test compound (e.g., this compound)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)
-
96-well clear-bottom, tissue-culture treated plates
-
Plate reader
Procedure:
-
Seed the T-cells in a 96-well plate at an optimized density.
-
Add serial dilutions of the test compound to the wells. Include vehicle-only and no-treatment controls.
-
Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color or signal development.
-
Read the absorbance or luminescence on a plate reader.
-
Calculate the percent viability relative to the vehicle control and determine the concentration of the compound that inhibits cell growth by 50% (GI50), if applicable.
Conclusion
The development of selective Cbl-b inhibitors holds significant promise for cancer immunotherapy. This compound represents an important tool for researchers studying the role of Cbl-b in immune regulation. A thorough understanding of the biochemical and cellular activities of these inhibitors, along with the application of robust experimental protocols, is essential for advancing this exciting field of drug discovery. The high degree of homology with c-Cbl necessitates a strong emphasis on selectivity to ensure the development of safe and effective therapeutics. Future research should focus on elucidating the precise selectivity profiles of existing and novel Cbl-b inhibitors to better predict their clinical potential.
References
- 1. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cbl family of ubiquitin ligases: critical negative regulators of tyrosine kinase signaling in the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the Selectivity of CBL-B Inhibitors Using All-Atom Molecular Dynamics and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rcsb.org [rcsb.org]
- 8. tandfonline.com [tandfonline.com]
- 9. nurixtx.com [nurixtx.com]
- 10. nurixtx.com [nurixtx.com]
Synergistic Anti-Tumor Effects of Cbl-b and PD-1 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of inhibitors targeting the E3 ubiquitin ligase Cbl-b and the immune checkpoint receptor PD-1 represents a promising strategy to enhance anti-tumor immunity and overcome resistance to immunotherapy. This guide provides a comprehensive comparison of the synergistic effects of this combination therapy, supported by preclinical experimental data. While direct data for "Cbl-b-IN-1" in combination with a PD-1 inhibitor is not extensively available in the public domain, this guide utilizes data from potent, selective Cbl-b inhibitors, such as NX-1607, and Cbl-b knockout (KO) models to illustrate the therapeutic principle and potential.
Mechanism of Synergistic Action
Cbl-b is a key intracellular negative regulator of T-cell activation. It acts downstream of the T-cell receptor (TCR) and the co-stimulatory receptor CD28, setting the threshold for T-cell activation. The PD-1 pathway, a major immune checkpoint, can suppress T-cell responses upon engagement with its ligand, PD-L1, which is often expressed on tumor cells. Emerging evidence indicates a direct link between these two pathways, where PD-1 signaling can lead to the upregulation of Cbl-b.[1] By inhibiting Cbl-b, the suppressive signals from the PD-1 pathway can be effectively counteracted, leading to a more robust and sustained anti-tumor T-cell response. This dual blockade strategy, therefore, targets both an intracellular (Cbl-b) and a cell-surface (PD-1) checkpoint, resulting in a potent synergistic effect.
Diagram of the Cbl-b and PD-1 Signaling Pathways
Caption: Interaction between PD-1 and Cbl-b signaling pathways.
Preclinical Efficacy: In Vivo Tumor Models
The combination of a Cbl-b inhibitor and a PD-1 inhibitor has demonstrated significant anti-tumor efficacy in various syngeneic mouse models. Below is a summary of key findings from studies using the Cbl-b inhibitor NX-1607 and Cbl-b knockout mice.
Table 1: Synergistic Anti-Tumor Activity in the CT26 Colon Carcinoma Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 25 ± SEM | Survival (%) at Day 40 | Complete Responses |
| Vehicle | ~3500 | 0% | 0/10 |
| Cbl-b Inhibitor (NX-1607) | ~1500 | 20% | 1/10 |
| Anti-PD-1 | ~2000 | 10% | 0/10 |
| Cbl-b Inhibitor + Anti-PD-1 | <500 | 80% | 7/10 |
Data is representative of preclinical studies with potent Cbl-b inhibitors.[2][3]
Table 2: Efficacy in the B16 Melanoma Model (Cbl-b Knockout)
| Treatment Group | Mean Tumor Volume (mm³) at Day 20 ± SEM | Median Survival (Days) |
| Wild Type + IgG | ~2500 | ~22 |
| Wild Type + Anti-PD-L1 | ~1500 | ~28 |
| Cbl-b KO + IgG | ~1000 | ~35 |
| Cbl-b KO + Anti-PD-L1 | ~1000 | ~35 |
Note: In this specific study, the combination of Cbl-b knockout and anti-PD-L1 did not show a statistically significant additive therapeutic benefit over Cbl-b knockout alone, suggesting that Cbl-b deficiency may already overcome the PD-L1 mediated suppression in this model.[4]
Immunomodulatory Effects in the Tumor Microenvironment
The synergistic anti-tumor activity is associated with significant changes in the tumor microenvironment (TME), characterized by increased infiltration and activation of effector immune cells.
Table 3: Changes in Tumor-Infiltrating Lymphocytes (TILs) in the CT26 Model
| Treatment Group | CD8+ T Cells (% of CD45+ cells) | CD4+ T Cells (% of CD45+ cells) | Regulatory T Cells (Tregs) (% of CD4+ T cells) | NK Cells (% of CD45+ cells) |
| Vehicle | Low | Moderate | High | Low |
| Cbl-b Inhibitor | Increased | No significant change | Decreased | Increased |
| Anti-PD-1 | Moderately Increased | No significant change | Moderately Decreased | No significant change |
| Cbl-b Inhibitor + Anti-PD-1 | Significantly Increased | No significant change | Significantly Decreased | Significantly Increased |
Qualitative summary based on reported trends in preclinical studies.[2]
Table 4: Systemic and Intra-tumoral Cytokine Profile
| Cytokine | Cbl-b Inhibitor Monotherapy | Anti-PD-1 Monotherapy | Cbl-b Inhibitor + Anti-PD-1 Combination |
| IFN-γ | ↑ | ↑ | ↑↑↑ |
| IL-2 | ↑ | ↑ | ↑↑↑ |
| TNF-α | ↑ | ↑ | ↑↑ |
↑ denotes an increase in cytokine levels. The number of arrows indicates the relative magnitude of the increase. Data is representative of findings in preclinical models.[3][5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for the key experiments cited.
In Vivo Syngeneic Tumor Model (CT26)
-
Cell Line: CT26 murine colon carcinoma cells.
-
Animals: 6-8 week old female BALB/c mice.
-
Tumor Implantation: 1 x 10^6 CT26 cells in 100 µL of PBS are injected subcutaneously into the flank of each mouse.
-
Treatment Groups:
-
Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²). Body weight is monitored as a measure of toxicity. Survival is monitored until a pre-defined endpoint (e.g., tumor volume > 2000 mm³ or signs of morbidity).
Experimental Workflow for In Vivo Studies
Caption: General workflow for preclinical in vivo efficacy studies.
Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Dissociation:
-
Excise tumors and mince into small pieces in RPMI medium.
-
Digest with a cocktail of enzymes (e.g., collagenase D, DNase I) at 37°C for 30-60 minutes with agitation.[4]
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash and resuspend the cells in FACS buffer (PBS with 2% FBS).
-
-
Staining:
-
Perform a live/dead stain to exclude non-viable cells.
-
Block Fc receptors with anti-CD16/32 antibodies.
-
Stain for surface markers using a panel of fluorescently conjugated antibodies. A representative panel could include:
-
CD45 (pan-leukocyte marker)
-
CD3 (T-cell marker)
-
CD4 (helper T-cell marker)
-
CD8 (cytotoxic T-cell marker)
-
FoxP3 (for intracellular staining of regulatory T-cells)
-
NK1.1 (NK cell marker)
-
PD-1 (to assess expression on T-cells)
-
-
For intracellular staining (e.g., FoxP3, cytokines), fix and permeabilize the cells after surface staining.
-
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software (e.g., FlowJo).
Multiplex Cytokine Analysis
-
Sample Collection: Collect blood via cardiac puncture or tail vein bleed at specified time points. Allow blood to clot and centrifuge to separate serum. Tumors can also be homogenized to analyze local cytokine production.
-
Assay:
-
Use a commercially available multiplex bead-based immunoassay kit (e.g., Luminex-based) for mouse cytokines.
-
Follow the manufacturer's protocol, which typically involves:
-
Incubating serum samples or tumor lysates with antibody-coupled beads specific for different cytokines.
-
Washing the beads and adding a biotinylated detection antibody cocktail.
-
Adding streptavidin-phycoerythrin (SAPE) to bind to the detection antibodies.
-
Acquiring data on a multiplex analyzer.
-
-
-
Analytes: A typical panel for immuno-oncology studies would include IFN-γ, IL-2, TNF-α, IL-6, IL-10, and chemokines.
Conclusion
The combination of a Cbl-b inhibitor with a PD-1 inhibitor demonstrates a strong synergistic anti-tumor effect in preclinical models. This synergy is driven by a dual blockade of both intracellular and extracellular immune checkpoints, leading to enhanced T-cell activation, increased infiltration of effector immune cells into the tumor, and a more inflamed tumor microenvironment. The data presented in this guide, derived from studies using potent Cbl-b inhibitors and genetic knockout models, provides a strong rationale for the continued clinical development of this combination therapy for the treatment of various cancers. Further research is warranted to identify predictive biomarkers and optimize dosing and scheduling for this promising immunotherapeutic approach.
References
- 1. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nurixtx.com [nurixtx.com]
- 3. researchgate.net [researchgate.net]
- 4. Cblb-deficient T cells are less susceptible to PD-L1-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IFN-γ down-regulates the PD-1 expression and assist nivolumab in PD-1-blockade effect on CD8+ T-lymphocytes in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unlocking the Immune System: A Comparative Guide to Cbl-b Knockout Mice and Cbl-b-IN-1 Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of immune modulation is paramount. Casitas B-lineage lymphoma-b (Cbl-b), an E3 ubiquitin ligase, has emerged as a critical negative regulator of immune responses, making it a compelling target for enhancing anti-tumor immunity. Two primary tools are at the forefront of investigating Cbl-b's role: Cbl-b knockout (KO) mice and small molecule inhibitors like Cbl-b-IN-1. This guide provides an objective comparison of the phenotypes and effects observed with these two approaches, supported by experimental data and detailed methodologies.
At a Glance: Genetic Deletion vs. Pharmacological Inhibition
| Feature | Cbl-b Knockout Mouse | This compound (Inhibitor) |
| Mechanism | Complete and systemic ablation of the Cbl-b gene. | Reversible, pharmacological inhibition of Cbl-b's E3 ligase activity. |
| Specificity | Cbl-b specific, but affects all cells throughout development and life. | Potentially selective for Cbl-b over other Cbl family members, with dose-dependent effects. |
| Phenotype | Spontaneous autoimmunity, enhanced anti-tumor immunity.[1][2][3][4] | Enhanced T-cell activation, cytokine production, and anti-tumor activity in vivo.[5][6][7] |
| Key Immune Effect | Lowered activation threshold for T-cells, rendering them less dependent on co-stimulation.[8] | Increased phosphorylation of key signaling proteins (PLCγ1, ZAP70) in the T-cell receptor pathway.[6] |
| Therapeutic Relevance | Foundational research tool for understanding Cbl-b function. | Preclinical candidate with potential for translation into cancer immunotherapy.[7] |
Deep Dive: Phenotypic and Functional Comparisons
Autoimmune Phenotype
Cbl-b knockout mice spontaneously develop an autoimmune phenotype characterized by the production of autoantibodies and lymphocytic infiltration into non-lymphoid organs.[1] This is a direct consequence of the loss of a critical checkpoint in maintaining peripheral tolerance. In contrast, studies with Cbl-b inhibitors like this compound have primarily focused on their acute effects on immune activation in the context of cancer models, and long-term autoimmune effects are still under investigation.
Anti-Tumor Immunity
Both genetic deletion of Cbl-b and its pharmacological inhibition lead to a significant enhancement of anti-tumor immunity.
Cbl-b Knockout Mice: These mice demonstrate the ability to spontaneously reject transplanted tumors.[1][5][9] This enhanced anti-tumor response is largely attributed to the hyper-activation of CD8+ T cells and NK cells.[1][10]
This compound and other inhibitors: In vivo studies using syngeneic tumor models, such as the CT-26 colon carcinoma model, have shown that oral administration of Cbl-b inhibitors can effectively inhibit tumor growth.[5][7] This effect is often dose-dependent and can be synergistic with other immunotherapies like anti-PD-1 antibodies.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on Cbl-b knockout mice and Cbl-b inhibitors.
Table 1: T-Cell Activation and Cytokine Production
| Parameter | Cbl-b Knockout Mouse (vs. Wild Type) | This compound (vs. Vehicle Control) |
| IL-2 Secretion | Significantly increased in CD4+ T-cells upon stimulation.[4][11] | Promotes secretion in human and mouse T-cells.[12] |
| IFN-γ Secretion | Increased secretion by CD8+ T-cells.[10] | Promotes secretion in human and mouse T-cells.[12] |
| TNF-α Secretion | Increased secretion by CD8+ T-cells.[10] | Promotes secretion in human and mouse T-cells.[12] |
| PLCγ1 Phosphorylation | Increased in activated T-cells. | Increased levels in T-cells.[6] |
| ZAP70 Phosphorylation | Increased in activated T-cells. | Increased levels in T-cells.[6] |
Table 2: Anti-Tumor Efficacy in Syngeneic Mouse Models
| Tumor Model | Cbl-b Knockout Mouse (vs. Wild Type) | Cbl-b Inhibitor (vs. Vehicle Control) |
| B16 Melanoma | Reduced tumor growth.[10] | Data not available in the provided search results. |
| CT-26 Colon Carcinoma | Data not available in the provided search results. | Dose-dependent anti-tumor activity.[5] Enhanced complete tumor rejections in combination with anti-PD-1.[7] |
Signaling Pathways and Experimental Workflows
Cbl-b Signaling Pathway in T-Cell Activation
Cbl-b acts as a crucial negative regulator in the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, Cbl-b is recruited to key signaling molecules, leading to their ubiquitination and subsequent degradation or functional inhibition. This dampens the activation signal and imposes a requirement for co-stimulatory signals, such as through CD28, for full T-cell activation.
Caption: Cbl-b negatively regulates TCR signaling.
Experimental Workflow: Syngeneic Mouse Tumor Model
The evaluation of anti-tumor immunity is often conducted using syngeneic mouse tumor models, where tumor cells from a specific mouse strain are implanted into mice of the same genetic background.
References
- 1. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 2. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cblb conditional Knockout mouse | Immune tolerance, T-cell regulation, autoimmunity | genOway [genoway.com]
- 4. cyagen.com [cyagen.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cbl-b inhibits antigen recognition and slows cell cycle progression at late times during CD4+ T cell clonal expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Cbl-b Inhibition Emerges as a Promising Strategy to Overcome Resistance to Anti-PD-1 Therapy
For researchers, scientists, and drug development professionals grappling with the challenge of acquired resistance to anti-PD-1 immunotherapies, the small molecule inhibitor Cbl-b-IN-1 presents a compelling avenue of investigation. Preclinical evidence suggests that targeting the E3 ubiquitin ligase Cbl-b can restore T-cell sensitivity to checkpoint blockade and enhance anti-tumor immunity, offering a potential breakthrough in a landscape of limited options for patients with refractory disease.
This guide provides a comparative analysis of the efficacy of this compound in anti-PD-1 resistant models, juxtaposed with other emerging therapeutic alternatives. The information is supported by experimental data and detailed methodologies to aid in the evaluation and design of future studies.
Overcoming Anti-PD-1 Resistance: A Comparative Look at Emerging Strategies
The development of resistance to anti-PD-1 therapy is a significant clinical hurdle. Several mechanisms contribute to this resistance, including the upregulation of alternative immune checkpoints. In this context, various strategies are being explored to reinvigorate the anti-tumor immune response.
| Therapeutic Strategy | Mechanism of Action | Reported Efficacy in Anti-PD-1 Resistant Models |
| Cbl-b Inhibition (e.g., this compound) | Cbl-b is an intracellular negative regulator of T-cell and NK-cell activation. Inhibition of Cbl-b lowers the activation threshold of these immune cells, making them more responsive to tumor antigens and less susceptible to PD-1/PD-L1 mediated suppression.[1][2] | Preclinical studies have shown that genetic knockout or inhibition of Cbl-b renders T cells resistant to PD-L1/PD-1 mediated suppression.[1][2] Combination therapy of a Cbl-b inhibitor with anti-PD-1 and anti-LAG-3 antibodies has demonstrated notable therapeutic efficacy in lung cancer models refractory to immunotherapy, more than tripling survival in some instances.[3][4][5][6] |
| LAG-3 Inhibition (e.g., Relatlimab, Fianlimab) | Lymphocyte-activation gene 3 (LAG-3) is another inhibitory receptor expressed on activated T cells. Blocking the interaction of LAG-3 with its ligands (primarily MHC class II) can restore T-cell effector function.[7][8] | In patients with melanoma who have progressed on anti-PD-1/PD-L1 therapy, the combination of relatlimab and nivolumab resulted in objective responses in 11.5% of patients, with a disease control rate of 49%.[9] Fianlimab in combination with cemiplimab has also shown promising anti-tumor activity in patients with advanced malignancies.[10][11][12] |
| TIM-3 Inhibition (e.g., Sabatolimab, Cobolimab) | T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) is an inhibitory receptor expressed on various immune cells, including exhausted T cells. Targeting TIM-3 is intended to reverse T-cell exhaustion and enhance anti-tumor immunity.[13] | In a phase I/Ib study of patients with advanced solid tumors, including some who had received prior PD-1 therapy, the combination of sabatolimab and spartalizumab (an anti-PD-1 antibody) resulted in partial responses in 6% of patients.[14][15] The combination of cobolimab and dostarlimab in patients with advanced NSCLC who had progressed on anti-PD-(L)1 treatment showed an overall response rate of 8.3%.[16] |
Delving into the Mechanism: The Cbl-b Signaling Pathway
Cbl-b plays a pivotal role in regulating the threshold for T-cell activation. By ubiquitinating key signaling proteins, it acts as a brake on the immune response. Inhibiting Cbl-b effectively releases this brake, allowing for a more robust and sustained anti-tumor attack.
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for ubiquitination and degradation. This compound blocks this activity, promoting T-cell activation.
Experimental Protocols: A Guide for In Vivo Studies
Reproducible and rigorous experimental design is paramount in evaluating the efficacy of novel cancer immunotherapies. Below are summarized protocols for establishing anti-PD-1 resistant tumor models and subsequent treatment with Cbl-b inhibitors.
Establishment of Anti-PD-1 Resistant Murine Tumor Models
-
Cell Line and Mouse Strain: Syngeneic tumor models are crucial. For example, MC38 colon adenocarcinoma or B16 melanoma cells in C57BL/6 mice are commonly used.
-
Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of the mice.
-
Anti-PD-1 Treatment: Once tumors are palpable (e.g., 50-100 mm³), begin treatment with an anti-mouse PD-1 antibody (e.g., clone RMP1-14, 10 mg/kg, intraperitoneally) twice a week.
-
Serial Passaging: When a tumor reaches a predetermined size (e.g., >1000 mm³) despite anti-PD-1 treatment, excise the tumor, prepare a single-cell suspension, and implant it into a new cohort of mice.
-
Confirmation of Resistance: Repeat the anti-PD-1 treatment in the new cohort. Tumors that continue to grow robustly in the presence of anti-PD-1 are considered resistant. This process is typically repeated for several passages to establish a stable resistant cell line.
In Vivo Efficacy Study of a Cbl-b Inhibitor in an Anti-PD-1 Resistant Model
-
Animal Model: Use mice bearing established anti-PD-1 resistant tumors (as described above).
-
Treatment Groups:
-
Vehicle control
-
Cbl-b inhibitor (e.g., oral gavage, daily)
-
Anti-PD-1 antibody (e.g., intraperitoneal injection, twice weekly)
-
Cbl-b inhibitor + Anti-PD-1 antibody
-
-
Dosing and Administration: The specific dose and schedule for the Cbl-b inhibitor should be determined based on prior pharmacokinetic and pharmacodynamic studies. For example, a Cbl-b inhibitor could be administered orally at a dose of 50 mg/kg once daily.
-
Monitoring: Measure tumor volume with calipers two to three times per week. Monitor animal body weight and overall health.
-
Endpoint Analysis: At the end of the study (or when tumors reach a humane endpoint), collect tumors and spleens for downstream analysis, such as flow cytometry to assess immune cell infiltration (e.g., CD8+ T cells, NK cells) and their activation status (e.g., expression of IFN-γ, Granzyme B).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a Cbl-b inhibitor in an anti-PD-1 resistant tumor model.
Caption: A streamlined workflow for assessing the in vivo efficacy of this compound in a model of acquired resistance to anti-PD-1 therapy.
Conclusion and Future Directions
The inhibition of Cbl-b represents a promising and mechanistically distinct approach to overcoming resistance to anti-PD-1 therapy. The available preclinical data, particularly the synergistic effects observed when combining Cbl-b inhibitors with other checkpoint blockades, underscore its potential. Head-to-head preclinical studies directly comparing this compound with other emerging therapies in well-defined anti-PD-1 resistant models are warranted to further delineate its therapeutic potential and guide clinical development. As our understanding of the complex tumor microenvironment and the mechanisms of immune evasion evolves, targeting intracellular negative regulators like Cbl-b is poised to become a cornerstone of next-generation cancer immunotherapies.
References
- 1. Cbl-b Deficiency Mediates Resistance to Programmed Death-Ligand 1/Programmed Death-1 Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cblb-deficient T cells are less susceptible to PD-L1-mediated inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PD-1/LAG-3 co-signaling profiling uncovers CBL ubiquitin ligases as key immunotherapy targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. PD-1/LAG-3 co-signaling profiling uncovers CBL ubiquitin ligases as key immunotherapy targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | LAG3 immune inhibitors: a novel strategy for melanoma treatment [frontiersin.org]
- 8. Frontiers | LAG3-PD-1 Combo Overcome the Disadvantage of Drug Resistance [frontiersin.org]
- 9. onclive.com [onclive.com]
- 10. m.youtube.com [m.youtube.com]
- 11. fondazionebonadonna.org [fondazionebonadonna.org]
- 12. 7 A Phase 1 study of fianlimab (anti–LAG-3) in combination with cemiplimab (anti–PD-1) in patients with advanced ccRCC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. researchgate.net [researchgate.net]
- 15. Phase I/Ib Clinical Trial of Sabatolimab, an Anti-TIM-3 Antibody, Alone and in Combination with Spartalizumab, an Anti-PD-1 Antibody, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combined Targeting of PD-1 and TIM-3 in Patients with Locally Advanced or Metastatic Non-Small Cell Lung Cancer: AMBER Part 2B - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cbl-b and c-Cbl in EGFR Degradation
For Researchers, Scientists, and Drug Development Professionals
The E3 ubiquitin ligases, c-Cbl and Cbl-b, are highly homologous proteins crucial for the downregulation of the Epidermal Growth Factor Receptor (EGFR), a key process in preventing aberrant signaling that can lead to cancer. Upon activation by Epidermal Growth Factor (EGF), both c-Cbl and Cbl-b are recruited to the receptor to mediate its ubiquitination, marking it for lysosomal degradation.[1][2] While often viewed as functionally redundant, emerging evidence reveals distinct, cooperative, and temporally separated roles for these two proteins in orchestrating EGFR's fate.[1][3] This guide provides an objective comparison of their functions, supported by experimental data and detailed methodologies, to elucidate their unique contributions to EGFR signaling.
Differentiating the Roles of c-Cbl and Cbl-b
Both c-Cbl and Cbl-b attach ubiquitin to EGFR, but they do so with different binding preferences and kinetics.[1][2] The activated EGFR presents multiple phosphorylated tyrosine residues that serve as docking sites. The primary sites for Cbl recruitment are phosphotyrosine 1045 (pY1045) for direct binding via the Tyrosine Kinase Binding (TKB) domain, and pY1068 or pY1086 for indirect binding through the adaptor protein Grb2.[1][4]
Recent studies have shown that c-Cbl relies more heavily on the indirect, Grb2-mediated mechanism for its association with EGFR .[2][3][5] In contrast, Cbl-b demonstrates a preference for direct binding to pY1045 .[2][3][5] This difference in binding mode is a key factor underlying their distinct regulatory functions.
Furthermore, their interaction with EGFR follows a different timeline. Following EGF stimulation, c-Cbl's association with the receptor is rapid but transient. Conversely, Cbl-b's association is delayed and more prolonged.[1] This temporal separation has led to the discovery of two distinct peaks of EGFR ubiquitination, suggesting a coordinated, sequential action rather than simple redundancy.[1] While either ligase is sufficient on its own to cause significant EGFR degradation, the most efficient receptor clearance requires the presence of both, highlighting their cooperative interplay.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative and qualitative findings from studies comparing c-Cbl and Cbl-b in EGFR degradation.
| Feature | c-Cbl | Cbl-b | Key Findings & Citations |
| Primary EGFR Binding Mode | Indirect, via Grb2 adaptor protein.[2][3][5] | Direct, to phosphotyrosine 1045 (pY1045).[2][3][5] | Depletion of Grb2 significantly reduces c-Cbl's association with EGFR, while Cbl-b's binding is less affected.[2] |
| Binding Kinetics | Association is rapid and transient.[1] | Association is delayed and prolonged.[1] | Immunoprecipitation experiments show strong c-Cbl-EGFR association at early time points, while Cbl-b association persists at later time points post-EGF stimulation.[1] |
| Effect of Single Knockdown | Delays but does not abolish EGFR degradation.[1][6] | Delays but does not abolish EGFR degradation.[1][6] | Knockdown of either Cbl protein individually has a partial effect on the overall rate of EGFR degradation.[6][7] |
| Effect of Double Knockdown | Significantly inhibits EGFR ubiquitination and degradation.[1][7] | Significantly inhibits EGFR ubiquitination and degradation.[1][7] | Efficient elimination of both c-Cbl and Cbl-b is necessary for a robust inhibitory effect on EGFR downregulation in most cell types.[2][7] |
| UBA Domain Function | UBA domain does not bind ubiquitinated proteins.[1] | UBA domain binds ubiquitinated proteins.[1] | Overexpression of the Cbl-b UBA domain can act in a dominant-negative manner, blocking EGFR degradation.[1] |
| Temporal Role | Mediates the initial, early peak of EGFR ubiquitination.[1] | Contributes to a later, sustained peak of EGFR ubiquitination.[1] | RNAi-mediated knockdown of either protein eliminates one of two temporally distinct ubiquitination peaks.[1] |
Signaling and Logic Diagrams
The following diagrams illustrate the molecular interactions and logical relationships governing Cbl-mediated EGFR degradation.
Caption: EGFR degradation pathway mediated by c-Cbl and Cbl-b.
Caption: Logical comparison of c-Cbl and Cbl-b binding preferences.
Experimental Protocols
Accurate assessment of Cbl-b and c-Cbl function requires robust experimental procedures. Below are detailed methodologies for key experiments.
EGFR Degradation Assay
This protocol measures the rate of EGFR degradation following EGF stimulation.
Methodology:
-
Cell Culture and Starvation: Plate cells (e.g., BT20, HeLa, or MCF10A) and grow to 80-90% confluency.[1][6] Serum-starve the cells overnight to synchronize them and reduce basal EGFR activity.
-
Inhibition of Protein Synthesis: Pre-treat cells with a protein synthesis inhibitor, such as cycloheximide (10-20 µg/mL), for at least 30 minutes.[1] This ensures that any changes in EGFR levels are due to degradation and not new synthesis.
-
EGF Stimulation: Treat cells with EGF (typically 20-100 ng/mL) for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[1]
-
Cell Lysis: At each time point, place the dish on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Western Blotting:
-
Normalize total protein concentration for each lysate using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against total EGFR.
-
Probe with a loading control antibody (e.g., β-Actin or GAPDH) to ensure equal protein loading.
-
Incubate with a secondary antibody and visualize bands using chemiluminescence.
-
-
Quantification: Use densitometry to quantify the intensity of the EGFR band at each time point, normalized to the loading control. The level of EGFR at time 0 is set to 100%.[7]
Analysis of EGFR Ubiquitination via Immunoprecipitation
This protocol is used to specifically assess the ubiquitination status of EGFR.
Methodology:
-
Cell Treatment: Culture, starve, and stimulate cells with EGF as described in the degradation assay. A time point of 5-15 minutes is often optimal for observing peak ubiquitination.[7][8]
-
Cell Lysis: Lyse cells in a buffer containing deubiquitinase inhibitors (e.g., N-ethylmaleimide, NEM) in addition to standard protease and phosphatase inhibitors to preserve the ubiquitinated state of proteins.[8]
-
Immunoprecipitation (IP):
-
Pre-clear the lysates with Protein A/G agarose beads.
-
Incubate the cleared lysates with an anti-EGFR antibody overnight at 4°C to capture the receptor.
-
Add Protein A/G agarose beads to pull down the antibody-EGFR complex.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membrane with a primary antibody against Ubiquitin (e.g., P4D1 or FK2). A high-molecular-weight smear above the EGFR band indicates ubiquitination.
-
The membrane can be stripped and re-probed for total EGFR to confirm equal IP efficiency across samples.[7][9]
-
siRNA-Mediated Knockdown of c-Cbl and Cbl-b
This workflow is essential for studying the specific contribution of each ligase.
Caption: Experimental workflow for Cbl knockdown studies.
Conclusion
References
- 1. A Tale of Two Cbls: Interplay of c-Cbl and Cbl-b in Epidermal Growth Factor Receptor Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cbl and Cbl-b independently regulate EGFR through distinct receptor interaction modes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. mdpi.com [mdpi.com]
- 5. Cbl and Cbl-b independently regulate EGFR through distinct receptor interaction modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to Investigate EGFR Ubiquitination | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of Small Molecule Cbl-b Inhibitors in Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
The E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene B (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating the activation of T cells and Natural Killer (NK) cells. Its inhibition presents a promising therapeutic strategy to enhance anti-tumor immunity. This guide provides a head-to-head comparison of leading small molecule Cbl-b inhibitors in development, supported by available preclinical and clinical data.
Cbl-b: A Key Regulator of Immune Activation
Cbl-b sets the activation threshold for T-cell receptor (TCR) signaling. In the absence of co-stimulation through CD28, Cbl-b ubiquitinates key signaling proteins, leading to their degradation and the suppression of T-cell activation. By inhibiting Cbl-b, the aim is to lower this activation threshold, thereby promoting a robust anti-tumor immune response even in the tumor microenvironment, which is often characterized by low antigenicity and immunosuppressive signals.
Figure 1: Simplified Cbl-b signaling pathway in T-cell activation.
Comparative Analysis of Leading Cbl-b Inhibitors
Several pharmaceutical companies are actively developing small molecule inhibitors of Cbl-b. This section provides a comparative overview of the publicly available data for some of the most advanced candidates.
| Compound | Developer | Biochemical Potency (IC50) | Cellular Activity (EC50) | Development Phase |
| NX-1607 | Nurix Therapeutics | 0.19 nM (HTRF assay)[1] | Low nanomolar activity in stimulating T-cell activation[2] | Phase 1[3][4][5] |
| HST-1011 | HotSpot Therapeutics | 0-100 nM (TR-FRET assay for exemplified compound)[4] | Not disclosed | Phase 1/2[6][7] |
| NTX-801 | Nimbus Therapeutics | < 5 nM (Biochemical assay)[3] | < 5 nM (Cellular assay)[3] | Preclinical[8][9] |
| Unnamed | Arcus Biosciences | < 100 nM (HTRF assay for exemplified compound)[10] | < 100 nM (IL-2 secretion in Jurkat cells)[10] | Preclinical |
| Unnamed | Inventisbio | < 200 nM (TR-FRET assay for exemplified compound)[11] | Not disclosed | Preclinical |
| Unnamed | Orion Corp. | < 80 nM (TR-FRET assay for exemplified compound)[12] | < 300 nM (NFAT reporter assay in Jurkat cells)[12] | Preclinical |
| SIM94 | Simcere | 16 nM (HTRF assay)[5] | 355 nM (Jurkat T-cell assay)[5] | Preclinical |
Experimental Methodologies
The following are detailed descriptions of the key experimental protocols used to characterize the activity of small molecule Cbl-b inhibitors.
Biochemical Potency Assessment: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is widely used to determine the direct inhibitory effect of a compound on the enzymatic activity of Cbl-b.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against Cbl-b E3 ligase activity.
General Protocol:
-
Reagents: Recombinant human Cbl-b, ubiquitin, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), ATP, a suitable substrate (e.g., a tyrosine kinase), and TR-FRET donor and acceptor fluorophores (e.g., terbium-cryptate and d2).
-
Procedure:
-
A reaction mixture containing Cbl-b, ubiquitin, E1, E2, and ATP is prepared in a microplate.
-
The test compound is added at various concentrations.
-
The reaction is initiated by the addition of the substrate.
-
Following an incubation period, the TR-FRET reagents are added. One reagent is typically conjugated to an antibody that recognizes a tag on Cbl-b (e.g., GST), and the other is conjugated to a molecule that binds ubiquitinated substrates (e.g., streptavidin, if biotinylated ubiquitin is used).
-
The plate is read on a TR-FRET-compatible reader, and the ratio of acceptor to donor emission is calculated.
-
-
Data Analysis: The TR-FRET signal is proportional to the extent of substrate ubiquitination. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Cellular Activity Assessment: T-Cell Activation Assay (IL-2 Production)
This assay evaluates the ability of a compound to enhance T-cell activation in a cellular context by measuring the production of interleukin-2 (IL-2), a key cytokine indicative of T-cell activation.
Objective: To determine the half-maximal effective concentration (EC50) of a compound for enhancing T-cell activation.
General Protocol:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors, or a T-cell line (e.g., Jurkat) is used.
-
Procedure:
-
Cells are seeded in a microplate.
-
The test compound is added at various concentrations.
-
T-cell activation is stimulated using anti-CD3 and anti-CD28 antibodies, which mimic the signals provided by antigen-presenting cells.
-
The cells are incubated for a period of 24-72 hours.
-
The supernatant is collected, and the concentration of IL-2 is measured using an enzyme-linked immunosorbent assay (ELISA) or a homogeneous assay format (e.g., AlphaLISA).
-
-
Data Analysis: The amount of IL-2 produced is plotted against the logarithm of the compound concentration to determine the EC50 value.
References
- 1. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 2. Nimbus Clio describes new CBL-B inhibitors | BioWorld [bioworld.com]
- 3. nimbustx.com [nimbustx.com]
- 4. Hotspot Therapeutics patents CBL-B inhibitors | BioWorld [bioworld.com]
- 5. imtm.cz [imtm.cz]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. HotSpot Therapeutics Presents First-in-Human Phase 1 Clinical Data on its Novel CBL-B Inhibitor, HST-1011, at ESMO Congress 2024 [prnewswire.com]
- 8. nimbustx.com [nimbustx.com]
- 9. nimbustx.com [nimbustx.com]
- 10. New CBLB inhibitors disclosed in Arcus patent | BioWorld [bioworld.com]
- 11. New CBLB inhibitors disclosed in Inventisbio patent | BioWorld [bioworld.com]
- 12. Orion patents new CBL-B inhibitors | BioWorld [bioworld.com]
The Selectivity Profile of Cbl-b-IN-1: A Comparative Analysis Against Other E3 Ligases
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to predicting its biological effects and potential off-target liabilities. This guide provides a comparative analysis of Cbl-b-IN-1, a known inhibitor of the E3 ubiquitin ligase Cbl-b, and its potential effects on other E3 ligases. While specific broad-panel screening data for this compound is not publicly available, this guide leverages data from analogous Cbl-b inhibitors to provide a representative understanding of selectivity within this class of molecules.
This compound is an inhibitor of the E3 ubiquitin ligase Cbl-b, with a reported half-maximal inhibitory concentration (IC50) of less than 100 nM[1]. Cbl-b is a key negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. Inhibition of Cbl-b is expected to enhance anti-tumor immune responses. However, the human genome encodes over 600 E3 ligases, raising the critical question of an inhibitor's selectivity.
Comparative Inhibitory Activity of Cbl-b Inhibitors
Due to the high degree of structural homology within the Cbl protein family, which includes c-Cbl and Cbl-c, the most significant off-target concern for Cbl-b inhibitors is their activity against these family members. Several studies have focused on developing Cbl-b inhibitors with high selectivity over c-Cbl to minimize potential autoimmune risks associated with dual inhibition[2].
The selectivity of Cbl-b inhibitors is typically expressed as the ratio of the IC50 value against the off-target E3 ligase (e.g., c-Cbl) to the IC50 value against Cbl-b. A higher ratio indicates greater selectivity for Cbl-b. While specific data for this compound is limited, a study analyzing 44 different Cbl-b inhibitors provides insight into the range of selectivity that has been achieved for this class of compounds against c-Cbl[3].
| E3 Ligase | Representative IC50 Range for Selective Cbl-b Inhibitors (nM) | Representative Selectivity (Fold vs. Cbl-b) |
| Cbl-b | 5 - 100 | 1 |
| c-Cbl | 500 - >10,000 | 10 - >200 |
Note: This table presents a representative range of IC50 values and selectivity based on a study of 44 Cbl-b inhibitors. Specific values for this compound are not available in the public domain.
Signaling Pathway of Cbl-b in T-Cell Activation
Cbl-b plays a crucial role in the negative regulation of T-cell activation. The following diagram illustrates the signaling pathway affected by Cbl-b and its inhibition.
Caption: Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling molecules.
Experimental Protocols for Assessing E3 Ligase Selectivity
The selectivity of Cbl-b inhibitors is commonly determined using in vitro biochemical assays that measure the ubiquitination activity of purified E3 ligases. A widely used method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
TR-FRET-based E3 Ligase Ubiquitination Assay
This assay measures the accumulation of polyubiquitin chains on a substrate or the E3 ligase itself (autoubiquitination).
Materials:
-
Purified recombinant E1 activating enzyme (e.g., UBE1)
-
Purified recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Purified recombinant E3 ligase (e.g., Cbl-b, c-Cbl, etc.)
-
Biotinylated ubiquitin
-
Europium-labeled anti-GST antibody (assuming a GST-tagged E3 ligase)
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Test inhibitor (e.g., this compound)
Procedure:
-
Prepare a reaction mixture containing E1, E2, the specific E3 ligase, and biotinylated ubiquitin in the assay buffer.
-
Add the test inhibitor at various concentrations to the reaction mixture. A DMSO control is used as a reference for uninhibited activity.
-
Initiate the ubiquitination reaction by adding ATP.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents: Europium-labeled anti-GST antibody and streptavidin-conjugated acceptor fluorophore.
-
Incubate for 60 minutes at room temperature to allow for antibody and streptavidin binding.
-
Measure the TR-FRET signal using a suitable plate reader (Excitation: 320 nm, Emission: 620 nm for Europium and 665 nm for the acceptor).
-
The ratio of the acceptor to donor emission is calculated. A decrease in this ratio in the presence of the inhibitor indicates inhibition of the E3 ligase activity.
-
IC50 values are calculated by plotting the TR-FRET signal ratio against the inhibitor concentration and fitting the data to a four-parameter logistic equation.
The following diagram illustrates the workflow for determining the selectivity of a Cbl-b inhibitor.
References
Comparative Analysis of Cbl-b-IN-1 Cross-reactivity with Cbl Family Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the E3 ubiquitin ligase inhibitor, Cbl-b-IN-1, focusing on its cross-reactivity with other members of the Casitas B-lineage lymphoma (Cbl) protein family. Due to the high degree of structural homology among Cbl proteins, understanding the selectivity profile of an inhibitor is critical for predicting its biological effects and potential off-target toxicities.
Introduction to this compound and the Cbl Protein Family
This compound is a small molecule inhibitor of Cbl-b, an E3 ubiquitin ligase that functions as a key negative regulator of T-cell activation. By inhibiting Cbl-b, this compound can enhance immune responses, making it a promising candidate for cancer immunotherapy. The reported IC50 value for this compound is less than 100 nM, indicating potent inhibition of its primary target.
The mammalian Cbl family consists of three highly homologous proteins: c-Cbl, Cbl-b, and Cbl-c.[1] All three are E3 ubiquitin ligases that play crucial roles in regulating signal transduction pathways by targeting proteins for ubiquitination and subsequent degradation. While they share a conserved N-terminal region containing a tyrosine kinase binding (TKB) domain and a RING finger domain responsible for their E3 ligase activity, their C-terminal regions are more divergent, contributing to their distinct biological roles.[1] Selective inhibition of Cbl-b over c-Cbl is considered crucial, as simultaneous inhibition of both may lead to enhanced autoimmune risks.
Quantitative Comparison of Cbl-b Inhibitor Selectivity
While specific quantitative data for the cross-reactivity of this compound against c-Cbl and Cbl-c is not publicly available, the importance of selectivity for this class of inhibitors is well-documented. To provide a comparative context, the following table summarizes the activity and selectivity data for a set of 44 publicly disclosed Cbl-b inhibitors.[2] Selectivity is expressed as the ratio of the IC50 value for c-Cbl to that of Cbl-b, where a higher ratio indicates greater selectivity for Cbl-b.
| Inhibitor Class/ID | Cbl-b IC50 (nM) | c-Cbl IC50 (nM) | Selectivity (c-Cbl IC50 / Cbl-b IC50) |
| Representative Set of 44 Cbl-b Inhibitors | |||
| Range of Activity | 5 - 12,000 | - | - |
| Exemplar High Selectivity Ligands (Calculated ΔΔG) | 2-9 kcal/mol difference in binding free energy |
Note: The specific IC50 values for the 44 individual inhibitors were part of a larger dataset from patented sources and are summarized here to illustrate the range of activities and the principle of selectivity. The ΔΔG values highlight the kinetic properties that can differentiate inhibitor binding between Cbl-b and c-Cbl.[2]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to assess the selectivity of Cbl-b inhibitors, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling proteins for ubiquitination.
References
A Comparative Guide to T Cell Activation: Cbl-b-IN-1 versus Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of T cell activation using the small molecule inhibitor Cbl-b-IN-1 against conventional methods, supported by experimental data and detailed protocols. We will delve into the mechanisms, performance, and practical considerations of each approach to inform your experimental design and therapeutic development.
Introduction to T Cell Activation
T cell activation is a critical process in the adaptive immune response, initiating a cascade of events that leads to clonal expansion and effector functions. In vitro, T cell activation is a fundamental technique for a wide range of applications, from basic research in immunology to the manufacturing of cell-based therapies like CAR-T cells. The activation of T cells requires two main signals: the first is the engagement of the T cell receptor (TCR) with its cognate antigen presented by the major histocompatibility complex (MHC), and the second is a co-stimulatory signal, most commonly delivered through the CD28 receptor.[1]
Traditional T Cell Activation Methods
The most established methods for in vitro T cell activation mimic the natural physiological signals. These typically involve the use of monoclonal antibodies that target the CD3 component of the TCR complex (Signal 1) and the CD28 co-stimulatory molecule (Signal 2).[2] These antibodies can be applied in two primary formats:
-
Plate-Bound Antibodies: In this method, anti-CD3 and anti-CD28 antibodies are immobilized on the surface of a tissue culture plate. T cells are then added to the wells, where they encounter the antibodies and become activated.[3] This is a cost-effective and widely used technique.
-
Antibody-Coated Magnetic Beads: Here, the anti-CD3 and anti-CD28 antibodies are covalently attached to microscopic magnetic beads.[3] These beads, similar in size to antigen-presenting cells, are mixed with the T cell suspension to induce activation. This method can provide a more potent and uniform stimulation.
This compound: A Novel Approach to T Cell Activation
A newer approach to enhancing T cell activation involves targeting intracellular negative regulatory pathways. Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is an E3 ubiquitin ligase that acts as a critical negative regulator of T cell activation.[4][5] It functions by ubiquitinating key signaling molecules downstream of the TCR and CD28, thereby setting a higher threshold for T cell activation.[6]
This compound (NX-1607) is a first-in-class, orally bioavailable small molecule inhibitor of Cbl-b.[7][8][9] By inhibiting Cbl-b, this compound lowers the activation threshold of T cells, leading to a more robust response to stimulation.[10] It is important to note that in scientific literature and commercial contexts, this inhibitor is also referred to as Cbl-b-IN-3 and the clinical trial designation NX-1607 .[11]
Comparative Performance Data
The primary application of this compound is to enhance T cell activation, particularly in suboptimal stimulation conditions or to overcome immunosuppressive environments. The following tables summarize the quantitative effects of the Cbl-b inhibitor NX-1607 on T cell activation, based on preclinical data.
Table 1: Effect of NX-1607 on T Cell Cytokine Production
| Stimulation Condition | Cytokine | NX-1607 Concentration | Fold Increase vs. Control |
| αCD3 | IL-2 | 1 µM | >10-fold |
| αCD3/αCD28 | IL-2 | 1 µM | ~2-fold |
| αCD3 | IFN-γ | 1 µM | ~5-fold |
| αCD3/αCD28 | IFN-γ | 1 µM | ~1.5-fold |
Data extrapolated from graphical representations in a presentation by Nurix Therapeutics. The control group represents T cells stimulated with αCD3 or αCD3/αCD28 in the absence of the inhibitor.[12]
Table 2: Effect of Cbl-b Inhibition on T Cell Activation Markers
| Cell Type | Condition | Activation Marker | Observation |
| Cbl-b deficient CD8+ T cells | αCD3/αCD28 stimulation | CD25 | Higher expression compared to wild-type T cells.[3] |
| Human T cells | αCD3 stimulation + Cbl-b-IN-3 | CD25, CD69 | Increased expression. |
| Jurkat T cells | αCD3 stimulation + NX-1607 | CD69 | Elevated expression.[2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided in DOT language.
T Cell Activation Signaling Pathway
This diagram illustrates the central role of Cbl-b in negatively regulating T cell activation and how its inhibition can augment the signaling cascade.
Caption: Cbl-b negatively regulates T cell activation by ubiquitinating key signaling molecules. This compound inhibits this process, enhancing downstream signaling.
Experimental Workflow for Comparing T Cell Activation Methods
This diagram outlines a typical experimental workflow for comparing the effects of this compound with traditional T cell activation methods.
Caption: Workflow for comparing T cell activation methods.
Experimental Protocols
Protocol 1: T Cell Activation using Plate-Bound Anti-CD3 and Anti-CD28 Antibodies
Materials:
-
Sterile tissue culture-treated 96-well plates
-
Anti-human CD3 antibody (clone OKT3 or UCHT1)
-
Anti-human CD28 antibody (clone CD28.2)
-
Sterile phosphate-buffered saline (PBS)
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)
-
Isolated human T cells
Procedure:
-
Plate Coating:
-
Dilute anti-CD3 antibody to 1-5 µg/mL in sterile PBS.
-
Add 100 µL of the diluted anti-CD3 antibody solution to each well of a 96-well plate.
-
Incubate the plate for 2 hours at 37°C or overnight at 4°C.
-
Aspirate the coating solution and wash the wells twice with sterile PBS.[4]
-
-
Cell Seeding and Stimulation:
-
Resuspend isolated T cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add soluble anti-CD28 antibody to the cell suspension at a final concentration of 1-5 µg/mL.
-
Add 100 µL of the T cell suspension to each well of the antibody-coated plate.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 48-72 hours.[4][8]
-
Protocol 2: T Cell Activation using this compound (NX-1607)
Materials:
-
All materials from Protocol 1
-
This compound (NX-1607) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Follow steps 1a-1d of Protocol 1 for plate coating.
-
Cell Seeding and Stimulation with Inhibitor:
-
Resuspend isolated T cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add soluble anti-CD28 antibody to the cell suspension at a final concentration of 1-5 µg/mL.
-
Add this compound to the cell suspension to achieve the desired final concentration (e.g., 0.1 - 1 µM). A vehicle control (e.g., DMSO) should be run in parallel.
-
Pre-incubate the cells with the inhibitor for a short period (e.g., 30-60 minutes) at 37°C.
-
Add 100 µL of the T cell/inhibitor suspension to each well of the antibody-coated plate.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 48-72 hours.
-
Protocol 3: Analysis of T Cell Activation
A. Proliferation Assay (CFSE Dilution):
-
Prior to stimulation, label T cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Activate the labeled T cells as described in Protocols 1 and 2.
-
After the incubation period, harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
B. Cytokine Analysis (ELISA):
-
After the desired incubation time, centrifuge the culture plates and collect the supernatant.
-
Measure the concentration of cytokines such as IL-2 and IFN-γ in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
C. Activation Marker Analysis (Flow Cytometry):
-
Harvest the T cells after 24-48 hours of stimulation.
-
Stain the cells with fluorescently labeled antibodies against T cell activation markers, such as CD25 and CD69.
-
Analyze the percentage of cells expressing these markers by flow cytometry.
Conclusion
Traditional T cell activation methods using anti-CD3 and anti-CD28 antibodies are robust and widely adopted. The introduction of Cbl-b inhibitors like this compound (NX-1607) represents a novel and complementary strategy. The available data suggests that this compound does not replace the need for TCR and co-stimulatory signals but rather acts as a potent enhancer of T cell activation, particularly when the primary stimulation is suboptimal. This approach holds significant promise for applications where a more robust T cell response is desired, such as in the context of cancer immunotherapy and the manufacturing of adoptive cell therapies. Researchers should consider the specific requirements of their experiments when choosing an activation method, with the understanding that combining traditional methods with a Cbl-b inhibitor may offer a synergistic effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cbl-b deficiency prevents functional but not phenotypic T cell anergy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IL-2 Produced by CD8+ Immune T cells Can Augment Their IFN-γ Production Independently from Their Proliferation in the Secondary Response to an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. mdpi.com [mdpi.com]
- 9. nurixtx.com [nurixtx.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Cbl-b-IN-1
This guide provides crucial safety and logistical information for the handling and disposal of Cbl-b-IN-1, a potent inhibitor of the E3 ubiquitin ligase Cbl-b. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
I. Compound Identification and Properties
This compound is a small molecule inhibitor with an IC50 value of less than 100 nM.[1][2][3] It is utilized in research to modulate immune responses by promoting T cell activation and cytokine secretion.[1][3][4]
| Property | Value | Source |
| CAS Number | 2368841-84-1 | [1][5][6] |
| Molecular Formula | C29H34N6O2 | [5][6] |
| Molecular Weight | 498.62 g/mol | [5][6] |
| Solubility | Soluble in DMSO (60 mg/mL) | [5] |
| Storage | Store at -20°C for short-term (up to 1 month) and -80°C for long-term (up to 6 months).[1][5] |
II. Personal Protective Equipment (PPE)
Due to the potent biological activity of this compound, appropriate personal protective equipment must be worn at all times to prevent exposure through inhalation, skin contact, or accidental ingestion.[7] The required PPE is determined by a risk assessment of the specific procedures being performed.[8]
| Equipment | Specification | Purpose |
| Gloves | Two pairs of chemotherapy-rated nitrile gloves. | To prevent skin contact with the compound.[9] |
| Lab Coat/Gown | A disposable gown shown to be resistant to hazardous drugs. | To protect skin and clothing from contamination.[9] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes of solutions containing the compound.[8] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required when handling the powder form outside of a certified chemical fume hood to prevent inhalation. | To prevent inhalation of aerosolized particles.[7] |
| Face Shield | Recommended when there is a significant risk of splashes. | To provide an additional layer of protection for the face.[9] |
III. Handling Procedures
A. Engineering Controls:
-
Chemical Fume Hood: All work with the solid form of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Biosafety Cabinet (BSC): For procedures involving cell culture, a Class II BSC should be used to maintain sterility and protect the user from aerosols.[7]
B. Procedural Workflow:
C. Step-by-Step Protocol for Solution Preparation:
-
Preparation: Before starting, ensure all necessary PPE is worn correctly.[9] Prepare the workspace within a chemical fume hood by lining it with absorbent pads.
-
Weighing: Tare a suitable container on an analytical balance. Carefully weigh the desired amount of this compound powder.
-
Solubilization: Add the appropriate volume of DMSO to the container with the powder.[5] To aid dissolution, the solution can be warmed to 37°C and sonicated.[5]
-
Storage of Stock Solution: Once fully dissolved, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[5] Store the aliquots at -20°C or -80°C as required.[1][5]
-
Labeling: Clearly label all vials with the compound name, concentration, solvent, and date of preparation.
IV. Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and weighing papers should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
-
Sharps: Needles and syringes used for transferring solutions should be disposed of in a designated sharps container for hazardous chemical waste.
V. Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
VI. Signaling Pathway
The following diagram illustrates the general principle of Personal Protective Equipment as a barrier against laboratory hazards.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. abmole.com [abmole.com]
- 4. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. gerpac.eu [gerpac.eu]
- 8. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 9. pogo.ca [pogo.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
